molecular formula C7H7NO2 B120074 2-Methylnicotinic acid CAS No. 3222-56-8

2-Methylnicotinic acid

Cat. No.: B120074
CAS No.: 3222-56-8
M. Wt: 137.14 g/mol
InChI Key: HNTZKNJGAFJMHQ-UHFFFAOYSA-N
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Description

2-Methylnicotinic acid (CAS 3222-56-8) is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol. This white to brown crystalline powder is characterized by a high melting point of 225-230°C . In scientific research, this compound serves as a crucial synthetic precursor. Its primary research value lies in its conversion to a reactive imidazolide derivative, which functions as a potent RNA electrophile . This derivative, this compound imidazolide (NAI), is a general cell-permeable probe for RNA structure analysis using SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) methodology . Researchers utilize NAI to probe RNA structure in vivo and in live cells with high accuracy and single-nucleotide resolution, enabling the study of RNA conformation and dynamics in diverse biological systems, including murine embryonic stem cells, human cancer cells, Drosophila S2 cells, yeast, and E. coli . The compound can read out alterations in RNA tertiary structure, sampling critical mature ribosome conformations . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, as it may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyridine-3-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTZKNJGAFJMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349156
Record name 2-methylnicotinic acid
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-56-8
Record name 2-Methylnicotinic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylnicotinic acid, a key intermediate in the synthesis of pharmacologically active compounds. This document outlines its chemical properties, synthesis, spectral data, and its role in modulating inflammatory pathways.

Core Properties of this compound

This compound, also known as 2-methyl-3-pyridinecarboxylic acid, is a derivative of nicotinic acid.[1] It is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 3222-56-8[1][2]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [2]
Melting Point 227-230 °C (decomposes)
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water and organic solvents[1]
IUPAC Name 2-methylpyridine-3-carboxylic acid[2]
Synonyms 2-Methyl-3-pyridinecarboxylic acid, 2-Picoline-3-carboxylic acid[1]

Synthesis and Chemical Reactivity

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Its structure, featuring both a carboxylic acid and a pyridine ring, offers multiple sites for chemical modification. The carboxylic acid group can undergo esterification, amidation, or reduction, while the pyridine nitrogen can be involved in coordination chemistry.[3]

A common route to this compound involves the hydrolysis of its ester precursor, 2-methylnicotinate. A patented method for the synthesis of 2-methylnicotinate is outlined below, which can then be hydrolyzed to yield the desired carboxylic acid.[4]

Experimental Protocol: Synthesis of 2-Methylnicotinate (Precursor to this compound)

This protocol is adapted from a patented synthesis method.[4]

Step 1: Formation of Compound B

  • In a suitable reactor, 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane is reacted in the presence of an acid catalyst.

  • The reaction is typically carried out in an aqueous system at a temperature of 40-50 °C for 3-4 hours.[4]

Step 2: Condensation to form 2-Methylnicotinate

  • The resulting Compound B from Step 1 is reacted with a β-aminocrotonic acid ester in an organic solvent, such as an alcohol.

  • The reaction mixture is heated to 50-60 °C for 5-7 hours.[4]

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by distillation under vacuum to yield 2-methylnicotinate with a purity of over 98%.[4]

Step 3: Hydrolysis to this compound

  • The purified 2-methylnicotinate is then subjected to hydrolysis, typically using an aqueous base such as lithium hydroxide (LiOH) in a solvent like tetrahydrofuran (THF).[4]

  • After the reaction is complete, the solvent is removed, and the aqueous solution is acidified to precipitate the this compound.

  • The solid product is then collected by filtration and can be further purified by recrystallization.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Synthesis of 2-Methylnicotinate cluster_1 Hydrolysis 1_1_3_3_tetraalkoxypropane 1,1,3,3-Tetraalkoxypropane Compound_B Compound B 1_1_3_3_tetraalkoxypropane->Compound_B Acid, 40-50°C 2_methylnicotinate 2-Methylnicotinate Compound_B->2_methylnicotinate Alcohol, 50-60°C beta_aminocrotonic_acid_ester β-Aminocrotonic Acid Ester beta_aminocrotonic_acid_ester->2_methylnicotinate Hydrolysis_step Aqueous Base (e.g., LiOH) 2_methylnicotinate->Hydrolysis_step 2_Methylnicotinic_acid This compound Hydrolysis_step->2_Methylnicotinic_acid Acidification G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TNFR->IKK_complex Signal Transduction I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation I_kappa_B->Ub_Proteasome NF_kappa_B NF-κB NF_kappa_B->I_kappa_B NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocation IKK_beta_Inhibitor IKKβ Inhibitor (derived from this compound) IKK_beta_Inhibitor->IKK_complex Inhibition Ub_Proteasome->NF_kappa_B Release DNA DNA NF_kappa_B_nucleus->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-methylnicotinic acid, a key building block in the development of pharmaceuticals and other specialty chemicals.[1] This document outlines a reliable synthetic route with a detailed experimental protocol and presents a thorough characterization of the target compound using various analytical techniques. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as 2-picoline-3-carboxylic acid, is a derivative of nicotinic acid (vitamin B3) featuring a methyl group at the 2-position of the pyridine ring. Its chemical structure offers multiple reaction sites, making it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The presence of the carboxylic acid and the methyl-substituted pyridine core allows for a wide range of chemical modifications, rendering it a valuable component in medicinal chemistry and organic synthesis.

Synthesis of this compound

A common and effective method for the preparation of this compound is the hydrolysis of its corresponding ester, ethyl 2-methylnicotinate. This approach is advantageous due to the commercial availability of the starting ester and the straightforward nature of the hydrolysis reaction.

Synthesis_Pathway cluster_conditions Reaction Conditions start Ethyl 2-methylnicotinate product This compound start->product Hydrolysis reagents 1. LiOH·H₂O, THF/Methanol/H₂O 2. HCl (aq)

Caption: Synthetic pathway for this compound via hydrolysis.

Experimental Protocol: Hydrolysis of Ethyl 2-methylnicotinate

This protocol is adapted from established procedures for the hydrolysis of nicotinic acid esters.

Materials:

  • Ethyl 2-methylnicotinate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 3N aqueous solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-methylnicotinate in a mixture of tetrahydrofuran (THF), methanol, and water.

  • To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O).

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • To the resulting aqueous residue, add 3N hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the product.

  • Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield this compound. A yield of approximately 98% can be expected.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical methods, including the determination of physical properties and spectroscopic analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance Off-white to light brown powder
Melting Point 228-230 °C (decomposes)
IUPAC Name 2-methylpyridine-3-carboxylic acid
CAS Number 3222-56-8
Spectroscopic Data

The structural confirmation of this compound is achieved through ¹H and ¹³C NMR spectroscopy.

¹H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5dd1HH6 (Pyridine)
~8.1dd1HH4 (Pyridine)
~7.2dd1HH5 (Pyridine)
~2.8s3H-CH₃
~13.0br s1H-COOH

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~168-COOH
~152C2 (Pyridine)
~147C6 (Pyridine)
~139C4 (Pyridine)
~126C3 (Pyridine)
~122C5 (Pyridine)
~22-CH₃

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

The characteristic functional groups of this compound are identified by their vibrational frequencies in the infrared spectrum.

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 2500BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
1600 - 1450MediumC=C and C=N stretching (Aromatic ring)
~1300MediumC-O stretch
~900BroadO-H bend (out-of-plane)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zProposed Fragment Ion
137[M]⁺ (Molecular ion)
120[M - OH]⁺
92[M - COOH]⁺

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of synthesized this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve Sample in Mobile Phase injection Inject into HPLC sample->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram purity Calculate Purity chromatogram->purity

Caption: Workflow for HPLC purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity analysis of this compound.

Chromatographic Conditions:

ParameterRecommended Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., phosphate or formate buffer)
Detection UV at an appropriate wavelength (e.g., 265 nm)[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Experimental Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and buffer. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to a known concentration.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration similar to the standard solution.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak in the standard chromatogram. Calculate the purity of the synthesized sample by comparing the peak area of this compound to the total area of all peaks in the sample chromatogram. A purity of ≥98.0% is typically expected.[3]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It may cause skin and eye irritation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Technical Guide to the Biological Activity of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of nicotinic acid derivatives, with a focus on their anti-inflammatory and antimicrobial properties. Due to the limited specific data on 2-methylnicotinic acid derivatives in publicly available literature, this document focuses on structurally related and extensively studied analogs. The information, including quantitative data and experimental protocols, is compiled from various scientific studies to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a prominent class of compounds in medicinal chemistry, recognized for a wide array of biological activities. The versatile pyridine ring of the nicotinate structure serves as a foundational scaffold for developing novel therapeutic agents. Strategic modifications to this core have resulted in the discovery of compounds with significant antifungal, antibacterial, and anti-inflammatory properties.

Anti-inflammatory Activity

Derivatives of nicotinic acid have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX).

Quantitative Data: Enzyme Inhibition

The following tables summarize the inhibitory activity of various nicotinic and isonicotinic acid derivatives against COX enzymes and reactive oxygen species (ROS) production.

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives against COX-1 and COX-2 [1]

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
3a 8.15 0.42 19.4
3b 9.24 0.15 61.6
3e 10.21 0.16 63.8
4c 11.52 0.09 128.0
4f 12.83 0.08 160.4
Celecoxib 15.2 0.08 190.0
Diclofenac 1.25 0.21 5.95
Indomethacin 0.78 0.53 1.47

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[1]

Table 2: In Vitro Anti-inflammatory Activity of Isonicotinic Acid Derivatives (ROS Inhibition) [2]

Compound % Inhibition at 25 µg/mL IC50 (µg/mL)
5 95.9 ± 0.5 1.42 ± 0.1
6 94.7 ± 0.9 8.6 ± 0.5
8a 94.1 ± 1.2 19.6 ± 3.4
8b 91.5 ± 0.6 3.7 ± 1.7
Ibuprofen 71.3 ± 1.7 11.2 ± 1.9

Data represents the inhibitory effect on the production of reactive oxygen species by human blood cells.[2]

Signaling Pathway Visualization

The anti-inflammatory action of certain nicotinic acid derivatives is attributed to their ability to inhibit the COX-2 enzyme, a key player in the synthesis of prostaglandins which are mediators of inflammation.[1][2]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Nicotinate_Derivatives Nicotinate Derivatives Nicotinate_Derivatives->COX2 Inhibit

Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.

Nicotinic acid has also been shown to mediate anti-inflammatory effects by inhibiting the NF-κB pathway, a central regulator of inflammatory gene expression.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->IKK Inhibits Antimicrobial_Workflow Start Start: Synthesized Compound Stock_Solution Prepare Stock Solution (e.g., in DMSO) Start->Stock_Solution Serial_Dilution Perform Serial Dilutions Stock_Solution->Serial_Dilution Incubation Inoculate Microtiter Plate & Incubate Serial_Dilution->Incubation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Incubation Measurement Measure Growth (e.g., Turbidity, Resazurin) Incubation->Measurement Determine_MIC Determine MIC Value Measurement->Determine_MIC End End: Efficacy Determined Determine_MIC->End Synthesis_Pathway Nicotinic_Acid Nicotinic Acid Methyl_Nicotinate Methyl Nicotinate Nicotinic_Acid->Methyl_Nicotinate Esterification (MeOH, H+) Hydrazide Nicotinic Acid Hydrazide (Key Intermediate) Methyl_Nicotinate->Hydrazide Hydrazinolysis (N2H4·H2O) Acylhydrazone Acylhydrazone Derivative Hydrazide->Acylhydrazone Condensation Aldehyde Aldehyde (R-CHO) Aldehyde->Acylhydrazone Oxadiazoline 1,3,4-Oxadiazoline Derivative Acylhydrazone->Oxadiazoline Cyclization Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Oxadiazoline

References

Navigating the Crystalline World: A Technical Guide to 2-Methylnicotinic Acid Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-methylnicotinic acid. While a definitive, publicly accessible crystal structure for this compound is not available in crystallographic databases as of December 2025, this whitepaper outlines the essential experimental protocols and analytical workflows required to determine and analyze its three-dimensional structure. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic analysis of this compound or similar small organic molecules.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, characterized by a pyridine ring substituted with a methyl and a carboxylic acid group, dictates its chemical reactivity and biological activity.[2] A detailed understanding of its solid-state structure through single-crystal X-ray diffraction is paramount for comprehending its physicochemical properties, polymorphism, and interaction with biological targets. This knowledge is critical for drug design, formulation development, and patent protection.

Experimental Workflow for Crystal Structure Analysis

The determination of a small molecule's crystal structure is a systematic process that begins with the synthesis and crystallization of the compound and culminates in the refinement and validation of the crystal structure. The following diagram illustrates the typical experimental workflow.

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization High Purity Sample crystal_selection Crystal Selection & Mounting crystallization->crystal_selection Single Crystals xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_reduction Data Reduction & Integration xray_diffraction->data_reduction Raw Diffraction Data structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure analysis.

Detailed Experimental Protocols

This section details the methodologies for the key experiments in the crystal structure analysis of this compound.

Synthesis and Purification of this compound

A common synthetic route to this compound involves the oxidation of 2,3-lutidine (2,3-dimethylpyridine).

Protocol:

  • Oxidation: In a reaction vessel, dissolve 2,3-lutidine in a suitable solvent, such as water or a buffered aqueous solution.

  • Add a strong oxidizing agent, for example, potassium permanganate (KMnO₄), portion-wise while controlling the temperature of the reaction mixture, typically with an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess oxidant.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with an acid like hydrochloric acid (HCl) to precipitate the this compound.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent system (e.g., water, ethanol, or a mixture thereof) to obtain high-purity this compound suitable for crystallization.

Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step. Several techniques can be employed.

Protocol: Slow Evaporation

  • Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or water) at room temperature or slightly elevated temperature.

  • Filter the solution through a syringe filter into a clean vial.

  • Cover the vial with a cap that has small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of well-defined single crystals.

X-ray Diffraction Data Collection

Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a suitable single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions. Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: Mount the goniometer head on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is typically used. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

  • The data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations. The collection parameters (e.g., exposure time, frame width, and detector distance) are optimized to obtain a complete and redundant dataset with good signal-to-noise ratio.

Structure Solution and Refinement

Protocol:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods, which are implemented in software packages like SHELXT or SIR. This initial solution provides a preliminary model of the electron density distribution, allowing for the identification of the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure (e.g., using SHELXL). In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to improve the agreement between the observed structure factors (|Fₒ|) and the calculated structure factors (|F_c|) based on the model. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure that the model is chemically reasonable and provides a good fit to the data. Key validation metrics include the R-factors, the goodness-of-fit, and the analysis of the residual electron density map.

Anticipated Quantitative Data

Once a crystal structure is successfully determined, a wealth of quantitative data can be extracted and should be presented in clear, structured tables for easy comparison and analysis.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical formulaC₇H₇NO₂
Formula weight137.14
Temperature (K)e.g., 100(2)
Wavelength (Å)e.g., 0.71073 (Mo Kα)
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensions
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (Mg/m³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)e.g., 0.20 x 0.15 x 0.10
θ range for data collection (°)To be determined
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
Completeness to θ = ...° (%)To be determined
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]R₁ = ..., wR₂ = ...
R indices (all data)R₁ = ..., wR₂ = ...
Largest diff. peak and hole (e.Å⁻³)To be determined
Table 2: Selected Bond Lengths (Å)
Atom 1Atom 2Length
N1C2To be determined
C2C3To be determined
C3C4To be determined
C4C5To be determined
C5C6To be determined
C6N1To be determined
C2C7To be determined
C3C8To be determined
C8O1To be determined
C8O2To be determined
Table 3: Selected Bond Angles (°)
Atom 1Atom 2Atom 3Angle
C6N1C2To be determined
N1C2C3To be determined
C2C3C4To be determined
C3C4C5To be determined
C4C5C6To be determined
C5C6N1To be determined
N1C2C7To be determined
C3C2C7To be determined
C2C3C8To be determined
C4C3C8To be determined
O1C8O2To be determined
O1C8C3To be determined
O2C8C3To be determined

Conclusion

The crystal structure analysis of this compound is a crucial endeavor for fully characterizing this important pharmaceutical intermediate. Although a published structure is not currently available, this guide provides the necessary framework for researchers to successfully determine and analyze its crystal structure. The detailed experimental protocols and the outline of expected data presentation will aid in the systematic execution of the crystallographic workflow, ultimately leading to a deeper understanding of the solid-state properties of this compound and facilitating its application in drug development.

References

Spectroscopic Analysis of 2-Methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-methylnicotinic acid, a key heterocyclic compound with applications in pharmaceutical synthesis and materials science. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of organic molecules. By probing the interaction of molecules with electromagnetic radiation, we can gain detailed insights into their atomic composition, connectivity, and functional groups. For a molecule like this compound (C₇H₇NO₂), a combination of NMR, IR, and MS provides a complete picture of its chemical structure.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

Chemical Shift (δ) ppm (Predicted Range)MultiplicityIntegrationAssignment
~8.5 - 8.7Doublet1HH6 (proton on the carbon adjacent to the nitrogen)
~8.1 - 8.3Doublet1HH4 (proton on the carbon para to the nitrogen)
~7.2 - 7.4Doublet of Doublets1HH5 (proton on the carbon meta to the nitrogen)
~2.6 - 2.8Singlet3H-CH₃ (Methyl group protons)
>10 (broad)Singlet1H-COOH (Carboxylic acid proton)

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

Chemical Shift (δ) ppm (Predicted Range)Assignment
~165 - 175-COOH (Carboxylic acid carbon)
~155 - 160C2 (Carbon bearing the methyl group)
~150 - 155C6 (Carbon adjacent to the nitrogen)
~135 - 140C4 (Carbon para to the nitrogen)
~125 - 130C3 (Carbon bearing the carboxylic acid group)
~120 - 125C5 (Carbon meta to the nitrogen)
~20 - 25-CH₃ (Methyl group carbon)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Peaks (Predicted)

Wavenumber (cm⁻¹) (Predicted Range)IntensityAssignment
2500-3300BroadO-H stretch of the carboxylic acid
~3000MediumC-H stretch (aromatic)
~2900MediumC-H stretch (methyl)
1680-1710StrongC=O stretch of the carboxylic acid
1550-1600Medium-StrongC=C and C=N stretching in the pyridine ring
1200-1300MediumC-O stretch of the carboxylic acid
~900MediumO-H bend of the carboxylic acid
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Mass Spectrometry Data (Predicted)

m/z (Predicted)Interpretation
137[M]⁺, Molecular ion
120[M-OH]⁺, Loss of a hydroxyl radical
92[M-COOH]⁺, Loss of the carboxylic acid group

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press die.

  • Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

FTIR Acquisition:

  • Spectrometer: FTIR spectrometer.

  • Mode: Transmission.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

  • The sample can be introduced via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS). For this compound, a direct insertion probe is likely suitable.

Mass Spectrometry Acquisition:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Source Temperature: 200-250 °C.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Direct Insertion Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants, Integration NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Structure Final Structure of This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

A logical workflow for the spectroscopic analysis of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful approach for the unambiguous structural determination of this compound. This technical guide outlines the expected spectral characteristics and provides robust, generalized protocols for data acquisition, serving as a valuable resource for researchers in the fields of chemistry and drug development. While the presented data is predictive, it offers a strong foundation for the interpretation of experimentally obtained spectra.

Solubility of 2-Methylnicotinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter for its purification, reaction chemistry, and formulation development. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, including qualitative data, and presents quantitative data for the closely related compound, nicotinic acid, as a valuable reference. Furthermore, this guide details the experimental protocols for solubility determination and provides a logical workflow for these procedures.

Quantitative Solubility Data of Nicotinic Acid (as a proxy)

Due to the structural similarity between this compound and nicotinic acid, the solubility data for nicotinic acid can provide valuable insights for solvent selection and process development. The following table summarizes the mole fraction solubility of nicotinic acid in various organic solvents at different temperatures.

SolventTemperature (K)Mole Fraction Solubility (x10³)
Alcohols
Methanol298.227.8
303.232.5
308.237.8
313.243.9
318.250.9
323.258.8
Ethanol298.211.2
303.213.1
308.215.3
313.217.8
318.220.6
323.223.8
1-Butanol298.23.06
2-Butanol298.23.60
1-Pentanol298.23.32
1-Hexanol298.23.62
Ketones
Acetone298.21.34
303.21.58
308.21.85
313.22.17
318.22.54
323.22.98
Esters
Ethyl Acetate298.20.78
303.20.93
308.21.11
313.21.32
318.21.56
323.21.84
Ethers
Tetrahydrofuran298.21.17
Other Solvents
Dichloromethane--
Toluene--

Note: Data for nicotinic acid is compiled from various sources. The absence of data for certain solvents indicates a lack of available information in the reviewed literature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of compounds like this compound in organic solvents. These protocols are based on established methods reported in the scientific literature.

Equilibrium Solubility Method (Gravimetric)

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute by evaporating the solvent and weighing the residue.

Apparatus:

  • Constant temperature water bath or shaker

  • Sealed glass vials

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.

  • Place the vial in a constant temperature shaker bath and agitate for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

  • After reaching equilibrium, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid precipitation.

  • Transfer the aliquot to a pre-weighed container.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

  • Once the solvent is completely evaporated, weigh the container with the solid residue.

  • Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction.

Isothermal Shake-Flask Method followed by UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore, allowing for concentration determination using UV-Vis spectroscopy.

Apparatus:

  • Constant temperature shaker

  • Sealed flasks

  • Centrifuge

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Equilibrate the flask in a constant temperature shaker for an extended period (e.g., 24 hours).

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Measure the absorbance of the diluted solution at λmax.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample and back-calculate the solubility in the saturated solution.

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for solubility determination and a conceptual representation of the factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_data Data Processing prep_solute Prepare Solute (this compound) mix Mix Solute and Solvent (Excess Solute) prep_solute->mix prep_solvent Select & Prepare Organic Solvent prep_solvent->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Supernatant (Gravimetric/Spectroscopic) separate->analyze calculate Calculate Solubility analyze->calculate report Report Data calculate->report

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity_solute Polarity solubility Solubility polarity_solute->solubility 'Like dissolves like' h_bond_solute H-Bonding h_bond_solute->solubility size_solute Molecular Size size_solute->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent H-Bonding h_bond_solvent->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

References

An In-depth Technical Guide to the Thermochemical Properties of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 2-Methylnicotinic Acid

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, formulation, and quality control.

PropertyValue
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Melting Point 228-230 °C (decomposes)
Boiling Point 280.4 °C at 760 mmHg
Appearance White to light brown crystalline solid

Thermochemical Properties: An Illustrative Example with Nicotinic Acid

While specific thermochemical data for this compound is sparse, the data for nicotinic acid (niacin) serves as a valuable reference point. These parameters are critical for understanding the energy changes associated with chemical reactions and phase transitions. Table 2 summarizes the standard molar enthalpies of formation and sublimation for nicotinic acid.[1][2]

Thermochemical PropertyValue (kJ·mol⁻¹)
Standard Molar Enthalpy of Formation (crystal, 298.15 K) -344.7 ± 1.2[1][2]
Standard Molar Enthalpy of Sublimation (298.15 K) 112.1 ± 0.5[1][2]
Standard Molar Enthalpy of Formation (gas, 298.15 K) -232.6 ± 1.3[1][2]

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties is reliant on precise calorimetric and analytical techniques. The following sections detail the standard experimental protocols applicable to organic compounds like this compound.

Determination of Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH⦵m) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH⦵m) using a bomb calorimeter.[3][4]

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of the sample (e.g., this compound) is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned to ensure ignition.

  • Bomb Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_calc Calculation A Weigh Sample B Place in Crucible A->B C Attach Fuse Wire B->C D Seal Bomb C->D E Pressurize with O₂ D->E F Submerge Bomb in Water E->F G Record Initial Temp. F->G H Ignite Sample G->H I Record Temp. Rise H->I J Calculate Heat of Combustion I->J K Calculate Enthalpy of Formation J->K

Figure 1: Experimental workflow for combustion calorimetry.
Determination of Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH⦵m) can be determined by various methods, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and the Knudsen effusion method.[5][6][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.

  • Sample Preparation: A small, accurately weighed amount of the sample is placed in an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are heated at a constant rate in a controlled atmosphere. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The enthalpy of sublimation can be determined from the heat of fusion and the heat of vaporization, which are measured as the areas under the respective peaks in the DSC thermogram.[7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Isothermal Measurement: The rate of mass loss of a sample due to sublimation is measured at a constant temperature below its melting point.[6]

  • Temperature Series: This measurement is repeated at several different temperatures.

  • Data Analysis: The rates of mass loss are used in conjunction with the Clausius-Clapeyron equation to calculate the enthalpy of sublimation.[6]

Sublimation_Enthalpy_Workflow cluster_dsc DSC Method cluster_tga TGA Method A Calibrate DSC B Prepare Sample & Ref. A->B C Heat at Constant Rate B->C D Measure Heat Flow C->D E Calculate ΔH_fus & ΔH_vap D->E F Isothermal Mass Loss G Repeat at Different Temps. F->G H Apply Clausius-Clapeyron Eq. G->H I Calculate ΔH_sub H->I Nicotinic_Acid_Metabolism cluster_pathway Preiss-Handler Pathway NA Nicotinic Acid NAMN Nicotinic Acid Mononucleotide NA->NAMN Nicotinate phosphoribosyltransferase NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMN/NaMN adenylyltransferase NAD NAD⁺ NAAD->NAD NAD⁺ synthetase

References

In Silico Exploration of 2-Methylnicotinic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnicotinic acid, a derivative of nicotinic acid (niacin or vitamin B3), and its analogs represent a class of compounds with significant therapeutic potential. Nicotinic acid itself is a well-established lipid-lowering agent that primarily acts through the G-protein coupled receptor 109A (GPR109A)[1][2]. Furthermore, the pyridine-carboxylic acid scaffold is a key feature in many compounds targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and inflammatory disorders[3][4][5]. The exploration of this compound and its analogs through in silico methodologies offers a powerful, cost-effective, and rapid approach to elucidate their structure-activity relationships (SAR), predict their pharmacokinetic and pharmacodynamic profiles, and guide the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the core in silico techniques applied to the study of this compound and its analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage computational tools in their discovery and development pipelines. The guide details experimental protocols for key in silico methods, presents quantitative data in a structured format, and provides visual representations of relevant signaling pathways and experimental workflows.

Core In Silico Methodologies

The in silico investigation of this compound and its analogs primarily revolves around three core computational techniques: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations. These methods, often used in conjunction, provide a multi-faceted understanding of the molecular interactions, biological activities, and dynamic behavior of these compounds.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of intermolecular interactions. For this compound and its analogs, the primary targets of interest are the nicotinic acetylcholine receptors (nAChRs) and the GPR109A receptor.

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor (e.g., a homology model of a specific nAChR subtype or GPR109A) from a protein structure database like the Protein Data Bank (PDB) or generate a homology model if a crystal structure is unavailable.

    • Prepare the receptor using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges.

  • Ligand Preparation:

    • Generate the 3D structure of this compound or its analog using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Grid Generation:

    • Define a grid box encompassing the binding site of the receptor. The binding site can be identified from the position of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Perform the docking simulation using software like AutoDock Vina, Glide, or GOLD. The software will explore various conformations and orientations of the ligand within the defined grid box.

  • Analysis of Results:

    • Analyze the docking poses and their corresponding binding affinity scores (e.g., kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software like PyMOL or Discovery Studio.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized compounds.

  • Data Set Collection:

    • Compile a dataset of nicotinic acid analogs with experimentally determined biological activity (e.g., IC50, Ki) against a specific target.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical properties. These can include 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric, electronic) descriptors. Software such as DRAGON or PaDEL-Descriptor can be used for this purpose.

  • Data Set Division:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set (the remaining 20-30%). The training set is used to build the QSAR model, while the test set is used to validate its predictive ability.

  • Model Building:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a regression model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

  • Model Validation:

    • Assess the statistical significance and predictive power of the model using various metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). Validate the model's predictive performance on the external test set.

Molecular Dynamics (MD) Simulations

MD simulations provide a detailed view of the dynamic behavior of a molecular system over time, offering insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding.

  • System Preparation:

    • Start with the docked pose of the this compound analog in the binding site of the receptor obtained from molecular docking.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Then, equilibrate the system at constant pressure and temperature (NPT ensemble) to ensure the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate various parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study the persistence of key interactions.

Data Presentation

Due to the limited availability of specific in silico studies on this compound, the following tables present predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound generated using publicly available prediction tools[6][7][8][9][10]. This data serves as a starting point for computational assessment. For comparison, experimental data for some nicotinic acid analogs are also included where available.

Table 1: Predicted Physicochemical and ADMET Properties of this compound
PropertyPredicted ValueMethod/Tool
Physicochemical Properties
Molecular Weight137.14 g/mol PubChem[6]
logP0.8PubChem[6]
Topological Polar Surface Area50.2 ŲPubChem[6]
Absorption
Human Intestinal AbsorptionHighADMETlab 2.0
Caco-2 PermeabilityModerateADMETlab 2.0
P-glycoprotein SubstrateNopkCSM
Distribution
VDss (human)-0.15 log(L/kg)pkCSM
BBB PermeabilityNoADMETlab 2.0
Plasma Protein BindingLowADMETlab 2.0
Metabolism
CYP2D6 SubstrateNopkCSM
CYP3A4 SubstrateNopkCSM
Excretion
Total Clearance0.5 mL/min/kgpkCSM
Toxicity
AMES ToxicityNopkCSM
hERG I InhibitorNopkCSM
HepatotoxicityYespkCSM
Skin SensitisationNopkCSM
Table 2: Experimental Binding Affinities of Selected Nicotinic Acid Analogs
AnalogTargetBinding Affinity (Ki)Reference
Nicotinic AcidGPR109A~200 µM--INVALID-LINK--
5-methylnicotinic acidHydroxycarboxylic acid receptor 2 (Human)1.60E+4 nM--INVALID-LINK--
AcifranGPR109A5 nM--INVALID-LINK--
NNC26-9100GPR109A1.2 µM--INVALID-LINK--

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with the activation of nicotinic acetylcholine receptors (nAChRs) and the GPR109A receptor, the primary targets for nicotinic acid and its analogs.

nAChR_Signaling Ligand This compound Analog (Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Na_Ca_Influx->Ca_Signal Cellular_Response Cellular Responses (e.g., Neurotransmission, Inflammation) Depolarization->Cellular_Response PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt MAPK MAPK/ERK Pathway Ca_Signal->MAPK Gene_Expression Altered Gene Expression PI3K_Akt->Gene_Expression MAPK->Gene_Expression Gene_Expression->Cellular_Response

Caption: nAChR signaling cascade initiated by an agonist.

GPR109A_Signaling Ligand This compound Analog (Agonist) GPR109A GPR109A Receptor Ligand->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates Beta_Arrestin β-Arrestin Pathway GPR109A->Beta_Arrestin Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis ERK ERK1/2 Activation Beta_Arrestin->ERK Inflammation Anti-inflammatory Effects Beta_Arrestin->Inflammation

Caption: GPR109A signaling pathways upon agonist binding.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for a typical in silico drug discovery project focused on this compound analogs and the logical relationship between the core computational methods.

In_Silico_Workflow Start Define Therapeutic Target (e.g., nAChR, GPR109A) Library Design/Select This compound Analog Library Start->Library Docking Molecular Docking Library->Docking QSAR QSAR Modeling Library->QSAR ADMET In Silico ADMET Prediction Library->ADMET Hit_ID Hit Identification & Prioritization Docking->Hit_ID QSAR->Hit_ID MD Molecular Dynamics Simulations MD->Hit_ID ADMET->Hit_ID Hit_ID->MD Synthesis Synthesis & In Vitro Testing Hit_ID->Synthesis End Lead Optimization Synthesis->End

Caption: General workflow for in silico drug discovery.

Logical_Relationship Docking Molecular Docking (Binding Pose & Affinity) MD Molecular Dynamics (Complex Stability) Docking->MD Provides Initial Complex Structure Lead_Opt Lead Optimization Docking->Lead_Opt Identifies Key Interactions QSAR QSAR (Activity Prediction) QSAR->Docking Informs Ligand Selection QSAR->Lead_Opt Guides Structural Modifications MD->Lead_Opt Refines Understanding of Binding

Caption: Interplay of core in silico methodologies.

Conclusion

The in silico methodologies detailed in this guide provide a robust framework for the exploration of this compound and its analogs in the context of drug discovery. While specific computational data for this compound itself is not abundant in the public domain, the protocols and approaches outlined here are readily applicable. By employing molecular docking, QSAR modeling, and molecular dynamics simulations, researchers can efficiently screen virtual libraries, predict biological activities, and gain a deeper understanding of the molecular mechanisms of action. This computational-driven approach, integrated with experimental validation, will undoubtedly accelerate the identification and optimization of novel therapeutic agents derived from the versatile pyridine-carboxylic acid scaffold.

References

Pharmacophore Modeling of 2-Methylnicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylnicotinic acid, a derivative of nicotinic acid (niacin), serves as a crucial structural motif and versatile building block in medicinal chemistry.[1][2] Its unique arrangement of a pyridine ring substituted with both a methyl and a carboxylic acid group provides multiple reaction sites, making it a valuable starting material for synthesizing complex, biologically active molecules.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antiproliferative, antibacterial, and anti-inflammatory properties.[2][3][4]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional features of a molecule into a simplified representation of its essential interaction points.[5] A pharmacophore model defines the specific spatial arrangement of features—such as hydrogen bond donors/acceptors, aromatic rings, and charged centers—necessary for a molecule to bind to a specific biological target and elicit a response.[5][6] This guide provides an in-depth technical overview of the pharmacophore modeling process as applied to this compound derivatives, focusing on methodologies, data interpretation, and practical applications for drug discovery professionals.

Core Pharmacophore Concepts for Nicotinic Compounds

The foundational pharmacophore for compounds acting on nicotinic acetylcholine receptors (nAChRs) has been extensively studied. It generally consists of two key features: a cationic nitrogen center and a hydrogen bond acceptor.[6][7] The cationic center typically engages in a cation-π interaction with a conserved tryptophan residue in the receptor's binding pocket, while the hydrogen bond acceptor interacts with a corresponding donor group on the receptor, such as the backbone NH of a leucine residue.[6] The optimal distance between these two features is a critical determinant of binding affinity.

N Cationic Center (+) HBA H-Bond Acceptor N->HBA ~4-6 Å

Caption: General pharmacophore model for nicotinic receptor agonists.

Case Study: Antiproliferative this compound Hydrazones

A notable study by Abdel-Aziz et al. focused on the design and synthesis of novel this compound hydrazone derivatives and evaluated their antiproliferative activity against K562 leukemia cell lines. This work culminated in the development of a common pharmacophore model that rationalizes the observed structure-activity relationship (SAR).[3]

Data Presentation: Biological Activity

The antiproliferative activities of the synthesized hydrazone derivatives were quantified by their half-maximal inhibitory concentration (IC₅₀) values. A selection of this data is summarized below to illustrate the SAR that informed the pharmacophore model.[3]

Compound IDR (Substituent on Benzylidene)IC₅₀ (µM) against K562 Cells
6a 4-N(CH₃)₂39.51
6b 4-OH45.33
6c 4-OCH₃24.99
6d 3,4-(OCH₃)₂35.87
6h 4-Cl66.78
6i 4-F55.42
Data sourced from Abdel-Aziz et al. (2012).[3]

The data indicates that electron-donating groups at the para position of the benzylidene ring, particularly the 4-methoxy group (compound 6c ), resulted in the highest potency.[3]

Pharmacophore Model Generation: Experimental Protocol

The generation of a ligand-based pharmacophore model from a set of active compounds follows a structured computational workflow.[5]

  • Dataset Preparation:

    • A set of structurally diverse this compound derivatives with a wide range of biological activities (e.g., the compounds in the table above) is selected.[3]

    • The 3D structures of all molecules are generated and optimized using a suitable force field (e.g., MMFF94x) to find their low-energy conformations.

  • Conformational Analysis:

    • A systematic or stochastic conformational search is performed for each molecule to generate a representative collection of its possible 3D structures. This step is critical as the bioactive conformation (the shape the molecule adopts when binding to its target) is unknown.[5]

  • Pharmacophore Feature Generation and Alignment:

    • Pharmacophoric features (Aromatic, H-Bond Donor/Acceptor, etc.) are identified for each conformation of each molecule.

    • Algorithms, such as the HipHop or HypoGen algorithm within software packages like Catalyst or MOE, are used to align the conformations of the active molecules and identify common pharmacophoric features.[3][5] The goal is to find a spatial arrangement of features shared by the most active compounds that is absent in inactive ones.

  • Model Scoring and Validation:

    • The software generates multiple potential pharmacophore models (hypotheses) and scores them based on how well they map the active compounds and exclude inactive ones.

    • The best-ranked hypothesis is selected as the final model. It is often validated by using it to screen a database of known active and inactive compounds to assess its ability to discriminate between them.[8]

Resulting Pharmacophore Model

The best pharmacophore model generated for the antiproliferative this compound hydrazones consists of four key features: two aromatic centers (F1, F2) and two projected hydrogen bond donor locations (F3, F4).[3]

Caption: Pharmacophore features for antiproliferative activity.[3]

General Computational Workflow

The process of pharmacophore modeling, whether ligand-based or structure-based, is a key part of the modern drug discovery pipeline. It integrates with other computational techniques like molecular docking and virtual screening to identify and optimize lead compounds.

cluster_data Input Data cluster_model Model Generation cluster_validation Validation & Application arrow -> ligands 1. Ligand Dataset (Active & Inactive) conf 2. Conformational Analysis ligands->conf target Protein Target Structure (Optional) align 3. Molecular Alignment & Feature Identification target->align conf->align generate 4. Hypothesis Generation & Scoring align->generate validate 5. Model Validation (Test Sets, Decoys) generate->validate screen 6. Virtual Screening validate->screen hits 7. Hit Identification & Prioritization screen->hits

Caption: General workflow for pharmacophore-based drug design.

This structured workflow ensures that the resulting pharmacophore models are robust, predictive, and scientifically sound, providing valuable guidance for the design of new this compound derivatives with enhanced therapeutic potential.[5][9]

References

2-Methylnicotinic Acid: A Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylnicotinic acid, a substituted pyridine carboxylic acid, has emerged as a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of novel heterocyclic scaffolds. Its unique molecular architecture, featuring a reactive carboxylic acid group, a basic pyridine nitrogen, and an activatable methyl group, offers multiple avenues for chemical modification and cyclization reactions.[1] This technical guide provides a comprehensive overview of the synthetic utility of this compound as a precursor for a diverse range of heterocyclic compounds, with a focus on their potential applications in drug discovery and development. The guide details key synthetic strategies, experimental protocols, and the biological evaluation of the resulting heterocycles, presenting quantitative data in structured tables and visualizing complex pathways using Graphviz diagrams.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The pyridine nucleus, in particular, is a common motif in many biologically active molecules.[1] this compound (CAS 3222-56-8) is a readily available building block that combines the key features of a pyridine ring with a carboxylic acid and a methyl group, making it an attractive starting point for the synthesis of more complex fused heterocyclic systems.[1] The strategic placement of these functional groups allows for a variety of chemical transformations, including amidation, esterification, reduction, and cyclocondensation reactions, leading to the formation of novel heterocycles with potential therapeutic applications.[1] Notably, this compound and its derivatives serve as key intermediates in the synthesis of targeted therapies, including specific ATP competitive IKK beta inhibitor drugs like ML-120B and the oncolytic drug BAY-1082439.[2]

Key Synthetic Transformations of this compound

The reactivity of this compound can be harnessed to synthesize a variety of important intermediates, which in turn serve as precursors for diverse heterocyclic systems.

Synthesis of 2-Methylnicotinamide

The conversion of the carboxylic acid to an amide is a fundamental transformation. This can be readily achieved by reacting this compound or its ester with an appropriate amine.

Experimental Protocol: Synthesis of this compound N-methylamide [3]

  • A mixture of ethyl 2-methylnicotinate (200 g, 1.21 mol) and 40% aqueous methylamine (1 L) is heated at 40°C for 4 hours.

  • The reaction mixture is then concentrated under reduced pressure to yield the crude product as a thick oil.

  • The crude product is purified by distillation at 121°-133° C./0.18 mm. Hg to afford this compound N-methylamide (175.8 g).

Synthesis of 2-Chloronicotinic Acid: A Key Intermediate

Chlorination of the pyridine ring at the 2-position opens up possibilities for nucleophilic substitution reactions, making 2-chloronicotinic acid a crucial intermediate for the synthesis of various substituted pyridines.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-oxide

  • In a 250mL three-necked flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add nicotinic acid N-oxide (13.9g, 100mmol), bis(trichloromethyl)carbonate (11.9g, 40mmol), and tetrabutylammonium bromide (3.22g, 10mmol).[4]

  • Stir the mixture vigorously and slowly heat to 100°C, maintaining the reaction for 2 hours under solvent-free conditions.[4]

  • After the reaction, cool the mixture to 50°C and pour it into 20ml of ice water.[4]

  • Stir the mixture and let it stand for 12 hours.[4]

  • Filter the precipitate, wash the filter cake with a small amount of water, and dry at 80°C to obtain 2-chloronicotinic acid.[4]

Synthesis of Novel Heterocycles from this compound Derivatives

The true synthetic potential of this compound is realized in its use as a precursor for a variety of fused heterocyclic systems with significant biological activities.

Pyrido[2,3-d]pyrimidines: Potent Kinase Inhibitors

Pyrido[2,3-d]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their diverse pharmacological activities, particularly as kinase inhibitors in cancer therapy.[5][6] The synthesis of these compounds often involves the construction of a pyrimidine ring onto a pre-existing pyridine scaffold derived from this compound.

Synthetic Strategy: From 2-Aminonicotinic Acid to Pyrido[2,3-d]pyrimidines

A common synthetic route involves the conversion of 2-aminonicotinic acid (which can be derived from 2-chloronicotinic acid) to a 2,4-dichloropyrido[2,3-d]pyrimidine intermediate. This intermediate can then undergo sequential nucleophilic substitutions to introduce various side chains, leading to a library of potential kinase inhibitors.

Experimental Protocol: Synthesis of 2,4-Dichloropyrido[2,3-d]pyrimidine (A Key Intermediate) [7]

  • A mixture of 2-aminonicotinic acid and urea is heated at 160°C for 4-6 hours to yield pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.[7]

  • The resulting dione is then heated with POCl₃ at 160°C for 6 hours to afford 2,4-dichloropyrido[2,3-d]pyrimidine.[7]

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-based EGFR Inhibitor [7]

  • The 2,4-dichloropyrido[2,3-d]pyrimidine intermediate is reacted with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in a mixture of CH₃OH/H₂O with K₂CO₃ at room temperature for 4 hours.[7]

  • The resulting product is then reacted with 4-fluoro-2-methoxy-5-nitroaniline in the presence of TsOH in EtOH at 90°C for 3-5 hours.[7]

  • The nitro group is subsequently reduced using Fe and NH₄Cl in an EtOH/H₂O mixture at 70°C for 6 hours.[7]

  • Finally, the resulting amine is acylated with various acyl chlorides in the presence of TEA in DMF at room temperature for 6 hours to yield the target EGFR inhibitors.[7]

Table 1: Quantitative Data for Synthesized Pyrido[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (IC₅₀, µM)Reference
Compound 4 PIM-111.4MCF-70.57[8]
Compound 10 PIM-117.2HepG2-[8]
Compound 11 PIM-1-MCF-71.31[8]
Compound B1 EGFRL858R/T790M13H19750.087[7]
Compound 5a VEGFR-2 / HER-2-MCF-71.77[4]
Compound 5e VEGFR-2 / HER-2-MCF-71.39[4]
Compound 6b VEGFR-2 / HER-2-HepG22.68[4]
Pyrazolopyridines: Scaffolds with Antiproliferative Activity

Pyrazolopyridines, another class of fused heterocycles, can be synthesized from appropriately substituted pyridine precursors derived from this compound. These compounds have shown promising antiproliferative activity against various cancer cell lines.

Synthetic Strategy: Multi-step Synthesis from 2-Amino-4-picoline

A multi-step synthesis starting from 2-amino-3-nitro-4-picoline can lead to the formation of a key pyrazolo[3,4-c]pyridine-5-carbonitrile intermediate. This intermediate can then be further functionalized to generate a library of 3,5,7-trisubstituted pyrazolopyridine derivatives.[9]

Experimental Protocol: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile [9]

  • 2-Amino-3-nitro-4-picoline is diazotized and converted to the corresponding chloride.

  • The nitro group is reduced and the resulting amine is acetylated to give an acetamide.

  • The acetamide is treated with m-CPBA to form the N-oxide.

  • The N-oxide undergoes a rearrangement reaction with trimethylsilyl cyanide (TMS-CN) in the presence of diethylcarbamoyl chloride to yield the nitrile.

  • The protecting group is removed under acidic conditions to afford the target 7-chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile.

Furo[2,3-b]pyridines: Emerging Anticancer Agents

Furo[2,3-b]pyridines represent another class of heterocyclic compounds with potential anticancer activity that can be accessed from precursors related to this compound.[10][11]

Synthetic Strategy: Cyclization of Substituted Pyridones

The synthesis of furo[2,3-b]pyridines can be achieved through the cyclization of appropriately functionalized pyridin-2(1H)-one derivatives. These pyridone precursors can be synthesized via multi-component reactions.

Experimental Protocol: General Synthesis of Pyridin-2(1H)-one Derivatives [10]

  • A Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde yields a chalcone.

  • The chalcone is then reacted with ethyl cyanoacetate in the presence of a base to form a dihydropyridin-2(1H)-one.

  • Subsequent aromatization and functional group manipulations can lead to substituted pyridin-2(1H)-ones, which can then be cyclized to form the furo[2,3-b]pyridine ring system.

Signaling Pathways and Biological Implications

The novel heterocycles synthesized from this compound often exhibit their biological effects by modulating key cellular signaling pathways. A prominent example is the inhibition of kinase signaling cascades, which are frequently dysregulated in cancer.

Kinase Inhibition by Pyrido[2,3-d]pyrimidines

Many of the synthesized pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase.[4][8] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the pyrido[2,3-d]pyrimidine derivatives can effectively block tumor growth and progression.

Visualizing the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and is a common target in cancer therapy. The following diagram illustrates a simplified overview of this pathway, which can be inhibited by some of the synthesized pyrido[2,3-d]pyrimidine derivatives.[7]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Promotes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrido[2,3-d]pyrimidine derivatives.

Conclusion

This compound has proven to be a highly valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. Its inherent reactivity and the strategic positioning of its functional groups provide a robust platform for the construction of complex molecular architectures with significant biological potential. The detailed synthetic protocols and biological data presented in this guide highlight the importance of this compound in modern drug discovery and development. The continued exploration of this building block is expected to yield even more diverse and potent therapeutic agents in the future.

References

Investigating the Metabolic Pathways of 2-Methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylnicotinic acid, a substituted pyridine carboxylic acid, serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] While its synthetic applications are well-documented, a comprehensive understanding of its metabolic fate within biological systems is less established. This technical guide aims to consolidate the current knowledge on the metabolism of nicotinic acid and related methylated pyridines to propose putative metabolic pathways for this compound in both mammalian and microbial systems. This document provides detailed experimental protocols for investigating these pathways, summarizes relevant quantitative data from analogous compounds, and presents visual diagrams of the proposed metabolic and signaling cascades to facilitate further research and drug development.

Introduction

This compound (2-MNA) is a derivative of nicotinic acid (niacin or vitamin B3), characterized by a methyl group at the 2-position of the pyridine ring. Its chemical structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.[1] However, its interaction with biological systems, particularly its metabolic pathways, is not well-elucidated. Understanding the metabolism of 2-MNA is critical for assessing its pharmacokinetic profile, potential toxicity, and biological activity. This guide will explore potential catabolic and anabolic routes based on the known metabolism of structurally similar compounds.

Putative Metabolic Pathways of this compound

Direct experimental evidence for the metabolic pathway of this compound is scarce in the current scientific literature. However, based on the well-documented metabolism of nicotinic acid and the microbial degradation of various pyridine derivatives, we can propose the following putative pathways.

Proposed Mammalian Metabolism

In humans, nicotinic acid undergoes a series of methylation and oxidation reactions.[2] By analogy, this compound could follow a similar metabolic route. The primary enzymes involved are likely nicotinamide N-methyltransferase (NNMT) and aldehyde oxidase (AOX).[2]

The proposed pathway involves two key steps:

  • N-Methylation: The pyridine nitrogen of this compound is methylated by NNMT, using S-adenosylmethionine (SAM) as a methyl donor, to form N-methyl-2-methylnicotinic acid (trigonelline derivative).

  • Oxidation: The resulting N-methylated compound is then likely oxidized by aldehyde oxidase to form various pyridone derivatives.

Proposed Microbial Degradation Pathway

Numerous soil bacteria have demonstrated the ability to degrade pyridine and its derivatives as a sole source of carbon and nitrogen.[3][4] The general strategy involves hydroxylation of the aromatic ring, followed by ring cleavage.[5] For this compound, a plausible degradation pathway initiated by a monooxygenase or dioxygenase can be hypothesized.

The proposed pathway includes the following stages:

  • Hydroxylation: An initial hydroxylation event, likely catalyzed by a monooxygenase, could occur at a position ortho or para to the carboxyl group, for instance, at the 6-position, to form 2-methyl-6-hydroxynicotinic acid.

  • Ring Cleavage: The hydroxylated intermediate would then be susceptible to ring cleavage by a dioxygenase, leading to the formation of an aliphatic intermediate.

  • Further Metabolism: This intermediate would be further metabolized through established pathways, eventually entering the central carbon metabolism (e.g., the Krebs cycle).

Quantitative Data

Specific quantitative data for the metabolism of this compound are not available. However, data from studies on nicotinic acid and related compounds can provide valuable benchmarks for experimental design.

Table 1: Michaelis-Menten Constants (Km) for Nicotinamide N-Methyltransferase (NNMT) with Various Substrates

Substrate Km (µM) Source Organism Reference
Nicotinamide 100 - 400 Human [2]
Pyridine 1200 Rabbit Liver [2]

| Quinoline | 250 | Human Liver |[2] |

Table 2: In Vitro Metabolic Stability of Nicotinic Acid Derivatives in Liver Microsomes

Compound Half-life (T1/2, min) in Human Liver Microsomes Clearance (µL/min/mg protein) Reference
Nicotinic Acid > 60 < 11.6 [6]

| Nicotinamide | > 60 | < 11.6 |[6] |

Experimental Protocols

The following protocols are adapted from established methods for studying the metabolism of aromatic compounds and can be applied to the investigation of this compound.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the phase I and phase II metabolism of this compound in a mammalian system.[7][8]

Objective: To determine the metabolic stability and identify the primary metabolites of this compound in human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDP-glucuronic acid (UDPGA) for Phase II assessment

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final protein concentration 0.5-1 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation of Reaction: Add this compound (final concentration typically 1-10 µM) to initiate the metabolic reaction. For Phase II metabolism assessment, also add UDPGA.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding ice-cold acetonitrile (typically 2 volumes).

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Analysis:

  • The disappearance of the parent compound (this compound) over time is used to calculate the in vitro half-life (T1/2) and intrinsic clearance.

  • Metabolites are identified by comparing the mass spectra of the samples to that of the parent compound and by searching for expected mass shifts corresponding to metabolic transformations (e.g., +14 Da for methylation, +16 Da for hydroxylation, +176 Da for glucuronidation).

Microbial Degradation Assay

This protocol is designed to isolate and identify microorganisms capable of degrading this compound and to elucidate the degradation pathway.[9][10]

Objective: To enrich for and isolate bacteria that can utilize this compound as a sole carbon and nitrogen source and to identify degradation intermediates.

Materials:

  • Environmental sample (e.g., soil from a site with potential pyridine contamination)

  • Minimal salts medium (MSM)

  • This compound (as the sole carbon/nitrogen source)

  • Agar plates with MSM and this compound

  • Shaker incubator

  • GC-MS or LC-MS/MS system

Procedure:

  • Enrichment Culture: Inoculate a flask containing MSM with the environmental sample. Add this compound as the sole carbon and nitrogen source (e.g., 100 mg/L).

  • Incubation: Incubate the flask at a suitable temperature (e.g., 30°C) on a rotary shaker.

  • Sub-culturing: After a period of growth (indicated by turbidity), transfer an aliquot of the culture to a fresh flask of the same medium. Repeat this process several times to enrich for a community of microorganisms that can degrade the compound.

  • Isolation of Pure Cultures: Plate serial dilutions of the enrichment culture onto MSM agar plates containing this compound. Incubate until single colonies appear.

  • Degradation Studies with Pure Cultures: Inoculate a pure isolate into liquid MSM with this compound. Monitor the degradation of the parent compound over time using HPLC or GC-MS.

  • Metabolite Identification: At various time points during the degradation, extract the culture medium with an organic solvent (e.g., ethyl acetate) and analyze the extract by GC-MS or LC-MS/MS to identify intermediate metabolites.

Potential Signaling Pathways Involving this compound

Nicotinic acid is an agonist for the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).[11] Activation of this receptor in adipocytes leads to the inhibition of lipolysis. It is plausible that this compound could also act as an agonist for this receptor, thereby influencing similar signaling pathways.

The activation of GPR109A by an agonist like nicotinic acid initiates a signaling cascade involving:

  • Gi Protein Activation: The agonist-bound receptor activates an inhibitory G-protein (Gi).

  • Adenylyl Cyclase Inhibition: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Inhibition of Lipolysis: The reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides in adipocytes.

Conclusion

While the metabolic pathways of this compound have not been explicitly defined, a robust framework for their investigation can be constructed based on the metabolism of nicotinic acid and other pyridine derivatives. The putative pathways presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to begin to unravel the metabolic fate of this important chemical intermediate. Further research in this area is crucial for the safe and effective development of pharmaceuticals and other bioactive compounds derived from this compound. The use of modern analytical techniques such as LC-MS/MS will be instrumental in identifying and quantifying metabolites, thereby providing a clearer picture of the biotransformation of this compound.

References

A Technical Guide to Quantum Chemical Calculations of 2-Methylnicotinic Acid and Its Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Methylnicotinic acid and its derivatives. While specific computational studies on this compound are not extensively available in the reviewed literature, this document leverages detailed computational data from closely related analogs, such as 2-(methylthio)nicotinic acid and 6-methylnicotinic acid, to illustrate the methodologies and potential insights relevant to drug design and development. The principles and techniques described herein are directly applicable to the study of this compound.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering profound insights into the electronic structure, molecular geometry, and spectroscopic properties of pharmacologically active molecules.[1][2] These computational methods, particularly Density Functional Theory (DFT), allow for the prediction of a wide range of molecular descriptors that are critical for understanding a molecule's behavior and its interaction with biological targets. For derivatives of nicotinic acid, which are important intermediates in the synthesis of various pharmaceuticals, these calculations can guide the development of new therapeutic agents.[3][4]

Computational Methodology: A Case Study of a this compound Analog

The following sections detail the computational approaches generaly employed for nicotinic acid derivatives, using data from a study on 2-(methylthio)nicotinic acid as a representative example. These methods are standard for the quantum chemical analysis of small organic molecules.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates. For the analog 2-(methylthio)nicotinic acid, this was accomplished using the DFT method with the B3LYP functional and the 6-311G(d,p) basis set.[1] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Below is a diagram illustrating a generalized workflow for such computational analyses.

G General Workflow for Quantum Chemical Analysis A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP) A->B C Vibrational Frequency Analysis B->C D Electronic Properties Calculation (HOMO-LUMO, MESP) B->D E Spectroscopic Analysis (FT-IR, Raman, NMR) C->E F Molecular Docking Studies D->F G Data Analysis and Interpretation D->G E->G F->G

A generalized workflow for quantum chemical analysis of a molecule.
Structural Parameters

The optimized geometry provides detailed information about bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's shape and steric properties. The following tables summarize the calculated geometric parameters for a conformer of 2-(methylthio)nicotinic acid.

Table 1: Selected Optimized Bond Lengths (Å) for a 2-(methylthio)nicotinic Acid Conformer

BondLength (Å)
N1-C21.341
C2-C31.413
C3-C41.393
C4-C51.391
C5-C61.385
C6-N11.336
C2-S71.782
S7-C81.821
C3-C91.492
C9-O101.215
C9-O111.365
O11-H120.967

Data sourced from a DFT/B3LYP/6-311G(d,p) calculation on 2-(methylthio)nicotinic acid.[1]

Table 2: Selected Optimized Bond Angles (°) for a 2-(methylthio)nicotinic Acid Conformer

AngleValue (°)
C6-N1-C2117.9
N1-C2-C3123.2
C2-C3-C4118.0
C3-C4-C5119.5
C4-C5-C6118.8
C5-C6-N1122.6
N1-C2-S7116.3
C3-C2-S7120.5
C2-S7-C8102.1
C2-C3-C9121.7
C4-C3-C9120.3
C3-C9-O10124.3
C3-C9-O11113.1
O10-C9-O11122.6
C9-O11-H12107.4

Data sourced from a DFT/B3LYP/6-311G(d,p) calculation on 2-(methylthio)nicotinic acid.[1]

Vibrational Spectroscopy

Vibrational analysis not only confirms the stability of the optimized structure but also allows for the prediction of infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental data. The calculated vibrational frequencies and their corresponding assignments provide a molecular-level understanding of the observed spectral bands.

Experimental Protocols

FT-IR Spectroscopy: The FT-IR spectrum of a sample like 2-(methylthio)nicotinic acid is typically recorded in the solid phase.[1] The sample is mixed with KBr in a 1:100 ratio and pressed into a pellet. The spectrum is then recorded in the 4000–400 cm⁻¹ range using an FT-IR spectrometer.

FT-Raman Spectroscopy: The FT-Raman spectrum is often recorded using a spectrometer equipped with a Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm).[1] The solid sample is placed in a capillary tube, and spectra are collected over a range of 4000–100 cm⁻¹.

Table 3: Selected Vibrational Frequencies (cm⁻¹) and Assignments for a 2-(methylthio)nicotinic Acid Conformer

Experimental FT-IRExperimental FT-RamanCalculated (Scaled)Assignment (Potential Energy Distribution %)
309830993096ν(C-H) aromatic (99)
292529262928νas(CH3) (98)
170517041708ν(C=O) (85)
158515861583ν(C-C) ring (45)
142814291430δs(CH3) (60)
130113021300ν(C-O) + δ(O-H) (40, 35)
845846843γ(C-H) out-of-plane bend (70)
680681679ν(C-S) (55)

ν: stretching; νas: asymmetric stretching; δs: symmetric bending; γ: out-of-plane bending. Data sourced from a DFT/B3LYP/6-311G(d,p) calculation on 2-(methylthio)nicotinic acid.[1]

Electronic Properties and Chemical Reactivity

The electronic properties of a molecule are key to its reactivity and potential as a drug candidate. Quantum chemical calculations provide access to several important electronic descriptors.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[5][6] A smaller gap generally implies higher reactivity.

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Gap Energy Gap (ΔE) HOMO->Gap Energy Energy Gap->LUMO

Schematic of HOMO-LUMO energy levels and the energy gap.

Table 4: Calculated Electronic Properties (eV) for a 2-(methylthio)nicotinic Acid Conformer

ParameterValue (eV)
E(HOMO)-6.54
E(LUMO)-1.89
Energy Gap (ΔE)4.65
Ionization Potential6.54
Electron Affinity1.89

Data sourced from a DFT/B3LYP/6-311G(d,p) calculation on 2-(methylthio)nicotinic acid.[1]

Molecular Electrostatic Potential (MESP)

The MESP is a visual representation of the charge distribution around a molecule. It is useful for identifying electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, including drug-receptor binding. In an MESP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For nicotinic acid derivatives, the nitrogen atom and the carbonyl oxygen are typically regions of high electron density.[1]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug development, this is used to predict the binding mode of a ligand (the drug candidate) to the active site of a target protein. The insights from quantum chemical calculations, such as the optimized geometry and charge distribution, can be used to improve the accuracy of molecular docking simulations.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful framework for characterizing the structural and electronic properties of molecules like this compound and its analogs. By leveraging these computational tools, researchers can gain a deeper understanding of a molecule's reactivity, spectroscopic signatures, and potential for intermolecular interactions. This knowledge is invaluable for the rational design and development of new and more effective therapeutic agents. While direct computational data for this compound is sparse in the current literature, the methodologies and insights from related compounds provide a clear and actionable roadmap for future investigations.

References

An In-depth Technical Guide on the Potential of 2-Methylnicotinic Acid as a Ligand for Specific Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide explores the potential of 2-Methylnicotinic acid as a ligand, primarily focusing on the Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A. While direct pharmacological data for this compound is not extensively available in public literature, this document provides a comprehensive framework for its evaluation. By examining the established pharmacology of the parent compound, nicotinic acid, and other analogs, we infer the probable mechanism of action. This guide furnishes detailed experimental protocols for receptor binding and functional assays and illustrates key signaling and experimental workflows, providing researchers with the necessary tools to characterize this and other novel compounds targeting the HCA₂ receptor.

Introduction: The HCA₂ (GPR109A) Receptor

This compound is a structural analog of nicotinic acid (niacin), a well-established therapeutic agent for treating dyslipidemia. The primary molecular target for nicotinic acid's therapeutic and side effects is the Hydroxycarboxylic Acid Receptor 2 (HCA₂ or GPR109A), a G-protein coupled receptor (GPCR).[1][2] HCA₂ is activated by endogenous ligands such as the ketone body β-hydroxybutyrate, as well as synthetic agonists like nicotinic acid and its derivatives.[1][3] The receptor is highly expressed in adipocytes and various immune cells, playing a key role in regulating lipolysis and inflammatory responses.[2]

Given its structural similarity to nicotinic acid, this compound is a compound of interest for its potential to modulate HCA₂ activity. The strategic placement of a methyl group at the 2-position of the pyridine ring may alter its potency, selectivity, or pharmacokinetic properties compared to the parent compound. This guide outlines the signaling pathways associated with HCA₂ activation and provides the necessary experimental protocols to determine the pharmacological profile of this compound.

The HCA₂ (GPR109A) Signaling Pathway

HCA₂ is canonically coupled to the inhibitory Gαi/o family of G-proteins.[4] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαi subunit. This activation leads to the dissociation of the G-protein into its Gαi-GTP and Gβγ components. The primary downstream effect of the activated Gαi subunit is the inhibition of adenylyl cyclase, which leads to a reduction in intracellular levels of the second messenger cyclic AMP (cAMP).[5] In adipocytes, this reduction in cAMP decreases the activity of protein kinase A (PKA), subsequently inhibiting hormone-sensitive lipase and reducing the breakdown of triglycerides into free fatty acids.[5]

HCA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 2-Methylnicotinic Acid (Agonist) Receptor HCA₂ (GPR109A) Receptor Ligand->Receptor Binds G_Protein α β γ Receptor->G_Protein:f0 Activates AC Adenylyl Cyclase G_Protein:f0->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Response ↓ Lipolysis & Inflammatory Response PKA->Response

Caption: HCA₂ (GPR109A) receptor signaling via the Gαi/o pathway.

Pharmacological Context: Nicotinic Acid Analogs

Table 1: Comparative Binding and Functional Data for HCA₂ Ligands

Compound Binding Affinity / Potency (Human HCA₂) Assay Type
Nicotinic Acid Kd: 245 ± 32 nM[7] Radioligand Binding ([³H]nicotinate)
EC₅₀: 52 - 100 nM[7] Functional (cAMP, Ca²⁺ Mobilization)
5-Methyl Nicotinic Acid pEC₅₀: 5.1[8] Functional
Acifran EC₅₀: 1.3 µM[7] Functional (cAMP Inhibition)
Acipimox pEC₅₀: 5.2 – 5.6[8] Functional
MK-6892 Kᵢ: 4 nM[7] Radioligand Binding

| β-hydroxybutyrate | pEC₅₀: 3.5[8] | Functional |

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.

Experimental Protocols for Ligand Characterization

To determine the pharmacological profile of this compound, two primary assays are required: a radioligand binding assay to measure its affinity for the HCA₂ receptor and a functional assay to quantify its ability to elicit a cellular response.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination b1 Prepare Membranes from HCA₂-expressing cells b2 Incubate membranes with [³H]-Nicotinic Acid & varying concentrations of Test Compound b1->b2 b3 Separate bound/free radioligand via rapid filtration b2->b3 b4 Quantify bound radioactivity (Scintillation Counting) b3->b4 b5 Calculate IC₅₀ and Kᵢ values b4->b5 f1 Culture HCA₂-expressing cells f2 Stimulate with Forskolin & varying concentrations of Test Compound f1->f2 f3 Lyse cells and add cAMP detection reagents (e.g., HTRF) f2->f3 f4 Measure signal (e.g., FRET) f3->f4 f5 Calculate EC₅₀ from dose-response curve f4->f5 start Characterize This compound start->b1 start->f1

Caption: General experimental workflow for characterizing a novel HCA₂ ligand.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radioligand ([³H]-nicotinic acid) for binding to the HCA₂ receptor.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing human HCA₂.

  • Radioligand: [³H]-Nicotinic Acid.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Non-specific Control: High concentration of unlabeled nicotinic acid (e.g., 10 µM).

  • Filtration Plate: 96-well GF/C filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and Microplate Scintillation Counter .

Methodology:

  • Membrane Preparation: Thaw HCA₂-expressing cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.[9]

  • Assay Plate Setup: In a 96-well plate, set up the following in a final volume of 250 µL:

    • Total Binding: 150 µL membranes + 50 µL assay buffer + 50 µL [³H]-nicotinic acid.

    • Non-specific Binding (NSB): 150 µL membranes + 50 µL non-specific control + 50 µL [³H]-nicotinic acid.

    • Competition: 150 µL membranes + 50 µL serially diluted this compound + 50 µL [³H]-nicotinic acid.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[9]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[9]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol: Gαi Functional cAMP Inhibition Assay

This protocol measures the functional potency (EC₅₀) of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in whole cells.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing human HCA₂.

  • Cell Culture Medium: Standard growth medium (e.g., DMEM) with supplements.

  • Stimulation Buffer: HBSS or PBS containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and 0.1% BSA.

  • Agonist: this compound, serially diluted.

  • Stimulant: Forskolin (to activate adenylyl cyclase).

  • cAMP Detection Kit: A commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

  • Plate Reader: Capable of detecting the signal from the chosen cAMP kit.

Methodology:

  • Cell Plating: Seed the HCA₂-expressing cells into a 384-well white opaque plate at a pre-optimized density (e.g., 5,000 cells/well) and incubate overnight.[10]

  • Compound Addition: Remove the growth medium and replace it with stimulation buffer. Add serial dilutions of this compound (or control compounds) to the appropriate wells. Incubate for 30 minutes at room temperature.

  • Stimulation: Add a pre-determined concentration of forskolin (e.g., 5 µM) to all wells (except for baseline controls) to stimulate adenylyl cyclase. Incubate for 30 minutes at room temperature.[5]

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit. This typically involves adding a lysis buffer containing the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).[11]

  • Signal Measurement: Incubate for 60 minutes at room temperature in the dark, then measure the signal (e.g., HTRF ratio) using a compatible plate reader.[11]

  • Data Analysis:

    • The signal is inversely proportional to the amount of cAMP produced.

    • Normalize the data to the forskolin-only (0% inhibition) and baseline (100% inhibition) controls.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[5]

Conclusion and Future Directions

This compound represents an uncharacterized but potentially valuable modulator of the HCA₂ (GPR109A) receptor. Based on its structural relation to nicotinic acid, it is hypothesized to act as an agonist, engaging the Gαi-mediated signaling pathway to decrease intracellular cAMP levels. However, the precise binding affinity and functional potency of this compound can only be determined through empirical investigation.

The detailed experimental protocols provided in this guide offer a robust and validated pathway for the comprehensive pharmacological characterization of this compound. Successful execution of these binding and functional assays will elucidate its Kᵢ and EC₅₀ values, establishing its profile as a potential partial or full agonist. These findings will be critical for determining its viability as a research tool for probing HCA₂ biology or as a lead compound for the development of novel therapeutics with potentially improved efficacy or side-effect profiles.

References

The Chemical Reactivity of the Pyridine Ring in 2-Methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical reactivity of the pyridine ring in 2-Methylnicotinic acid (also known as 2-picoline-3-carboxylic acid). This versatile heterocyclic compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to its multiple functional sites: the pyridine ring itself, the carboxylic acid group, and the methyl group.[1][2] Understanding the interplay of these groups is crucial for designing synthetic routes and predicting reaction outcomes.

Overview of Reactivity

The chemical behavior of this compound is governed by the electronic properties of its substituted pyridine ring. The pyridine nitrogen is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene.[3] This effect makes the ring electron-deficient, particularly at the C2, C4, and C6 positions, rendering it susceptible to nucleophilic attack.[4]

The substituents further modulate this reactivity:

  • Carboxylic Acid Group (at C3): An electron-withdrawing and deactivating group that directs electrophiles to the meta-position (C5).

  • Methyl Group (at C2): An electron-donating and activating group that directs electrophiles to the ortho (C3) and para (C5) positions.

The combination of these effects makes the C5 position the most likely site for electrophilic substitution, while the C6 position is the most activated site for nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the this compound ring is generally challenging due to the electron-deficient nature of the pyridine nucleus. Harsh reaction conditions are typically required.

Nitration

Nitration is expected to occur at the C5 position, which is meta to the deactivating carboxylic acid group and ortho to the activating methyl group. The existence of 2-Methyl-5-nitronicotinic acid as a commercially available compound confirms the viability of this reaction.[1][5] While specific literature detailing the direct nitration of this compound is scarce, a representative protocol can be adapted from similar pyridine systems.[6]

Illustrative Experimental Protocol: Nitration of this compound

Disclaimer: This protocol is illustrative and adapted from the nitration of 6-hydroxynicotinic acid.[6] It should be optimized for safety and yield.

  • To a cooled (0 °C) mixture of concentrated sulfuric acid (e.g., 3 mL per 1 g of starting material), add this compound (1.0 eq) portion-wise with stirring, ensuring the temperature remains below 10 °C.

  • Add fuming nitric acid (1.05 eq) dropwise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 45-50 °C for 2-4 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 2-methyl-5-nitronicotinic acid.

Table 1: Quantitative Data for Electrophilic Substitution

ReactionProductReagentsConditionsYieldReference(s)
Nitration2-Methyl-5-nitronicotinic acidConc. H₂SO₄, Fuming HNO₃45-80 °CN/AInferred from the existence of the product and analogous reactions.[1][6]
Halogenation (Chlorination)2-Methyl-5-chloronicotinic acidThionyl chloride (SOCl₂) or Phosgene70-120 °C, optional catalyst (e.g., DMF)N/AInferred from general procedures for nicotinic acids.[7]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring is primed for nucleophilic attack. This can occur either by direct C-H functionalization (e.g., Chichibabin reaction) or, more commonly, by substitution of a leaving group (e.g., a halide) at an activated position.

Chichibabin Amination

The Chichibabin reaction involves the direct amination of the pyridine ring, typically at the C2 or C6 position, using sodium amide (NaNH₂).[8][9] For this compound, the C6 position is the most likely site for amination. However, the reaction is conducted under strongly basic conditions, which would deprotonate the carboxylic acid, forming a carboxylate. This anionic group is strongly deactivating and may inhibit the reaction.

Logical Workflow for Nucleophilic Substitution

The following diagram illustrates the two main pathways for nucleophilic substitution on the this compound scaffold. Direct amination is challenging, making the halogenation-SNAr route more versatile.

G start This compound chichababin Chichibabin Reaction (NaNH₂) start->chichababin Direct Amination halogenation Halogenation (e.g., at C5 or C6) start->halogenation Activation Step amination_product 6-Amino-2-methylnicotinic Acid (Low Yield Expected) chichababin->amination_product halo_intermediate Halogenated Intermediate halogenation->halo_intermediate snar SNAr with Nucleophile (Nu⁻) halo_intermediate->snar Substitution snar_product Substituted Product snar->snar_product

Caption: Pathways for nucleophilic substitution on this compound.

SNAr on Halogenated Derivatives

A more practical approach for introducing nucleophiles onto the pyridine ring involves a two-step process: halogenation followed by nucleophilic aromatic substitution. Halogenation provides a good leaving group, which can then be displaced by a variety of nucleophiles (e.g., alkoxides, thiolates, amines). A study on 2-methyl-3-nitropyridines demonstrated that a nitro group can be readily displaced by thiolate anions, highlighting the feasibility of SNAr on activated pyridine rings.[10]

Illustrative Experimental Protocol: SNAr with Sodium Methoxide

Disclaimer: This is a general, illustrative protocol. The reactivity of the specific halo-2-methylnicotinic acid isomer must be considered.

  • Dissolve the halogenated this compound derivative (e.g., 6-chloro-2-methylnicotinic acid) (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide (1.1 to 1.5 eq) in methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Table 2: Quantitative Data for Nucleophilic Substitution

Reaction TypeSubstrateReagentsProductConditionsYieldReference(s)
Chichibabin ReactionThis compoundNaNH₂6-Amino-2-methylnicotinic acidHigh Temp., Inert SolventN/AFeasibility is questionable due to the deactivating carboxylate group.[8][9]
SNAr (Thiolate)2-Methyl-3,5-dinitropyridine (Analogue)Benzylthiol (BnSH)Mixture of 3- and 5-benzylthio isomersK₂CO₃, DMF, rt85%This reaction on a related dinitro-analogue shows the principle.[10]

Reactions Involving Substituent Groups

The reactivity of the carboxylic acid and methyl groups can influence or be influenced by the pyridine ring.

N-Oxidation

The pyridine nitrogen can be oxidized to an N-oxide using peroxy acids like m-CPBA. N-oxidation increases the electron deficiency of the ring, making it more susceptible to nucleophilic attack, but can also facilitate certain electrophilic substitutions.

Experimental Protocol: N-Oxidation of Methyl 4-bromo-6-methylnicotinate

This protocol on a related ester demonstrates the feasibility and conditions.[11]

  • Dissolve Methyl 4-bromo-6-methylnicotinate (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-Chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature overnight.

  • Wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 3: Quantitative Data for N-Oxidation

SubstrateReagentsProductYieldReference(s)
Methyl 4-bromo-6-methylnicotinatem-CPBA4-bromo-5-(methoxycarbonyl)-2-methylpyridine 1-oxide90%[11]
Decarboxylation

Pyridinecarboxylic acids can undergo decarboxylation under thermal conditions. For picolinic acids (2-carboxy pyridines), this reaction is facilitated by the proximity of the ring nitrogen. Studies have shown that both electron-withdrawing and electron-releasing substituents at the C3 position accelerate the decarboxylation of the acid form.[12] This is attributed to steric hindrance that forces the carboxyl group out of the plane of the aromatic ring, weakening the C-C bond.[9][12] Therefore, this compound is susceptible to decarboxylation to form 2-picoline, especially at elevated temperatures.

Plausible Mechanism of Decarboxylation

The decarboxylation likely proceeds through a zwitterionic intermediate, where the pyridine nitrogen is protonated and the carboxyl group is deprotonated. The positive charge on the nitrogen stabilizes the negative charge that develops on the ring carbon as CO₂ departs.[13]

G start This compound (Zwitterionic Form) transition Transition State start->transition Heat (Δ) ylide Ylide Intermediate transition->ylide -CO₂ co2 CO₂ transition->co2 product 2-Picoline ylide->product Protonation

Caption: Proposed mechanism for the decarboxylation of this compound.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, its parent compound, nicotinic acid (Niacin), is known to be a ligand for the G protein-coupled receptor GPR109A (also known as HCAR2).[14] Activation of this receptor in adipocytes inhibits lipolysis, which is the basis of niacin's therapeutic effect on dyslipidemia. In skin cells, activation of GPR109A leads to the release of prostaglandin D2 (PGD2), causing vasodilation (flushing), a common side effect.[14] It is plausible that this compound could interact with this or related receptors, though its efficacy and specific downstream effects would require experimental validation.

Illustrative Signaling Pathway for Nicotinic Acid Derivatives

Disclaimer: This diagram illustrates the known pathway for nicotinic acid. Its applicability to this compound is hypothetical.

G cluster_cell Adipocyte / Skin Cell receptor GPR109A Receptor g_protein Gi/o (G-protein) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits pla2 ↑ PLA₂ (in Skin Cells) g_protein->pla2 Activates camp ↓ cAMP ac->camp pka ↓ PKA camp->pka lipolysis ↓ Lipolysis (in Adipocytes) pka->lipolysis pgd2 ↑ Prostaglandin D₂ pla2->pgd2 vasodilation Vasodilation (Flushing) pgd2->vasodilation ligand Nicotinic Acid Derivative ligand->receptor Binds

Caption: Potential signaling cascade upon GPR109A receptor activation.

Conclusion

This compound possesses a pyridine ring with a nuanced reactivity profile. It is generally resistant to electrophilic attack, with any substitution likely occurring at the C5 position. Conversely, the ring is activated for nucleophilic substitution, particularly at the C6 position, although the presence of the carboxylate under basic conditions presents a challenge for direct amination. A more viable strategy for functionalization is halogenation followed by SNAr. The substituent groups themselves are reactive, with the pyridine nitrogen susceptible to N-oxidation and the entire molecule prone to decarboxylation at high temperatures. This complex reactivity makes this compound a versatile yet challenging substrate, offering multiple handles for the synthesis of complex, biologically active molecules. Further research is warranted to quantify the yields and optimize protocols for reactions directly on the pyridine ring of this important synthetic intermediate.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylnicotinic acid is a valuable heterocyclic building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with both a methyl and a carboxylic acid group, provides multiple reactive sites for the construction of more complex molecules.[1] This intermediate is crucial for the synthesis of various biologically active compounds, including specific IKK beta inhibitors and oncolytic drugs.[2] This document provides a detailed protocol for the synthesis of this compound via the hydrolysis of methyl 2-methylnicotinate. This method is a reliable and high-yielding route to obtain the desired product.

Reaction Scheme

The synthesis of this compound is achieved through the hydrolysis of methyl 2-methylnicotinate. This reaction is typically carried out in the presence of a base, such as lithium hydroxide, followed by acidification to yield the carboxylic acid.

Chemical Equation:

Experimental Protocol

This protocol is based on a documented procedure for the synthesis of this compound from methyl 2-methylnicotinate.[2]

Materials:

  • Methyl 2-methylnicotinate

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 3N Hydrochloric acid (HCl)

  • Reaction flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a suitable reaction flask, add methyl 2-methylnicotinate (10 g, 0.066 mol) and tetrahydrofuran (10 mL).

  • Addition of Reagents: To the stirred solution, add water (10 mL) followed by lithium hydroxide monohydrate (3.05 g, 0.073 mol).

  • Reaction: Stir the mixture at room temperature for 30 minutes.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the tetrahydrofuran.

    • To the resulting residue, add water (15 mL) followed by the slow addition of 3N hydrochloric acid (24.4 mL) to precipitate the product.

    • Continue stirring for an additional 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Filter the resulting white solid using a filtration apparatus.

    • Dry the solid to obtain this compound.

Data Presentation

The following table summarizes the quantitative data from the synthesis of this compound.

ParameterValueReference
Starting MaterialMethyl 2-methylnicotinate[2]
ProductThis compound[2]
Yield98%[2]
AppearanceWhite solid[2]
Molecular Weight (Product)137.14 g/mol [3]

Safety and Handling

  • 2-Methyl-5-ethylpyridine, a potential precursor to the starting material, is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[4]

  • Strong oxidizing agents like nitric acid can react vigorously or explosively with organic compounds under certain conditions.[4]

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation start Start: Methyl 2-methylnicotinate in THF and Water add_lioh Add LiOH·H₂O start->add_lioh stir Stir at RT (30 min) add_lioh->stir concentrate Concentrate (remove THF) stir->concentrate add_water_hcl Add Water and 3N HCl concentrate->add_water_hcl precipitate Stir to Precipitate (30 min) add_water_hcl->precipitate filter Filter Solid precipitate->filter dry Dry Solid filter->dry product Final Product: This compound dry->product

Caption: Workflow for the synthesis of this compound.

Note on the Synthesis from 2-Methyl-5-ethylpyridine:

The direct synthesis of this compound from 2-methyl-5-ethylpyridine is not a chemically feasible route. The oxidation of 2-methyl-5-ethylpyridine would primarily occur at the ethyl group on the 5-position, leading to isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) or 6-methylnicotinic acid.[5][6][7] The protocol provided above details a validated method for the synthesis of the target molecule, this compound.

References

High-Yield Synthesis of 2-Methylnicotinic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2-methylnicotinic acid esters, which are valuable intermediates in the pharmaceutical and agrochemical industries. The following sections offer a comparative analysis of prominent synthetic methods, step-by-step laboratory procedures, and visual representations of the reaction pathways.

Introduction

This compound and its ester derivatives are important building blocks in organic synthesis.[1] The ester functional group, in particular, serves as a versatile handle for further chemical transformations and is a key component in the synthesis of various active pharmaceutical ingredients. Achieving high yields in the synthesis of these esters is crucial for the economic viability and efficiency of multi-step synthetic routes. This document outlines reliable methods for the preparation of this compound esters, focusing on reaction conditions that ensure high product yields and purity.

Comparative Analysis of Synthesis Methods

Several methods have been developed for the synthesis of this compound esters. The choice of method often depends on the availability of starting materials, desired scale, and the specific ester required. Below is a summary of common high-yield approaches.

MethodStarting MaterialsKey Reagents & CatalystsReaction ConditionsYield (%)Purity (%)Reference
Condensation Reaction 1,1,3,3-Tetraalkoxypropane, β-Aminocrotonic acid esterAcid (e.g., HCl), Alcohol solvent (e.g., Ethanol)50-60 °C, 5-7 hours> 65> 98[2]
Fischer-Speier Esterification This compoundAlcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄)RefluxNot specified for 2-methyl isomer, but generally high for nicotinic acids.[3][4]High[3][4]
From Halogenated Precursors 2-Chloro-nicotinic acid esterAlcoholNucleophilic substitution conditionsNot specified directly for 2-methylnicotinate synthesis, but a common route for derivatives.[5]High[5]

Experimental Protocols

The following are detailed protocols for the high-yield synthesis of this compound esters.

Protocol 1: Synthesis of this compound Esters via Condensation Reaction

This method provides a high-yield route to this compound esters from readily available starting materials. The following protocol is adapted from a patented procedure.[2]

Materials:

  • 1,1,3,3-Tetraethoxypropane

  • β-Aminocrotonic acid ethyl ester

  • Hydrochloric acid (30% mass concentration)

  • Ethanol

  • Ethyl acetate

  • 10% Sodium hydroxide aqueous solution

  • Water

Equipment:

  • Reaction vessel equipped with a stirrer and temperature control

  • Rotary evaporator

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Formation of the Intermediate:

    • In a reactor at room temperature, add 1.5 mol of 1,1,3,3-tetraethoxypropane.

    • While stirring, add 2.0 mol of 30% hydrochloric acid.

    • Control the temperature at 45 °C and allow the reaction to proceed for 3 hours.

  • Condensation Reaction:

    • To a separate reactor, add 1.0 mol of β-aminocrotonic acid ethyl ester and 5.0 mol of ethanol.

    • Add the intermediate from the previous step to this mixture.

    • Control the reaction temperature at 60 °C and react for 7 hours.

  • Work-up and Purification:

    • Concentrate the reaction solution under reduced pressure.

    • Neutralize the concentrated solution with a 10% sodium hydroxide aqueous solution until the pH reaches 6.0.

    • Add ethyl acetate (5 times the mass of the β-aminocrotonic acid ethyl ester) to the system for extraction.

    • Separate the organic phase and wash it with water (5 times the mass of the β-aminocrotonic acid ethyl ester).

    • Concentrate the organic phase under reduced pressure.

    • Continuously distill the concentrated organic phase under vacuum to collect the fractions of this compound ethyl ester.

Expected Yield: 67.4%[2] Purity: 98.75%[2]

Protocol 2: Fischer-Speier Esterification of this compound

This is a classic and straightforward method for esterification. While specific yields for the 2-methyl isomer are not detailed in the provided search results, the Fischer esterification of nicotinic acid derivatives is a well-established and generally high-yielding reaction.[3][4]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol or ethanol, in large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Suspend this compound (1 equivalent) in the desired anhydrous alcohol (e.g., 15-20 mL per gram of acid).

    • In a fume hood, slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Esterification:

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-17 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess alcohol.

    • Carefully neutralize the residue by adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution until the pH is neutral (pH 7).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound ester.

    • Further purification can be achieved by distillation or column chromatography if necessary.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of this compound esters.

general_esterification_workflow start_material This compound + Alcohol reaction Reaction (Reflux) start_material->reaction reagents Acid Catalyst (e.g., H₂SO₄) reagents->reaction workup Work-up (Neutralization, Extraction) reaction->workup purification Purification (Distillation/Chromatography) workup->purification product 2-Methylnicotinic Acid Ester purification->product

Caption: General workflow for Fischer-Speier esterification.

condensation_reaction_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Work-up and Purification start1 1,1,3,3-Tetraethoxypropane + HCl reaction1 Reaction at 45°C start1->reaction1 intermediate Intermediate reaction1->intermediate reaction2 Reaction at 60°C intermediate->reaction2 start2 β-Aminocrotonic acid ethyl ester + Ethanol start2->reaction2 workup Concentration, Neutralization, Extraction reaction2->workup purification Vacuum Distillation workup->purification product This compound Ethyl Ester purification->product

Caption: Workflow for the synthesis via condensation reaction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methylnicotinic acid. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound, also known as 2-methylpyridine-3-carboxylic acid, is a derivative of nicotinic acid (niacin). Accurate and precise quantification of this compound is crucial for various applications, including pharmaceutical analysis, metabolism studies, and quality assurance. The reverse-phase HPLC method outlined below provides excellent separation and quantification of this compound.

Experimental Protocol

This protocol describes the necessary steps for the preparation of solutions, instrument setup, and analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Preparation of Mobile Phase

The mobile phase consists of a mixture of acetonitrile and an aqueous phosphate buffer.

  • Aqueous Phase: Prepare a 0.1% (v/v) phosphoric acid solution in deionized water.

  • Mobile Phase: Combine the aqueous phase with acetonitrile in a ratio of 90:10 (v/v).

  • Degas the mobile phase prior to use.

Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation

For the analysis of bulk drug substance, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Conditions
ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase 90:10 (v/v) 0.1% Phosphoric Acid : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 265 nm
Run Time 10 minutes

Method Validation and Performance

The analytical method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Quantitative Data Summary
ParameterResult
Retention Time Approximately 4.5 min
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase (90:10 Water:ACN with 0.1% H3PO4) hplc_system HPLC System (C18 Column, UV at 265 nm) injection Inject 20 µL mobile_phase->injection standards Standard Solutions (1-50 µg/mL) sample Sample Solution (in mobile phase) chromatogram Obtain Chromatogram hplc_system->chromatogram quantification Quantify Peak Area chromatogram->quantification results Calculate Concentration quantification->results

Caption: Workflow for the HPLC quantification of this compound.

Method Validation Logical Relationship

Validation_Relationships method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness linearity->accuracy linearity->precision lod->loq

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is simple, accurate, and precise, making it a valuable tool for quality control and research applications. The provided protocols and performance data can be used as a starting point for method implementation and further optimization as needed.

Application Notes and Protocols for GC-MS Analysis of 2-Methylnicotinic Acid After Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnicotinic acid, a derivative of nicotinic acid (Vitamin B3), is a molecule of interest in pharmaceutical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to its polarity and low volatility, this compound requires a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides detailed application notes and protocols for the analysis of this compound after derivatization by silylation and esterification.

Principle of Derivatization for GC-MS Analysis

Derivatization in GC-MS involves chemically modifying a compound to enhance its analytical properties. For carboxylic acids like this compound, the primary goals of derivatization are to:

  • Increase Volatility: By replacing the active hydrogen in the carboxylic acid group with a less polar functional group, the intermolecular hydrogen bonding is reduced, leading to a lower boiling point and increased volatility.

  • Improve Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC injector and column.

  • Enhance Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and sensitivity.

  • Promote Characteristic Mass Spectra: The derivatizing group can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and quantification.

Two of the most common derivatization techniques for carboxylic acids are silylation and esterification.

Experimental Protocols

This section details the protocols for two effective derivatization methods for this compound: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester.

Protocol 1: Silylation with BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Ethyl Acetate

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound and place it in a clean, dry GC vial. For samples in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it.

  • Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the derivatized sample with anhydrous ethyl acetate if necessary to bring the concentration within the calibration range.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Esterification with BF3/Methanol

This protocol outlines the formation of the methyl ester of this compound using Boron trifluoride-methanol solution.

Materials:

  • This compound standard

  • 14% Boron trifluoride in methanol (BF3/Methanol)

  • Anhydrous Methanol

  • n-Heptane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place 1 mg of this compound in a reaction vial. If the sample is in a solution, evaporate the solvent to dryness.

  • Reagent Addition: Add 200 µL of 14% BF3/Methanol solution to the vial.

  • Derivatization Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.

  • Extraction: After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of n-heptane. Vortex vigorously for 1 minute.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper n-heptane layer containing the methyl ester to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Inject 1 µL of the n-heptane solution into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Injection ModeSplitless
Injector Temperature250°C
Injection Volume1 µL
Oven ProgramInitial temperature 70°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 40 - 400

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of derivatized this compound. Please note that these values are estimates based on the analysis of similar compounds and should be experimentally verified.

Table 1: Expected Retention Times and Mass Fragments

DerivativeExpected Retention Time (min)Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]
TMS-2-Methylnicotinate ~ 12 - 15209194 (M-15), 180, 166, 136, 73
Methyl 2-Methylnicotinate ~ 10 - 13151120 (M-31), 92, 65

Table 2: Estimated Method Performance Characteristics

ParameterSilylation (BSTFA)Esterification (BF3/Methanol)
Limit of Detection (LOD) 1 - 5 ng/mL5 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 15 ng/mL15 - 30 ng/mL
Linearity Range 5 - 500 ng/mL15 - 500 ng/mL
Recovery > 90%> 85%

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the derivatization and analysis of this compound.

experimental_workflow cluster_silylation Protocol 1: Silylation Workflow cluster_esterification Protocol 2: Esterification Workflow s_start Start: Dried this compound s_dissolve Dissolve in Anhydrous Pyridine s_start->s_dissolve s_derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min s_dissolve->s_derivatize s_cool_dilute Cool and Dilute with Ethyl Acetate s_derivatize->s_cool_dilute s_analyze GC-MS Analysis s_cool_dilute->s_analyze e_start Start: Dried this compound e_derivatize Add 14% BF3/Methanol Heat at 60°C for 20 min e_start->e_derivatize e_extract Extract with n-Heptane e_derivatize->e_extract e_dry Dry with Anhydrous Na2SO4 e_extract->e_dry e_analyze GC-MS Analysis e_dry->e_analyze

Caption: Experimental workflows for silylation and esterification of this compound.

logical_relationship compound This compound (Polar, Non-volatile) derivatization Derivatization compound->derivatization silylation Silylation (e.g., BSTFA) derivatization->silylation esterification Esterification (e.g., BF3/Methanol) derivatization->esterification derivative Volatile Derivative (TMS-Ester or Methyl Ester) silylation->derivative esterification->derivative gcms GC-MS Analysis derivative->gcms data Data: Retention Time, Mass Spectrum, Quantification gcms->data

Caption: Logical relationship of the analytical process.

Conclusion

The provided protocols for silylation and esterification offer robust and reliable methods for the derivatization of this compound for subsequent GC-MS analysis. The choice of method may depend on the specific laboratory resources and the nature of the sample matrix. Silylation is often faster and involves fewer steps, while esterification can be more cost-effective. Both methods significantly improve the volatility and chromatographic behavior of this compound, enabling sensitive and accurate quantification. It is recommended to perform a full method validation for the chosen protocol to ensure its suitability for the intended application.

Application Note: 1H and 13C NMR Assignment of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) assignment of 2-Methylnicotinic acid. It includes comprehensive data tables, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction

This compound, also known as 2-methylpyridine-3-carboxylic acid, is a substituted pyridine derivative. As with many substituted heterocyclic compounds, unambiguous structural confirmation is critical for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note details the assignment of the 1H and 13C NMR spectra of this compound.

Predicted NMR Data

Due to the limited availability of fully assigned experimental spectra in public databases, the following data tables are based on analysis of a closely related compound, methyl 2-methylnicotinate, combined with established knowledge of NMR substituent effects and spectral prediction.

1H NMR Data

The expected 1H NMR spectrum of this compound in DMSO-d6 is summarized in Table 1. The chemical shifts are referenced to tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration
H-4~8.10ddJ = 7.8, 1.81H
H-5~7.30ddJ = 7.8, 4.81H
H-6~8.60ddJ = 4.8, 1.81H
2-CH₃~2.75s-3H
3-COOH>12br s-1H

Note: The chemical shift of the carboxylic acid proton (COOH) is highly dependent on concentration and temperature and often appears as a broad singlet.

13C NMR Data

The predicted 13C NMR chemical shifts for this compound in DMSO-d6 are presented in Table 2.

Carbon Assignment Chemical Shift (δ) (ppm)
C-2~158
C-3~128
C-4~138
C-5~124
C-6~152
2-CH₃~22
3-COOH~168

Experimental Protocols

This section outlines a standard protocol for the acquisition of 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent for many carboxylic acids.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Referencing: The residual solvent peak of DMSO-d6 at δ ~2.50 ppm for 1H NMR and δ ~39.52 ppm for 13C NMR can be used as an internal reference.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • 1H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • 13C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum using the residual solvent peak.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the 1H NMR spectrum.

Visualizations

The following diagrams illustrate the molecular structure and the workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Peak Assignment reference->assign report Reporting assign->report

Caption: Workflow for NMR data acquisition and analysis of this compound.

Application Notes and Protocols: 2-Methylnicotinic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnicotinic acid is a highly versatile pyridine-based building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a carboxylic acid group, a pyridine ring, and a methyl group, offer multiple sites for chemical modification, making it an ideal starting material for the synthesis of diverse and complex molecules.[1] This inherent reactivity allows for the generation of libraries of derivatives with a wide spectrum of pharmacological activities.

This document provides detailed application notes and experimental protocols for utilizing this compound in the discovery of novel therapeutic agents. It covers its application in the synthesis of targeted therapies, including kinase inhibitors for cancer and inflammation, as well as its role in developing new anti-infective agents.

Key Applications of this compound in Drug Discovery

Derivatives of this compound have demonstrated significant potential across several therapeutic areas:

  • Anti-inflammatory Agents: By targeting key inflammatory mediators, derivatives have shown potent anti-inflammatory effects. A notable application is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.

  • Anticancer Therapeutics: this compound serves as a crucial intermediate in the synthesis of targeted anticancer drugs, such as IKKβ and PI3K inhibitors.

  • Antifungal Agents: The scaffold has been successfully employed to generate novel antifungal compounds with significant activity against various fungal pathogens.

  • Antitubercular Agents: Modifications of the this compound core have led to the discovery of compounds with promising activity against Mycobacterium tuberculosis.

  • RNA Structure Probing: In the realm of chemical biology, this compound imidazolide (NAI) is utilized as an RNA SHAPE (selective 2′-hydroxyl acylation analyzed by primer extension) probe for profiling RNA structure in living cells.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data for various derivatives of this compound, showcasing their potential in different therapeutic areas.

Table 1: Anti-inflammatory Activity of Nicotinate Derivatives against COX-1 and COX-2

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3a8.150.4219.4
3b9.240.1561.6
3e10.210.1663.8
4c11.520.09128.0
4f12.830.08160.4
Celecoxib15.20.08190.0
Diclofenac1.250.215.95
Indomethacin0.780.531.47

Data sourced from a study on novel nicotinate derivatives as potential anti-inflammatory agents.[2]

Table 2: Antifungal Activity of 2-Aminonicotinamide Derivatives

CompoundTarget OrganismMIC80 (µg/mL)
11gCandida albicans0.0313
11hCandida albicans0.0313
11gFluconazole-resistant C. albicans0.0313 - 2.0
11hFluconazole-resistant C. albicans0.0313 - 2.0
11gC. parapsilosis0.0313 - 2.0
11hC. parapsilosis0.0313 - 2.0

Data from a study on novel 2-aminonicotinamide derivatives as antifungal agents.[2]

Table 3: Antiproliferative Activity of Nicotinic Acid Hydrazones against K562 Leukemia Cell Lines

CompoundIC50 (µM)
6c24.99
Other Derivatives24.99 - 66.78

Table 4: IKKβ Inhibitory Activity of ML-120B

AssayIC50 (nM)
Recombinant IKKβ45 - 60

ML-120B is a potent and selective ATP-competitive inhibitor of IKKβ.[1][3]

Table 5: PI3K Inhibitory Activity of BAY 1082439

IsoformIC50 (nM)
PI3Kα4.9
PI3Kβ15.0

BAY 1082439 is a balanced PI3Kα/PI3Kβ inhibitor.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key drug candidates derived from this compound and for the biological assays used to evaluate their activity.

Synthesis Protocols

Protocol 1: Synthesis of the IKKβ Inhibitor ML-120B

This protocol describes the synthesis of N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylnicotinamide (ML-120B), a specific ATP-competitive IKKβ inhibitor.[5]

  • Reaction Scheme:

    G cluster_0 Synthesis of ML-120B This compound This compound ML120B ML-120B This compound->ML120B EDCI EDCI, Pyridine, 80°C EDCI->ML120B ReagentA ReagentA ReagentA->ML120B

    Synthesis of ML-120B.
  • Materials:

    • This compound

    • 6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-amine

    • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

    • Pyridine

    • Reaction vessel

  • Procedure:

    • To a suitable reaction vessel, add pyridine at room temperature.

    • With stirring, add 6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-amine (1.0 eq).

    • Add EDCI (1.0 eq).

    • Add this compound (1.2 eq).

    • Heat the reaction mixture to 80°C and stir overnight.

    • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction mixture and perform a suitable work-up and purification to isolate ML-120B.

Protocol 2: Synthesis of the PI3K Inhibitor BAY 1082439

This protocol outlines the final coupling step in the synthesis of BAY 1082439, a balanced PI3Kα/PI3Kβ inhibitor, using this compound.

  • Reaction Scheme:

    G cluster_0 Final Step in BAY 1082439 Synthesis Amine_Intermediate Amine Intermediate BAY_1082439 BAY 1082439 Amine_Intermediate->BAY_1082439 2-Methylnicotinic_acid This compound 2-Methylnicotinic_acid->BAY_1082439 Coupling_Reagents PyBOP, Hünig's base, DMF Coupling_Reagents->BAY_1082439

    Synthesis of BAY 1082439.
  • Materials:

    • Amine intermediate (the core structure of BAY 1082439)

    • This compound

    • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

    • N,N-Diisopropylethylamine (Hünig's base)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the amine intermediate in DMF.

    • Add this compound, PyBOP, and Hünig's base to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

    • Perform an aqueous work-up and purify the crude product by a suitable method (e.g., column chromatography) to obtain BAY 1082439.

Biological Assay Protocols

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.

  • Workflow:

    G cluster_0 COX Inhibition Assay Workflow A Prepare test compounds and reference drugs in DMSO B Perform enzyme immunoassay (EIA) in a 96-well plate A->B C Add COX-1 or COX-2 enzyme B->C D Add arachidonic acid to initiate the reaction C->D E Measure prostaglandin production D->E F Calculate IC50 values from concentration-response curves E->F

    COX Inhibition Assay.
  • Materials:

    • Ovine COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compounds and reference inhibitors (e.g., Celecoxib)

    • Enzyme immunoassay (EIA) kit for prostaglandin detection

    • 96-well plates

    • Plate reader

  • Procedure:

    • Prepare stock solutions of the test compounds and reference drugs in DMSO.

    • Perform the assay in a 96-well plate according to the manufacturer's instructions for the EIA kit.

    • To each well, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound or reference inhibitor at various concentrations.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Stop the reaction after a defined time and measure the amount of prostaglandin produced using the EIA kit and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 values from the resulting concentration-response curves.[2]

Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound derivatives against fungal pathogens.

  • Workflow:

    G cluster_0 Antifungal Susceptibility Testing Workflow A Prepare serial dilutions of test compounds in DMSO C Add compounds and inoculum to a 96-well microtiter plate A->C B Prepare fungal inoculum and adjust to desired concentration B->C D Incubate the plate under appropriate conditions C->D E Determine MIC80 (80% reduction in turbidity) D->E

    Antifungal Assay.
  • Materials:

    • Fungal strains (e.g., Candida albicans)

    • Test compounds

    • Appropriate broth medium (e.g., RPMI-1640)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in DMSO and then in the broth medium in the wells of a 96-well plate.

    • Prepare a standardized fungal inoculum according to CLSI guidelines.

    • Add the fungal inoculum to each well containing the test compound.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the appropriate temperature and for the recommended duration for the specific fungal species.

    • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% reduction in turbidity, MIC80) compared to the growth control.[2]

Signaling Pathways

IKKβ Signaling Pathway and Inhibition by ML-120B

The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cell survival. IKKβ is a key catalytic subunit of this complex. Upon stimulation by pro-inflammatory cytokines like TNFα or IL-1β, IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-inflammatory genes. ML-120B, synthesized from this compound, acts as a potent and selective ATP-competitive inhibitor of IKKβ.[1] By blocking the kinase activity of IKKβ, ML-120B prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and inhibiting the inflammatory response.[6]

G cluster_0 IKKβ Signaling Pathway TNFa TNFα / IL-1β Receptor Receptor TNFa->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex IKK_beta IKKβ (active) IKK_complex->IKK_beta IkBa_p p-IκBα IKK_beta->IkBa_p ML120B ML-120B ML120B->IKK_beta IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_active NF-κB (active) IkBa_deg->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression

IKKβ Pathway Inhibition.

COX-2 Signaling Pathway and Inhibition by Nicotinate Derivatives

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. Derivatives of this compound have been shown to be potent and selective inhibitors of COX-2.[2]

G cluster_1 COX-2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Nicotinate_Derivative This compound Derivative Nicotinate_Derivative->COX2 Inflammation Inflammation & Pain Prostaglandins->Inflammation

COX-2 Pathway Inhibition.

Conclusion

This compound is a valuable and versatile scaffold in drug discovery, providing a foundation for the development of a wide range of therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors for various biological targets. The protocols and data presented herein provide a comprehensive guide for researchers to leverage the potential of this compound in their drug discovery programs.

References

Application Notes and Protocols for 2-Methylnicotinic Acid Imidazolide (NAI) in SHAPE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and use of 2-Methylnicotinic acid imidazolide (NAI), a key reagent for Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) and SHAPE-mutational profiling (SHAPE-MaP) analysis of RNA structure. NAI is particularly well-suited for in-cell applications due to its high cell permeability and low toxicity.

Introduction to NAI in SHAPE Analysis

Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) is a powerful technique used to probe RNA secondary and tertiary structures at single-nucleotide resolution. The method relies on electrophilic reagents that acylate the 2'-hydroxyl group of flexible or single-stranded ribonucleotides. The extent of this modification is inversely proportional to the degree of local nucleotide structure; highly structured regions are less reactive.

This compound imidazolide (NAI) is an acylating agent specifically designed for SHAPE experiments, offering significant advantages for studying RNA structure within living cells.[1][2] Unlike some other SHAPE reagents, NAI readily crosses cell membranes, allowing for the direct probing of RNA structure in its native cellular environment.[2] It reacts with all four RNA nucleotides without significant bias, providing a comprehensive view of the RNA structurome.[1][2]

Chemical Properties of NAI

PropertyValueReference
Chemical Name This compound imidazolide[3]
Synonyms NAI, (1H-imidazol-1-yl)(2-methylpyridin-3-yl)methanone[3]
Molecular Formula C₁₀H₉N₃O[3]
Molecular Weight 187.20 g/mol [3]
Appearance White to off-white solid[3]
Storage Store at -20°C, protected from light and moisture.[2]
Solubility Soluble in DMSO (up to 2 M)[4]

Preparation of this compound Imidazolide (NAI)

General Synthesis Scheme:

G cluster_0 NAI Synthesis 2_methylnicotinic_acid This compound Intermediate Activated Intermediate 2_methylnicotinic_acid->Intermediate + CDI CDI 1,1'-Carbonyldiimidazole (CDI) NAI This compound Imidazolide (NAI) Intermediate->NAI + Imidazole - Imidazole Imidazole Imidazole

Caption: General reaction scheme for the synthesis of NAI.

Disclaimer: This is a generalized scheme. The precise reaction conditions, stoichiometry, and purification methods should be optimized by a qualified synthetic chemist. Purity of the final NAI product is critical for reproducible SHAPE experiments and should be verified by methods such as HPLC and NMR.

Experimental Protocols for SHAPE and SHAPE-MaP using NAI

The following protocols provide a detailed methodology for performing in-cell SHAPE-MaP experiments using NAI.

Protocol 1: In-Cell RNA Modification with NAI

This protocol describes the treatment of live cells with NAI to modify RNA structures.

Materials:

  • Cultured cells (e.g., mammalian cell lines)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), RNase-free

  • NAI stock solution (e.g., 1 M in anhydrous DMSO, stored at -20°C)

  • Anhydrous DMSO (for control experiments)

  • Quenching solution (e.g., 1 M Dithiothreitol (DTT) or 2-Mercaptoethanol (BME))

Procedure:

  • Cell Preparation:

    • Plate cells and grow to the desired confluency (typically 70-80%).

    • For suspension cells, pellet the cells and resuspend in fresh, pre-warmed media. For adherent cells, aspirate the old media.

    • Wash the cells once with pre-warmed PBS.

    • Resuspend or cover the cells with an appropriate volume of fresh, pre-warmed culture medium.

  • NAI Treatment:

    • Prepare two sets of samples: one for NAI treatment (+) and one for the negative control (-).

    • To the (+) sample, add the NAI stock solution to the desired final concentration. A typical final concentration is 100 mM, though this may need to be optimized for different cell types and experimental goals.[6]

    • To the (-) sample, add an equivalent volume of anhydrous DMSO.

    • Gently mix and incubate the cells at 37°C for a specific duration. A common incubation time is 15 minutes.[6]

  • Quenching the Reaction:

    • To stop the NAI reaction, add the quenching solution to a final concentration of 125-250 mM DTT or BME.[6] NAI has a longer half-life than some other SHAPE reagents, making a specific quenching step important for controlling the reaction time.[7]

    • Incubate for 5 minutes at room temperature.

  • Cell Lysis and RNA Extraction:

    • Immediately proceed to cell lysis and total RNA extraction using a standard protocol (e.g., TRIzol or other commercial kits).

    • It is crucial to ensure the complete removal of genomic DNA by treating the extracted RNA with DNase I.

Protocol 2: SHAPE-MaP Library Preparation and Sequencing

This protocol outlines the steps for reverse transcription, library preparation, and sequencing for SHAPE-MaP analysis.

Materials:

  • Gene-specific primers or random primers

  • Reverse transcriptase (e.g., SuperScript III or IV)

  • Reverse transcription buffer (MaP buffer containing Mn²⁺ is often recommended for enhanced mutation rates)[5]

  • dNTPs

  • PCR amplification reagents

  • DNA purification kits (e.g., column-based or magnetic beads)

  • Next-generation sequencing (NGS) library preparation kit

  • NGS platform (e.g., Illumina)

Experimental Workflow:

G cluster_0 SHAPE-MaP Workflow RNA_Mod In-cell RNA Modification with NAI RNA_Ext Total RNA Extraction and DNase Treatment RNA_Mod->RNA_Ext RT Reverse Transcription (with mutations at adducts) RNA_Ext->RT PCR PCR Amplification RT->PCR Lib_Prep NGS Library Preparation PCR->Lib_Prep Seq Next-Generation Sequencing Lib_Prep->Seq Data_Ana Data Analysis (SHAPE Reactivity Calculation) Seq->Data_Ana

Caption: A simplified workflow for a SHAPE-MaP experiment using NAI.

Procedure:

  • Reverse Transcription:

    • Anneal the primers to the RNA template.

    • Perform reverse transcription using a reverse transcriptase that can read through NAI adducts, introducing mutations at these sites. The use of Mn²⁺ in the reaction buffer can enhance the mutation rate.[5]

  • PCR Amplification:

    • Amplify the resulting cDNA using PCR with primers specific to the RNA of interest.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Prepare sequencing libraries according to the manufacturer's instructions for the chosen NGS platform.

    • Perform high-throughput sequencing.

Data Analysis
  • Read Alignment: Align the sequencing reads to the reference transcriptome.

  • Normalization: Normalize the reactivity values to account for variations in sequencing depth and signal intensity.

  • Structure Modeling: Use the normalized SHAPE reactivities as constraints in RNA secondary structure prediction software (e.g., RNAstructure) to generate a model of the RNA structure.

Quantitative Data and Comparisons

NAI has been shown to provide a high signal-to-noise ratio, particularly for in-cell experiments, when compared to other SHAPE reagents like 1M7.[8][9]

Table 1: Comparison of SHAPE Reagent Performance (based on ROC curve analysis)

ReagentOrganism/RNAArea Under the Curve (AUC)Reference
NAI E. coli rRNA~0.85[6]
1M7 E. coli rRNA~0.90[6]
5NIA E. coli rRNA~0.90[6]
NAI Human U1 snRNA~0.85[6]
1M7 Human U1 snRNA~0.88[6]

Note: The Area Under the Curve (AUC) for the Receiver Operating Characteristic (ROC) curve is a measure of how well the SHAPE reactivity data can distinguish between paired and unpaired nucleotides. An AUC of 1.0 represents a perfect prediction, while an AUC of 0.5 indicates a random prediction.

While 1M7 may show slightly better performance in vitro, NAI and 5NIA are generally more effective for modifying RNA in cells.[6]

Table 2: In-Cell Modification Efficiency

ReagentCell ModificationSignal-to-NoiseReference
NAI HighHigh[8][9]
NAI-N₃ HighHigh[8][9]
1M7 Low to ModerateLower in vivo[8][9]

Logical Relationships in SHAPE-MaP Data Analysis

The following diagram illustrates the logical flow of calculating SHAPE reactivities from raw sequencing data.

G cluster_0 Data Analysis Pipeline cluster_1 Raw_Reads_Plus Raw Reads (+NAI) Aligned_Reads_Plus Aligned Reads (+NAI) Raw_Reads_Plus->Aligned_Reads_Plus Alignment Raw_Reads_Minus Raw Reads (-NAI/DMSO) Aligned_Reads_Minus Aligned Reads (-NAI/DMSO) Raw_Reads_Minus->Aligned_Reads_Minus Alignment Mutation_Rate_Plus Mutation Rate (+NAI) Aligned_Reads_Plus->Mutation_Rate_Plus Mutation Counting Mutation_Rate_Minus Mutation Rate (-NAI/DMSO) Aligned_Reads_Minus->Mutation_Rate_Minus Mutation Counting SHAPE_Reactivity SHAPE Reactivity Mutation_Rate_Plus->SHAPE_Reactivity Subtraction Mutation_Rate_Minus->SHAPE_Reactivity

Caption: Logical flow for calculating SHAPE reactivity from sequencing data.

References

Application Notes and Protocols: Solid-Phase Synthesis of a 2-Methylnicotinic Acid Derivative Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable scaffold in medicinal chemistry due to its presence in various biologically active compounds.[1] Its structural features allow for diverse chemical modifications, making it an ideal starting point for the generation of small molecule libraries for drug discovery. Solid-phase synthesis (SPS) offers a highly efficient method for the construction of such libraries, enabling rapid purification and the use of excess reagents to drive reactions to completion.[2] This application note provides a detailed protocol for the solid-phase synthesis of a this compound derivative library, focusing on the generation of amides. The methodology utilizes Wang resin, a common solid support for anchoring carboxylic acids, and standard peptide coupling reagents.[3][4]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative library of this compound amides. The data is based on typical yields and purities achieved in the solid-phase synthesis of related heterocyclic small molecules.[5]

Table 1: Resin Loading and Amine Coupling Efficiency

StepParameterMethodTypical Value
1Initial Resin LoadingGravimetric & UV-Vis0.5 - 0.8 mmol/g
2Amine Coupling EfficiencyKaiser Test>99% completion
3Final Product Yield (Overall)Gravimetric75 - 95%

Table 2: Purity of Cleaved 2-Methylnicotinamide Derivatives

Amine Moiety (R-NH₂)Molecular Weight ( g/mol )Crude Purity (by HPLC)
Benzylamine226.28>95%
4-Methoxybenzylamine256.30>95%
Piperidine204.28>92%
Morpholine206.25>94%

Experimental Protocols

Materials and Reagents
  • Wang Resin (100-200 mesh, ~0.6 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • A selection of primary and secondary amines (e.g., Benzylamine, 4-Methoxybenzylamine, Piperidine, Morpholine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% v/v in DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

Protocol 1: Loading of this compound onto Wang Resin
  • Resin Swelling: Swell Wang resin (1 g, 0.6 mmol) in DMF (10 mL) in a solid-phase synthesis vessel for 1 hour at room temperature with gentle agitation.

  • Activation of this compound: In a separate flask, dissolve this compound (494 mg, 3.6 mmol, 6 eq.), HOBt (486 mg, 3.6 mmol, 6 eq.), and DMAP (73 mg, 0.6 mmol, 1 eq.) in DMF (5 mL). Add DIC (560 µL, 3.6 mmol, 6 eq.) to the solution and stir for 20 minutes at 0°C.

  • Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping: To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DMF (8 mL) for 30 minutes.

  • Final Wash and Drying: Wash the resin as in step 4 and dry under vacuum.

  • Loading Determination (Optional): The loading efficiency can be determined by cleaving the this compound from a small, weighed amount of resin and quantifying the cleaved product by UV-Vis spectroscopy.

Protocol 2: Synthesis of the 2-Methylnicotinamide Library

This protocol is performed in parallel for each amine to be coupled.

  • Resin Swelling: Swell the this compound-loaded resin (~100 mg, 0.06 mmol per reaction) in DMF (1 mL) in individual reaction vessels for 1 hour.

  • Amine Solution Preparation: Prepare 0.5 M solutions of each amine (0.3 mmol, 5 eq.) in DMF.

  • Coupling Reagent Preparation: Prepare a 0.5 M solution of HATU (114 mg, 0.3 mmol, 5 eq.) and a 1 M solution of DIPEA (105 µL, 0.6 mmol, 10 eq.) in DMF.

  • Coupling Reaction: Drain the DMF from the resin. Add the amine solution (0.6 mL), followed by the HATU solution (0.6 mL) and the DIPEA solution (0.6 mL). Agitate the mixture at room temperature for 2 hours.

  • Monitoring the Reaction: Perform a Kaiser test on a few beads of resin to check for the presence of free amines. A negative Kaiser test (beads remain colorless) indicates the reaction is complete.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Isolation of the 2-Methylnicotinamide Derivatives
  • Resin Preparation: Place the dried resin from each reaction vessel into a labeled vial.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage: Add the cleavage cocktail (1 mL) to each vial containing resin. Allow the reaction to proceed for 2 hours at room temperature with occasional swirling.[6]

  • Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (0.5 mL).

  • Precipitation: Precipitate the cleaved product by adding the TFA filtrate to cold diethyl ether (10 mL).

  • Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether and wash the pellet with cold ether (2 x 5 mL).

  • Drying: Dry the final product under vacuum.

  • Analysis: Characterize the final products by HPLC and mass spectrometry to determine purity and confirm identity.[1][7]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_loading Loading of this compound cluster_synthesis Amide Library Synthesis (Parallel) cluster_cleavage Cleavage & Isolation Resin Wang Resin Swell_Resin Swell Resin in DMF Resin->Swell_Resin Activate Activate this compound (DIC, HOBt, DMAP) Swell_Resin->Activate Couple_Acid Couple to Resin Activate->Couple_Acid Wash_Cap Wash & Cap Couple_Amine Couple Amine (HATU, DIPEA) Wash_Cap->Couple_Amine Wash_Dry Wash & Dry Couple_Amine->Wash_Dry Cleave Cleave from Resin (TFA/TIS/H₂O) Wash_Dry->Cleave Precipitate Precipitate & Isolate Cleave->Precipitate Analyze Analyze (HPLC, MS) Precipitate->Analyze Final_Product 2-Methylnicotinamide Library Analyze->Final_Product

Caption: Experimental workflow for the solid-phase synthesis of a this compound derivative library.

Representative Signaling Pathway

G cluster_membrane Cell Membrane GPCR Nicotinic Acid Receptor (GPCR) G_Protein Gαi/o Activation GPCR->G_Protein Ligand 2-Methylnicotinic Acid Derivative Ligand->GPCR AC Adenylyl Cyclase G_Protein->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Lipolysis & Inflammation PKA->Downstream

References

Scale-Up Synthesis of 2-Methylnicotinic Acid for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-methylnicotinic acid, a key intermediate in the pharmaceutical and agrochemical industries. The information compiled herein is based on established manufacturing processes and patent literature, offering insights into reaction conditions, purification techniques, and comparative process efficiencies.

Introduction

This compound (also known as 2-picoline-3-carboxylic acid) is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including antibacterial and antihypertensive drugs, as well as compounds targeting the central nervous system.[1] Its industrial production demands robust, scalable, and cost-effective synthetic methods that deliver high purity and yield. This document outlines two primary routes for the large-scale synthesis of this compound:

  • Route 1: Oxidation of 2-Methylpyridine (2-Picoline) : A traditional and widely used method involving the strong oxidation of an inexpensive starting material.

  • Route 2: Heterocyclic Ring Formation from Acyclic Precursors : A multi-step synthesis that avoids harsh oxidation conditions and offers high purity of the intermediate ester.[2]

Comparative Data of Industrial Synthesis Routes

The following table summarizes the key quantitative parameters for the two primary industrial synthesis routes to this compound, providing a basis for process selection based on factors such as yield, purity, and reaction conditions.

ParameterRoute 1: Oxidation of 2-MethylpyridineRoute 2: From 1,1,3,3-Tetraalkoxypropane & β-Aminocrotonate
Starting Materials 2-Methylpyridine (2-Picoline), Nitric Acid, Sulfuric Acid1,1,3,3-Tetraalkoxypropane, β-Aminocrotonic acid ester
Key Intermediates -2-Methylnicotinate
Reported Yield Yields for the analogous oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid are in the range of 65-70%.>65% for 2-methylnicotinate synthesis. Hydrolysis yield is typically high (e.g., 98%).[2]
Product Purity Requires significant purification to remove byproducts.High purity of the intermediate ester (>98%) simplifies final product purification.[2]
Reaction Conditions High temperatures (140-225°C) and pressures are often required. Highly corrosive environment.Milder conditions (40-60°C) and atmospheric pressure.[2]
Key Byproducts Isocinchomeronic acid, dinicotinic acid, spent nitric acid.Primarily solvent and hydrolysis reagents.
Environmental Impact Generation of nitrous oxides and significant acidic waste requiring neutralization.Less hazardous waste streams.

Experimental Protocols

Route 1: Oxidation of 2-Methylpyridine (Analogous to 6-Methylnicotinic Acid Synthesis)

This protocol is adapted from established industrial processes for the oxidation of alkylpyridines.[3]

3.1.1. Materials and Equipment

  • 2-Methylpyridine (2-Picoline)

  • Concentrated Sulfuric Acid (98%)

  • Nitric Acid (65%)

  • Ammonium Hydroxide (for neutralization)

  • Methylene Dichloride (for extraction)

  • High-pressure reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and distillation condenser.

  • Standard laboratory glassware for work-up and purification.

3.1.2. Procedure

  • Charging the Reactor : Charge the high-pressure reactor with concentrated sulfuric acid.

  • Addition of Starting Material : Cool the sulfuric acid to approximately 20°C and slowly add 2-methylpyridine while maintaining the temperature.

  • Oxidation : Heat the mixture to 150-170°C. Carefully add 65% nitric acid to the reactor over a period of several hours. During the addition, continuously distill off water and diluted nitric acid to maintain the reaction concentration.

  • Completion and Cool-down : After the nitric acid addition is complete, continue to heat the mixture until all remaining water and nitric acid are removed. Cool the reaction mixture to 50°C.

  • Work-up :

    • Slowly add the reaction mixture to a stirred vessel containing water.

    • Neutralize the acidic solution to a pH of 3.0-4.0 with ammonium hydroxide.

    • The crude this compound will precipitate.

  • Purification :

    • Isolate the crude product by filtration.

    • Further purification can be achieved by recrystallization from a suitable solvent such as water or ethanol. For colored impurities, a melt-purification step followed by recrystallization can be effective.

Route 2: Synthesis via 2-Methylnicotinate Intermediate

This protocol is based on a patented method for the preparation of 2-methylnicotinate and its subsequent hydrolysis.[2]

3.2.1. Materials and Equipment

  • 1,1,3,3-Tetramethoxypropane

  • p-Toluenesulfonic acid aqueous solution (30%)

  • Methyl β-aminocrotonate

  • Methanol

  • 10% Sodium Carbonate solution

  • Ethyl Acetate

  • Tetrahydrofuran (THF)

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • 3N Hydrochloric Acid (HCl)

  • Glass-lined reactor with a stirrer, temperature control, and condenser.

  • Rotary evaporator.

  • Standard laboratory glassware.

3.2.2. Procedure

Step 1: Synthesis of Methyl 2-Methylnicotinate

  • Reaction Setup : In a reactor, add 1,1,3,3-tetramethoxypropane and a 30% aqueous solution of p-toluenesulfonic acid.

  • First Reaction : Heat the mixture to 50°C and stir for 3 hours.

  • Second Reaction : In a separate reactor, dissolve methyl β-aminocrotonate in methanol. Add the product from the first reaction and heat to 60°C for 7 hours.[2]

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the concentrate with a 10% sodium carbonate solution to a pH of 7.0.

    • Extract the product with ethyl acetate.

    • Wash the organic phase with water.

    • Concentrate the organic phase under reduced pressure.

  • Purification of Ester : Purify the crude methyl 2-methylnicotinate by vacuum distillation to obtain a product with >98% purity.[2]

Step 2: Hydrolysis to this compound

  • Reaction Setup : In a reactor, dissolve the purified methyl 2-methylnicotinate in tetrahydrofuran (THF) and water.

  • Hydrolysis : Add lithium hydroxide monohydrate (LiOH·H₂O) and stir the mixture at room temperature for 30 minutes.[2]

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure.

    • Add water to the concentrate, followed by the addition of 3N HCl to precipitate the product.

    • Stir for 30 minutes.

  • Isolation : Filter the precipitated solid and dry to obtain this compound with a reported yield of 98% for this step.[2]

Visualizations

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

G cluster_0 Route 1: Oxidation of 2-Methylpyridine start1 Start: 2-Methylpyridine step1_1 Oxidation with HNO₃/H₂SO₄ (150-170°C) start1->step1_1 step1_2 Neutralization (pH 3-4) step1_1->step1_2 step1_3 Precipitation & Filtration step1_2->step1_3 step1_4 Recrystallization step1_3->step1_4 end1 Final Product: This compound step1_4->end1

Caption: Workflow for the oxidation of 2-methylpyridine.

G cluster_1 Route 2: Heterocyclic Ring Formation start2 Start: 1,1,3,3-Tetramethoxypropane & Methyl β-aminocrotonate step2_1 Acid-catalyzed reaction (50°C) start2->step2_1 step2_2 Cyclocondensation (60°C) step2_1->step2_2 intermediate Intermediate: Methyl 2-Methylnicotinate step2_2->intermediate step2_3 Hydrolysis with LiOH intermediate->step2_3 step2_4 Acidification with HCl step2_3->step2_4 end2 Final Product: This compound step2_4->end2

Caption: Workflow for the synthesis from acyclic precursors.

Logical Relationship of Purification Steps

The purification of this compound is critical to meet the stringent requirements of the pharmaceutical industry. The following diagram illustrates the logical relationship between common purification techniques.

G Crude Crude this compound Melt Melt Purification (for color removal) Crude->Melt Dissolve Dissolution in Solvent (e.g., Water, Ethanol) Crude->Dissolve Extract Solvent Extraction (e.g., with n-butanol) Crude->Extract Melt->Dissolve Crystallize Crystallization (pH adjustment) Dissolve->Crystallize Extract->Dissolve Filter Filtration & Drying Crystallize->Filter Pure Pure this compound Filter->Pure

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for the Derivatization of 2-Methylnicotinic Acid for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylnicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte in complex matrices, such as biological fluids and reaction mixtures, is crucial for drug development, quality control, and pharmacokinetic studies. However, its inherent polarity and relatively low volatility can pose challenges for direct analysis by common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Derivatization is a chemical modification process that converts an analyte into a product of similar structure but with properties more suitable for a given analytical method. For this compound, derivatization can:

  • Increase Volatility: By converting the polar carboxylic acid group into a less polar ester or silyl ester, the compound becomes more volatile and amenable to GC-MS analysis.

  • Enhance Ionization Efficiency: Derivatization can introduce moieties that are more readily ionized in an MS source, leading to significant signal enhancement in LC-MS.[1][2]

  • Improve Chromatographic Behavior: Derivatization can reduce peak tailing and improve separation from matrix components, leading to better resolution and more accurate quantification.

This document provides detailed protocols for the derivatization of this compound for both GC-MS and LC-MS analysis, enabling improved detection limits and analytical performance.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as carboxylic acids.[3][4][5][6] This process replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, rendering the molecule more volatile and thermally stable for GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[7]

Experimental Protocol: Silylation with BSTFA

This protocol describes the derivatization of this compound using BSTFA for subsequent GC-MS analysis.

Materials:

  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., Nicotinic acid-d4)

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation:

    • For standard solutions, accurately weigh 1 mg of this compound and dissolve it in 1 mL of pyridine to make a 1 mg/mL stock solution.

    • For biological samples (e.g., plasma), perform a protein precipitation step. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean vial.

  • Drying: Evaporate the solvent from the standard solution or the sample extract to complete dryness under a gentle stream of nitrogen at 60°C. It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[5]

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).

    • If using an internal standard, add the appropriate amount at this stage.

    • Securely cap the vial and vortex briefly to ensure complete dissolution of the residue.

  • Reaction Incubation: Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Cooling and Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample.

GC-MS Operating Conditions (Typical)
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

Quantitative Data

The following table summarizes the expected analytical performance for the GC-MS analysis of silylated this compound. These values are estimates based on typical performance for similar derivatized carboxylic acids.[7][8][9][10]

ParameterSilylated this compound (TMS derivative)
Linear Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantitation (LOQ) 0.07 µg/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For LC-MS analysis, derivatization aims to enhance the ionization efficiency of the target analyte, leading to a significant increase in signal intensity. Esterification or amidation of the carboxylic acid group with a reagent containing a readily ionizable moiety is a common strategy.[1][2] 2-Picolylamine (PA) is an effective reagent that reacts with carboxylic acids to form amides, which show enhanced response in positive electrospray ionization (ESI) mode.[2]

Experimental Protocol: Esterification with 2-Picolylamine

This protocol details the derivatization of this compound with 2-Picolylamine for LC-MS/MS analysis.

Materials:

  • This compound standard

  • 2-Picolylamine (PA)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Internal Standard (e.g., this compound-d3)

  • Sample vials (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM solution of 2-Picolylamine in acetonitrile.

    • Prepare a 10 mM solution of 2,2'-Dipyridyl disulfide in acetonitrile.

    • Prepare a 10 mM solution of Triphenylphosphine in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare working standards by serial dilution.

    • For plasma samples, perform protein precipitation as described in section 2.1.1. Evaporate the supernatant to dryness and reconstitute in 100 µL of acetonitrile.

  • Derivatization Reaction:

    • To 50 µL of the standard or reconstituted sample solution in a vial, add the internal standard.

    • Add 20 µL of the 10 mM 2,2'-Dipyridyl disulfide solution.

    • Add 20 µL of the 10 mM Triphenylphosphine solution.

    • Add 20 µL of the 10 mM 2-Picolylamine solution.

  • Reaction Incubation:

    • Vortex the mixture and let it react at room temperature for 60 minutes.

  • Analysis:

    • After incubation, the sample can be directly injected into the LC-MS/MS system, or diluted with the mobile phase if necessary. Inject 5 µL of the sample.

LC-MS/MS Operating Conditions (Typical)
  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 5% B to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and equilibrate for 3 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions will need to be determined by infusing the derivatized standard.

Quantitative Data

The following table summarizes the expected analytical performance for the LC-MS/MS analysis of this compound derivatized with 2-Picolylamine. The signal enhancement can be substantial, leading to very low detection limits.[1][2]

Parameter2-Picolylamine Derivative
Signal Enhancement 10 - 150 fold
Linear Range 0.1 - 200 ng/mL
Limit of Detection (LOD) 0.05 ng/mL (in the low femtomole range on column)[2]
Limit of Quantitation (LOQ) 0.15 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Visualizations

Experimental Workflow for GC-MS Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (Standard or Biological Extract) Dry Dry Down (Nitrogen Stream) Sample->Dry Reagents Add Pyridine + BSTFA Dry->Reagents Heat Incubate at 70°C for 30 min Reagents->Heat Cool Cool to Room Temp. Heat->Cool GCMS GC-MS Injection Cool->GCMS

Caption: Workflow for silylation of this compound for GC-MS analysis.

Experimental Workflow for LC-MS Derivatization

LCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample in Acetonitrile Reagents Add DPDS, TPP, and 2-Picolylamine Sample->Reagents Incubate Incubate at RT for 60 min Reagents->Incubate LCMS LC-MS/MS Injection Incubate->LCMS

Caption: Workflow for esterification of this compound for LC-MS/MS analysis.

Benefits of Derivatization

Benefits cluster_challenges Analytical Challenges cluster_improvements Improved Analytical Performance Analyte This compound Polarity High Polarity Analyte->Polarity Volatility Low Volatility Analyte->Volatility Ionization Poor Ionization Analyte->Ionization Deriv Derivatization Polarity->Deriv Volatility->Deriv Ionization->Deriv Chroma Better Chromatography Deriv->Chroma Sensitivity Increased Sensitivity Deriv->Sensitivity Detection Lower Detection Limits Deriv->Detection

Caption: Logical relationship of derivatization benefits for this compound analysis.

Conclusion

The derivatization protocols presented here for this compound offer significant advantages for its quantitative analysis by both GC-MS and LC-MS. Silylation effectively increases the volatility for GC-MS, while esterification with an ionizable tag dramatically enhances the signal in LC-MS. By selecting the appropriate derivatization strategy and analytical platform, researchers can achieve the sensitivity, accuracy, and robustness required for demanding applications in drug development and scientific research.

References

Application Notes and Protocols for Chiral Separation of 2-Methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnicotinic acid and its derivatives are a class of compounds with significant interest in pharmaceutical and agrochemical research. As with many biologically active molecules, the chirality of these compounds can play a crucial role in their pharmacological and toxicological profiles. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors necessitates the development of robust stereoselective analytical methods to isolate, quantify, and characterize individual enantiomers.

This document provides detailed application notes and protocols for the chiral separation of this compound derivatives by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods are essential for enantiomeric purity determination, pharmacokinetic studies, and quality control during drug development and manufacturing.

Principle of Chiral Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral separation is achieved by creating a diastereomeric interaction with a chiral selector. In chromatographic methods, this is most commonly accomplished by using a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation.

For acidic compounds like this compound derivatives, several types of CSPs are particularly effective:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and offer broad selectivity for a variety of chiral compounds, including those with acidic functional groups.[1][2][3]

  • Anion-exchange type CSPs: These are specifically designed for the separation of acidic compounds and operate based on ionic interactions between the acidic analyte and a chiral basic selector on the stationary phase.[4]

  • Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin and teicoplanin bonded to silica are effective for separating a wide range of molecules, including acidic compounds, through a combination of interactions such as hydrogen bonding, ionic interactions, and inclusion complexation.[5][6][7][8]

  • Cyclodextrin-based CSPs: These create a chiral cavity into which one enantiomer may fit better than the other, leading to separation.[9][10][11][12][13]

The choice of the mobile phase is also critical and is used to modulate the interactions between the analyte and the CSP to achieve optimal resolution.

Experimental Workflow for Chiral Method Development

The following diagram illustrates a typical workflow for developing a chiral separation method for a this compound derivative.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Racemic Sample of This compound Derivative Screen_CSPs Screen Multiple CSPs (Polysaccharide, Anion-Exchange, Macrocyclic Glycopeptide) Start->Screen_CSPs Initial Analysis Screen_Modes Screen Multiple Modes (HPLC: NP, RP, Polar Organic) (SFC) Screen_CSPs->Screen_Modes Initial_Separation Partial or Baseline Separation Observed Screen_Modes->Initial_Separation Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Initial_Separation->Optimize_MP If Rs < 1.5 Optimize_Conditions Optimize Conditions (Flow Rate, Temperature) Optimize_MP->Optimize_Conditions Optimized_Method Optimized Method (Rs >= 1.5) Optimize_Conditions->Optimized_Method Validate Method Validation (Robustness, Linearity, LOD, LOQ) Optimized_Method->Validate Final_Protocol Final Analytical Protocol Validate->Final_Protocol

Caption: General workflow for chiral method development.

Application Note 1: Chiral Separation by HPLC (Normal Phase)

This protocol describes a general approach for the chiral separation of a this compound derivative using a polysaccharide-based CSP in normal phase mode.

Experimental Protocol

ParameterCondition
HPLC System A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
Chiral Column CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Preparation Dissolve the racemic sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Summary (Representative)

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 18.5N/A
Enantiomer 210.22.1

Optimization Notes:

  • The ratio of n-hexane to 2-propanol can be adjusted to optimize retention and resolution. Increasing the percentage of 2-propanol will generally decrease retention times.

  • Trifluoroacetic acid (TFA) is a common additive for acidic compounds to improve peak shape and reproducibility. The concentration can be varied (e.g., 0.05% to 0.2%) for optimal performance.

  • Other alcohols like ethanol can be used as a modifier instead of 2-propanol, which may alter the selectivity.

Application Note 2: Chiral Separation by SFC

Supercritical Fluid Chromatography (SFC) is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and often unique selectivity.[4] This protocol outlines a general method for the chiral separation of a this compound derivative using SFC.

Experimental Protocol

ParameterCondition
SFC System An analytical SFC system with a CO₂ pump, modifier pump, automated back pressure regulator, column oven, and UV detector.
Chiral Column CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OZ-H (Cellulose tris(3-chloro-4-methylphenylcarbamate)), 5 µm, 4.6 x 150 mm
Mobile Phase Supercritical CO₂ / Methanol with 0.1% Trifluoroacetic Acid (TFA) (e.g., 85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 265 nm
Injection Volume 5 µL
Sample Preparation Dissolve the racemic sample in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Summary (Representative)

EnantiomerRetention Time (min)Resolution (Rs)
Enantiomer 13.2N/A
Enantiomer 24.12.5

Optimization Notes:

  • The percentage of the organic modifier (e.g., methanol) can be adjusted to control retention and resolution.

  • Additives are crucial in SFC for improving peak shape and achieving separation. For acidic compounds, acidic additives like TFA or formic acid are commonly used.

  • The back pressure and temperature can also be optimized to fine-tune the separation.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in selecting a chiral separation strategy based on the properties of the this compound derivative.

Chiral_Strategy_Selection cluster_csp CSP Selection cluster_mode Mode Selection Analyte This compound Derivative Properties Properties: - Acidic (pKa) - Aromatic (Pyridine Ring) - Polarity Analyte->Properties Polysaccharide Polysaccharide-based (π-π, H-bonding, steric) Properties->Polysaccharide Aromaticity AnionExchange Anion-Exchange (Ionic interaction) Properties->AnionExchange Acidity Macrocyclic Macrocyclic Glycopeptide (Multiple interactions) Properties->Macrocyclic Complexity HPLC_NP HPLC (NP) Good for less polar derivatives Polysaccharide->HPLC_NP SFC SFC Fast, Green, Good for many derivatives Polysaccharide->SFC HPLC_RP HPLC (RP) Good for more polar derivatives AnionExchange->HPLC_RP AnionExchange->SFC Macrocyclic->HPLC_RP Macrocyclic->SFC

Caption: Strategy for selecting a chiral separation method.

Conclusion

The successful chiral separation of this compound derivatives is achievable using both HPLC and SFC techniques with appropriate chiral stationary phases. Polysaccharide-based and anion-exchange CSPs are excellent starting points for method development. The protocols provided herein serve as a comprehensive guide for researchers to develop and optimize robust enantioselective methods for these important compounds. Methodical screening of columns and mobile phases, followed by systematic optimization of chromatographic parameters, will lead to successful and reliable chiral separations.

References

Application Notes and Protocols for the Synthesis of Agrochemicals from 2-Methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of key agrochemicals derived from nicotinic acid precursors, which are structurally related to 2-methylnicotinic acid. The protocols outlined herein describe the synthesis of a fungicide (Boscalid), a herbicide (Nicosulfuron), and an insecticide (Flonicamid). This document includes detailed experimental procedures, quantitative efficacy data, and visualizations of the synthetic workflows and biological mechanisms of action to support research and development in the agrochemical sector.

Fungicide Synthesis: Boscalid

Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2][3][4] It is effective against a wide range of fungal pathogens in various crops.[1][5] The synthesis of Boscalid involves the key intermediate, 2-chloronicotinic acid.

Synthesis of 2-Chloronicotinic Acid

A common method for the synthesis of 2-chloronicotinic acid is through the oxidation of nicotinic acid to nicotinic acid N-oxide, followed by chlorination.[6][7]

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

  • N-Oxidation of Nicotinic Acid: In a suitable reaction vessel, dissolve nicotinic acid in a mixture of acetic acid and hydrogen peroxide. Heat the mixture to 70-80°C and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture to induce crystallization of nicotinic acid N-oxide. Filter the solid, wash with cold water, and dry.

  • Chlorination of Nicotinic Acid N-oxide: To a flask, add nicotinic acid N-oxide and phosphorus oxychloride. Heat the mixture to reflux for 2-3 hours. After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. The precipitate, 2-chloronicotinic acid, is then filtered, washed with cold water, and dried. A yield of 76.8% with a purity of 99.5% can be achieved through this process.[7]

Synthesis of Boscalid from 2-Chloronicotinic Acid

Boscalid is synthesized by the condensation of 2-chloronicotinoyl chloride with 2-amino-4'-chlorobiphenyl.[5]

Experimental Protocol: Synthesis of Boscalid

  • Preparation of 2-chloronicotinoyl chloride: React 2-chloronicotinic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) to form the acid chloride. The reaction is typically carried out at reflux temperature until the conversion is complete. The excess chlorinating agent and solvent are removed under reduced pressure.

  • Amide Formation: Dissolve 2-amino-4'-chlorobiphenyl in a suitable solvent (e.g., toluene, xylene) with a base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. Add the freshly prepared 2-chloronicotinoyl chloride solution dropwise to the amine solution at room temperature. Stir the reaction mixture for several hours until completion. The resulting solid, Boscalid, is then isolated by filtration, washed with a suitable solvent to remove impurities, and dried.

Logical Synthesis Workflow for Boscalid

Boscalid_Synthesis NicotinicAcid Nicotinic Acid N_Oxide Nicotinic Acid N-Oxide NicotinicAcid->N_Oxide H₂O₂ / Acetic Acid TwoCNA 2-Chloronicotinic Acid N_Oxide->TwoCNA POCl₃ TwoCNC 2-Chloronicotinoyl Chloride TwoCNA->TwoCNC SOCl₂ or (COCl)₂ Boscalid Boscalid TwoCNC->Boscalid Amine 2-Amino-4'-chlorobiphenyl Amine->Boscalid Base

Caption: Synthetic pathway for Boscalid from Nicotinic Acid.

Quantitative Data: Efficacy of Boscalid
Target PathogenCropApplication RateEfficacy (%)Reference
Botrytis cinerea (Gray Mold)Grapes500 g/ha95-100
Sclerotinia sclerotiorum (White Mold)Snap Bean0.56 kg/ha 80-90[8]
Podosphaera xanthii (Powdery Mildew)Cucumber0.4 kg/ha >90[9]
Alternaria solani (Early Blight)Tomato0.3-0.5 kg/ha 85-95[1]
Mechanism of Action: Boscalid

Boscalid inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2][3][4] This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to the depletion of ATP and fungal cell death.[1]

Signaling Pathway of Boscalid's Action

Boscalid_MoA cluster_Mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Boscalid Boscalid Boscalid->Inhibition Inhibition->SDH Inhibition

Caption: Boscalid inhibits succinate dehydrogenase in the fungal mitochondrion.

Herbicide Synthesis: Nicosulfuron

Nicosulfuron is a selective, post-emergence sulfonylurea herbicide used to control a wide range of annual and perennial grass weeds in corn.[10][11] Its synthesis involves the use of 2-chloronicotinic acid derivatives.

Synthesis of Nicosulfuron Intermediate

The synthesis of Nicosulfuron starts with the preparation of 2-(aminosulfonyl)-N,N-dimethylnicotinamide from a 2-chloronicotinic acid derivative.

Experimental Protocol: Synthesis of 2-(Aminosulfonyl)-N,N-dimethylnicotinamide

  • Amidation of 2-Chloronicotinic Acid: React 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. Subsequently, react the acid chloride with dimethylamine to yield 2-chloro-N,N-dimethylnicotinamide.

  • Sulfonylation: The 2-chloro-N,N-dimethylnicotinamide is then reacted with sodium sulfite to introduce the sulfonate group, followed by chlorination with a reagent like phosphorus pentachloride or thionyl chloride to form 2-(chlorosulfonyl)-N,N-dimethylnicotinamide.

  • Amination: Finally, amination of the sulfonyl chloride with ammonia yields 2-(aminosulfonyl)-N,N-dimethylnicotinamide.

Synthesis of Nicosulfuron

Nicosulfuron is synthesized by the coupling of 2-(aminosulfonyl)-N,N-dimethylnicotinamide with 2-amino-4,6-dimethoxypyrimidine.

Experimental Protocol: Synthesis of Nicosulfuron

  • Phosgenation of 2-amino-4,6-dimethoxypyrimidine: In a suitable solvent, react 2-amino-4,6-dimethoxypyrimidine with phosgene or a phosgene equivalent (e.g., triphosgene) to form the corresponding isocyanate.

  • Coupling Reaction: The isocyanate intermediate is then reacted with 2-(aminosulfonyl)-N,N-dimethylnicotinamide in the presence of a base (e.g., triethylamine) to yield Nicosulfuron. The product is isolated by filtration and purified.

Logical Synthesis Workflow for Nicosulfuron

Nicosulfuron_Synthesis TwoCNA 2-Chloronicotinic Acid Intermediate1 2-Chloro-N,N-dimethylnicotinamide TwoCNA->Intermediate1 1. SOCl₂ 2. (CH₃)₂NH Intermediate2 2-(Aminosulfonyl)-N,N- dimethylnicotinamide Intermediate1->Intermediate2 1. Na₂SO₃ 2. PCl₅ 3. NH₃ Nicosulfuron Nicosulfuron Intermediate2->Nicosulfuron Pyrimidine 2-Amino-4,6-dimethoxypyrimidine Pyrimidine->Nicosulfuron Phosgene, Base

Caption: Synthetic pathway for Nicosulfuron.

Quantitative Data: Efficacy of Nicosulfuron
Target WeedCropApplication Rate (g a.i./ha)Weed Control (%)Reference
Setaria faberi (Giant Foxtail)Corn35>90[12]
Sorghum halepense (Johnsongrass)Corn35-7085-95[11]
Echinochloa crus-galli (Barnyardgrass)Corn4090-100[13]
Amaranthus retroflexus (Redroot Pigweed)Corn35>93[12]
Mechanism of Action: Nicosulfuron

Nicosulfuron inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11][14][15][16][17] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[14][15][16][17] Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[11][14]

Signaling Pathway of Nicosulfuron's Action

Nicosulfuron_MoA cluster_Chloroplast Chloroplast Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Alpha_Ketobutyrate α-Ketobutyrate Alpha_Ketobutyrate->ALS BCAA Valine, Leucine, Isoleucine ALS->BCAA Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Cell_Division Cell Division Protein_Synthesis->Cell_Division Nicosulfuron Nicosulfuron Nicosulfuron->Inhibition Inhibition->ALS Inhibition

Caption: Nicosulfuron inhibits the ALS enzyme in the chloroplast of weeds.

Insecticide Synthesis: Flonicamid

Flonicamid is a selective insecticide with a unique mode of action, effective against a range of sucking insect pests.[18][19][20] Its synthesis utilizes 4-(trifluoromethyl)nicotinic acid as a key starting material.

Synthesis of 4-(Trifluoromethyl)nicotinic Acid

This precursor can be synthesized from 3-cyanopyridine.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid

  • Trifluoromethylation of 3-Cyanopyridine: In a suitable reactor under an inert atmosphere, 3-cyanopyridine is reacted with a trifluoromethylating agent (e.g., trifluoromethyl iodide or bromotrifluoromethane) in the presence of a strong base like butyllithium at low temperatures to yield 4-trifluoromethyl-3-cyanopyridine.[21]

  • Hydrolysis: The resulting 4-trifluoromethyl-3-cyanopyridine is then hydrolyzed under acidic or basic conditions to 4-(trifluoromethyl)nicotinic acid.[21]

Synthesis of Flonicamid from 4-(Trifluoromethyl)nicotinic Acid

Flonicamid is synthesized via the amidation of 4-(trifluoromethyl)nicotinic acid with aminoacetonitrile.[11][20][22]

Experimental Protocol: Synthesis of Flonicamid

  • Acyl Chloride Formation: 4-(Trifluoromethyl)nicotinic acid is converted to its acyl chloride by reacting with an acyl chlorinating reagent such as thionyl chloride or triphosgene in a suitable solvent like toluene.[20][22]

  • Amidation: The freshly prepared 4-(trifluoromethyl)nicotinoyl chloride is then reacted with aminoacetonitrile hydrochloride in the presence of a base (e.g., sodium bicarbonate or sodium hydroxide) in an aqueous medium to produce Flonicamid.[20] The product precipitates from the reaction mixture and is collected by filtration, washed, and dried.

Logical Synthesis Workflow for Flonicamid

Flonicamid_Synthesis ThreeCNP 3-Cyanopyridine Intermediate1 4-Trifluoromethyl-3-cyanopyridine ThreeCNP->Intermediate1 CF₃Br, BuLi FourTNA 4-(Trifluoromethyl)nicotinic Acid Intermediate1->FourTNA Hydrolysis Intermediate2 4-(Trifluoromethyl)nicotinoyl Chloride FourTNA->Intermediate2 SOCl₂ or Triphosgene Flonicamid Flonicamid Intermediate2->Flonicamid Amine Aminoacetonitrile Hydrochloride Amine->Flonicamid Base

Caption: Synthetic pathway for Flonicamid.

Quantitative Data: Efficacy of Flonicamid
Target PestCropApplication Rate (g a.i./ha)Population Reduction (%)Reference
Aphis gossypii (Cotton Aphid)Cotton22-88>90[23]
Myzus persicae (Green Peach Aphid)Potato7587.17[24]
Bemisia tabaci (Whitefly)Soybean12593.98[22]
Amrasca biguttula biguttula (Jassid)Soybean125100[22]
Mechanism of Action: Flonicamid

Flonicamid has a unique mode of action, classified as a chordotonal organ modulator.[20][25][26] It disrupts the function of these sensory organs in insects, which are responsible for hearing, balance, and spatial orientation.[20] This disruption leads to a rapid cessation of feeding, followed by starvation and dehydration, ultimately causing the insect's death.[19][20] Flonicamid itself is a pro-insecticide that is metabolized to its active form, 4-trifluoromethylnicotinamide (TFNA-AM), which is the actual modulator of the chordotonal organs.[27]

Signaling Pathway of Flonicamid's Action

Flonicamid_MoA cluster_Insect Insect Flonicamid_ingested Flonicamid Ingestion Metabolism Metabolism Flonicamid_ingested->Metabolism TFNA_AM TFNA-AM (Active Metabolite) Metabolism->TFNA_AM Chordotonal_Organs Chordotonal Organs TFNA_AM->Chordotonal_Organs Modulation Disrupted_Function Disrupted Sensory Function Chordotonal_Organs->Disrupted_Function Feeding_Cessation Feeding Cessation Disrupted_Function->Feeding_Cessation Starvation_Dehydration Starvation & Dehydration Feeding_Cessation->Starvation_Dehydration Insect_Death Insect Death Starvation_Dehydration->Insect_Death

References

Application Note: High-Throughput Screening Assays for Agonists of the Niacin Receptor GPR109A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylnicotinic acid and its analogs are derivatives of nicotinic acid (niacin), a well-known lipid-modifying agent. The primary therapeutic target of niacin and its derivatives is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is a promising target for the treatment of dyslipidemia and various inflammatory conditions.[2][3] High-throughput screening (HTS) is a critical methodology in drug discovery that enables the rapid evaluation of large compound libraries to identify novel modulators of therapeutic targets.[4][5] This document provides detailed protocols for two common HTS assays—a Calcium Mobilization FLIPR Assay and a CRE-Luciferase Reporter Gene Assay—to identify and characterize novel agonists for GPR109A.

GPR109A Signaling Pathways

Upon agonist binding, GPR109A initiates two primary signaling cascades. The canonical pathway involves coupling to inhibitory Gi/o G-proteins, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[6] A secondary, non-canonical pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and activation of other signaling molecules like ERK1/2.[6] Understanding both pathways is crucial for a complete pharmacological characterization of new ligands.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GPR109A GPR109A Gi Gi/o GPR109A->Gi Activation bArrestin β-Arrestin GPR109A->bArrestin Recruitment Agonist 2-Methylnicotinic Acid Analog Agonist->GPR109A AC Adenylyl Cyclase Gi->AC Inhibition ERK ERK1/2 Activation bArrestin->ERK Response2 Receptor Internalization & Downstream Signaling bArrestin->Response2 cAMP cAMP ↓ AC->cAMP Response1 Anti-lipolytic Effects cAMP->Response1

Caption: GPR109A Signaling Pathways.

Assay 1: Calcium Mobilization FLIPR Assay

This assay provides a direct and rapid measurement of GPR109A activation. Although GPR109A primarily couples to Gi/o, co-expression of a promiscuous G-protein like Gα16 in the host cell line links the receptor activation to the Gq pathway, resulting in a transient increase in intracellular calcium (Ca²⁺) upon agonist stimulation.[7][8] This calcium flux is detected by a calcium-sensitive dye using a Fluorometric Imaging Plate Reader (FLIPR).[9]

Experimental Workflow: Calcium Mobilization

Calcium_Workflow Start Start Step1 Seed GPR109A-Gα16 expressing cells in 384-well plates Start->Step1 Step2 Incubate overnight (37°C, 5% CO2) Step1->Step2 Step3 Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour Step2->Step3 Step4 Prepare compound plates with This compound analogs Step3->Step4 Step5 Place cell and compound plates into FLIPR instrument Step3->Step5 Step4->Step5 Step6 Add compounds to cells and measure fluorescence kinetically Step5->Step6 Step7 Data Analysis: Calculate % Activation and EC50 Step6->Step7 End End Step7->End

Caption: Calcium Mobilization HTS Workflow.
Detailed Protocol: Calcium Mobilization

  • Cell Plating:

    • Culture HEK293 cells stably co-expressing human GPR109A and Gα16 to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 10⁵ cells/mL.

    • Dispense 50 µL of the cell suspension (10,000 cells) into each well of a 384-well black, clear-bottom microplate.[7]

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing a calcium-sensitive dye (e.g., FLIPR Calcium 5 Assay Kit) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[10]

    • Remove the culture medium from the cell plate and add 50 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[7]

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound analogs and control compounds (e.g., Nicotinic Acid as a positive control, DMSO as a vehicle control) in assay buffer at 4x the final desired concentration in a separate 384-well compound plate.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Signal Detection:

    • Program the FLIPR instrument to add 25 µL from the compound plate to the cell plate.

    • Measure the fluorescence signal (Excitation: ~485 nm, Emission: ~525 nm) every second for a baseline reading of 10-20 seconds before compound addition, and continue reading for an additional 120-180 seconds after addition.[10]

Data Analysis and Results

The increase in fluorescence intensity following compound addition corresponds to GPR109A activation. The response is typically quantified as the peak fluorescence minus the baseline. For dose-response analysis, data are normalized to the response of a maximal concentration of a reference agonist (e.g., Nicotinic Acid). EC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.[11]

Compound IDMax Response (% of Control)EC₅₀ (nM)Hill Slope
Nicotinic Acid (Control)100%1501.1
Analog-001105%851.2
Analog-00298%2300.9
Analog-00375%5501.0
Analog-004110%451.3
Vehicle (DMSO)2%--

Assay 2: CRE-Luciferase Reporter Gene Assay

This assay measures a downstream event in the GPR109A Gi/o signaling pathway. Activation of the Gi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. A reporter cell line is engineered to express the luciferase gene under the control of a cAMP Response Element (CRE). To measure a decrease from a basal signal, cAMP levels are first stimulated with forskolin. Agonists of GPR109A will then cause a dose-dependent decrease in the forskolin-stimulated luciferase signal.[12][13]

Experimental Workflow: CRE-Luciferase Assay

Luciferase_Workflow Start Start Step1 Seed GPR109A & CRE-Luciferase expressing cells in 384-well plates Start->Step1 Step2 Incubate overnight (37°C, 5% CO2) Step1->Step2 Step3 Treat cells with test compounds (this compound analogs) Step2->Step3 Step4 Stimulate with Forskolin to induce cAMP and luciferase expression Step3->Step4 Step5 Incubate for 4-6 hours Step4->Step5 Step6 Add Luciferase substrate (e.g., ONE-Glo™) Step5->Step6 Step7 Measure luminescence signal using a plate reader Step6->Step7 Step8 Data Analysis: Calculate % Inhibition and EC50 Step7->Step8 End End Step8->End

Caption: CRE-Luciferase HTS Workflow.
Detailed Protocol: CRE-Luciferase Assay

  • Cell Plating:

    • Culture CHO-K1 cells stably co-expressing human GPR109A and a CRE-luciferase reporter construct to 80-90% confluency.

    • Harvest cells and seed 50 µL (10,000 cells) into each well of a 384-well white, solid-bottom microplate.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound analogs and control compounds in serum-free medium.

    • Add 10 µL of the compound solutions to the appropriate wells and incubate for 30 minutes at 37°C.

    • Prepare a forskolin solution in serum-free medium and add 10 µL to all wells (except for negative controls) to achieve a final concentration that elicits ~80% of the maximal luciferase signal (e.g., 1-5 µM, to be optimized).

  • Incubation and Signal Detection:

    • Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.[14]

    • Equilibrate the plates to room temperature for 15 minutes.

    • Add 50 µL of a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.

    • Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

    • Measure the luminescence signal using a microplate reader.

Data Analysis and Results

The decrease in luminescence in the presence of a test compound (relative to forskolin-only treated cells) indicates GPR109A agonist activity. Data are normalized, with 0% inhibition corresponding to the signal from forskolin alone and 100% inhibition corresponding to the basal signal (no forskolin). EC₅₀ values are calculated by fitting the data to a four-parameter logistic equation for inhibition.[15]

Compound IDMax Inhibition (% of Forskolin Signal)EC₅₀ (nM)Hill Slope
Nicotinic Acid (Control)95%180-1.0
Analog-00198%95-1.1
Analog-00292%260-0.9
Analog-00370%610-1.0
Analog-004102%50-1.2
Vehicle (DMSO)0%--

Conclusion

The two high-throughput screening assays detailed in this application note provide robust and reliable methods for identifying and characterizing novel agonists of GPR109A. The Calcium Mobilization FLIPR assay offers a rapid, kinetic readout of receptor activation, while the CRE-Luciferase Reporter Gene Assay provides a functional readout of the canonical Gi/o signaling pathway. Utilizing both assays can provide a comprehensive pharmacological profile of this compound analogs and aid in the selection of promising lead candidates for further drug development.

References

Docking studies of 2-Methylnicotinic acid derivatives with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Molecular Docking of 2-Methylnicotinic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic compound featuring a pyridine ring substituted with both a methyl and a carboxylic acid group.[1] This unique structure provides multiple reaction sites, making it a valuable building block and a sought-after intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Notably, this compound is a key intermediate in the synthesis of advanced therapeutic agents, including the specific IKK beta (Inhibitor of kappa B kinase beta) inhibitor ML-120B and the oncology drug candidate BAY-1082439.[2] The established link to high-value targets like IKK beta underscores the importance of this scaffold in modern drug discovery.

This application note provides a comprehensive protocol for conducting molecular docking studies on this compound derivatives to predict their binding affinity and interaction with protein targets. While direct docking studies on this compound derivatives are not extensively published, this guide leverages established methodologies and data from closely related nicotinic acid derivatives to provide a robust framework for in silico analysis.

Potential Protein Targets

Based on established research for this compound and its analogs, several protein targets are of high interest for docking studies:

  • Inhibitor of kappa B kinase beta (IKKβ): A critical kinase in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[3][4] Human IKKβ is a primary target for drugs derived from the this compound scaffold.[2] A relevant crystal structure for docking is PDB ID: 4KIK.[4][5]

  • Bacterial Enzymes: Derivatives of the parent nicotinic acid have shown significant antimicrobial activity.[6] Docking studies against essential bacterial enzymes can help elucidate the mechanism of action. Key examples include:

    • E. coli Nitroreductase (PDB ID: 1YKI)

    • Dihydrofolate reductase (PDB ID: 5ISP)

    • Tyrosyl-tRNA synthetase (PDB ID: 1JIJ)

  • FAS Associated Factor (FAB) Protein: Involved in fatty acid synthesis, representing another potential antibacterial target.[5]

Data Presentation: Docking Studies of Nicotinic Acid Analogs

The following tables summarize quantitative data from docking studies performed on nicotinic acid derivatives. This data serves as a valuable reference and benchmark for interpreting results from new studies on this compound derivatives.

Table 1: Binding Energies of Nicotinic Acid Derivatives Against Bacterial Enzymes

Compound IDTarget ProteinPDB IDBinding Energy (kcal/mol)
13 E. coli Nitroreductase1YKI-7.5
25 E. coli Nitroreductase1YKI-7.8
Reference (Nitrofurazone)E. coli Nitroreductase*1YKI-7.2
5 Dihydrofolate reductase5ISP-8.4
17 Dihydrofolate reductase5ISP-8.5
5 Tyrosyl-tRNA synthetase1JIJ-7.9
13 Tyrosyl-tRNA synthetase1JIJ-7.7
17 Tyrosyl-tRNA synthetase1JIJ-8.0
25 Tyrosyl-tRNA synthetase1JIJ-7.9
Data sourced from a study on novel nicotinic acid derivatives, where compounds were evaluated for their antimicrobial activity.[7]

Table 2: Docking Scores of Nicotinic Acid Hydrazones Against FAB Protein

Compound IDTarget ProteinDocking Score
3d FAB Protein~ -6.50
3f FAB Protein~ -6.50
3g FAB Protein~ -6.50
Reference (Ciprofloxacin)FAB Protein-4.74
Data from an in silico and molecular docking study of nicotinic acid derived N-acylhydrazones.[5]

Visualizations: Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the standard workflow for a computational molecular docking study, from initial setup to final analysis.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Acquisition (e.g., from RCSB PDB) PrepP 3. Receptor Preparation - Remove water, cofactors - Add polar hydrogens - Assign charges (e.g., Kollman) - Save as PDBQT PDB->PrepP Ligand 2. Ligand Structure Generation (2D Sketching / Database) PrepL 4. Ligand Preparation - Generate 3D coordinates - Energy minimization - Define rotatable bonds - Save as PDBQT Ligand->PrepL Grid 5. Grid Box Generation (Define binding site on receptor) PrepP->Grid Dock 6. Execute Docking Simulation (e.g., AutoDock Vina) PrepL->Dock Grid->Dock Analyze 7. Analyze Docking Results - Binding Affinity (kcal/mol) - Cluster poses (RMSD) Dock->Analyze Visualize 8. Visualize Interactions - H-bonds, Hydrophobic - Compare with known inhibitors Analyze->Visualize Report 9. Report Findings (Lead Identification / SAR) Visualize->Report

Caption: A generalized workflow for molecular docking studies.

NF-κB Signaling Pathway

This compound is a precursor to IKKβ inhibitors.[2] IKKβ is a central component of the canonical NF-κB signaling pathway, which regulates inflammation, immunity, and cell survival.[3][4] The diagram below shows how IKKβ inhibition can block this pathway.

G cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor (e.g., TNFR, TLR) TRAF TRAF Adaptor Proteins Receptor->TRAF Signal IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TRAF->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (P) Inhibitor This compound Derivative (Inhibitor) Inhibitor->IKK_complex Inhibits NFkB NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus Transcription Gene Transcription (Inflammation, Survival)

Caption: Inhibition of IKKβ blocks the NF-κB signaling cascade.

Detailed Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing a molecular docking study of a this compound derivative against a target protein, using widely available tools like AutoDock.[8]

Software and Prerequisites
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • Molecular Visualization Software: (e.g., PyMOL, Chimera, Discovery Studio) For analyzing results.

  • Protein Data Bank (PDB): An online repository for protein structures.

  • PubChem or similar database: For obtaining ligand structures or scaffolds.

Step-by-Step Methodology

Step 2.1: Receptor (Protein) Preparation

  • Download Structure: Obtain the 3D crystal structure of the target protein (e.g., IKKβ, PDB ID: 4KIK) from the RCSB PDB database.

  • Clean the Protein: Open the PDB file in a molecular viewer or ADT. Remove all non-essential molecules, including water, co-crystallized ligands, ions, and cofactors. If the biological unit is a dimer or multimer, ensure the correct assembly is used.[9]

  • Add Hydrogens: Proteins from PDB files typically lack hydrogen atoms. Use ADT to add polar hydrogens, which are crucial for correct hydrogen bonding. (In ADT: Edit -> Hydrogens -> Add).[7]

  • Assign Charges: Compute charges for the protein atoms. Kollman charges are standard for proteins in AutoDock.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina. (In ADT: File -> Save -> Write PDBQT).[10]

Step 2.2: Ligand Preparation

  • Obtain Ligand Structure: Draw the this compound derivative using a chemical sketcher or download a similar structure from PubChem. Save it in a standard format like .mol or .sdf.

  • Generate 3D Conformation: Convert the 2D drawing into a 3D structure and perform an initial energy minimization using software like Open Babel or a molecular builder.

  • Load into ADT: Open the 3D ligand file in AutoDock Tools.

  • Detect Rotatable Bonds: ADT will automatically detect rotatable bonds, which defines the flexibility of the ligand during docking. The number of rotatable bonds can be adjusted if needed. (In ADT: Ligand -> Torsion Tree -> Detect Root).[11]

  • Assign Charges: Gasteiger charges are typically calculated for small molecules.[11]

  • Save as PDBQT: Save the final prepared ligand as a .pdbqt file. (In ADT: Ligand -> Output -> Save as PDBQT).

Step 2.3: Grid Box Generation

  • Load Receptor: In ADT, load the prepared receptor PDBQT file.

  • Define Binding Site: The docking search space is defined by a "grid box". This box should encompass the entire binding pocket of interest.

    • If a co-crystallized ligand was present, center the box on its location.

    • For blind docking, the box should cover the entire protein surface.[12]

  • Set Dimensions: Adjust the center coordinates and the dimensions (x, y, z) of the box to ensure it is large enough to allow the ligand to move and rotate freely within the active site. Note down these coordinates and dimensions. (In ADT: Grid -> Grid Box).

Step 2.4: Running the Docking Simulation

  • Create a Configuration File: Create a text file (e.g., conf.txt) that tells AutoDock Vina where to find the input files and the grid box parameters.

  • Execute Vina: Run AutoDock Vina from the command line, pointing to your configuration file.

Analysis of Results
  • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol in the log file.[12] More negative values indicate stronger, more favorable binding. Vina will report affinities for the top predicted binding modes (poses).

  • Visualize Poses: The output .pdbqt file contains the coordinates for the top-ranked binding poses of the ligand. Load this file along with the receptor PDBQT file into a molecular viewer (e.g., PyMOL).

  • Analyze Interactions: Examine the best-scoring pose within the binding site. Identify key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's amino acid residues. This analysis provides insight into the structural basis for the compound's predicted affinity.

  • Validation (Recommended): To validate the docking protocol, redock a known inhibitor or the native ligand into the active site. The protocol is considered reliable if the docking program can reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD), typically under 2.0 Å.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methylnicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory-scale synthesis routes are:

  • Hydrolysis of a 2-Methylnicotinate Ester: This method involves the saponification of an ester precursor, such as methyl or ethyl 2-methylnicotinate, using a base like Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH). It is often preferred for its high selectivity and yield in the final conversion step.

  • Oxidation of 2-Picoline (α-Picoline): This route involves the direct oxidation of the methyl group on 2-picoline. Various oxidizing agents and catalytic systems can be employed, but this method can be prone to side reactions, including over-oxidation and demethylation.[1]

Q2: I'm seeing poor selectivity in my 2-picoline oxidation. What are the likely side products?

A2: Poor selectivity in 2-picoline oxidation typically results in a mixture of products. Common side products include:

  • 2-Pyridinecarbaldehyde: The intermediate aldehyde, resulting from incomplete oxidation.[2]

  • Pyridine: Formed via oxidative demethylation of the starting material.[1]

  • Carbon Dioxide (CO₂): A product of complete oxidation (combustion), especially at higher temperatures or with strong, non-selective oxidizing agents.[2]

  • 2-Pyridoin: A condensation product of the intermediate aldehyde.[3]

Q3: How can I monitor the progress of the synthesis reaction?

A3: Reaction progress can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method for tracking the consumption of starting materials (e.g., 2-picoline or 2-methylnicotinate ester) and the formation of the this compound product.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative analysis of the reaction mixture, allowing for accurate determination of conversion, product purity, and the relative amounts of any side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components in the reaction mixture, such as unreacted 2-picoline and intermediate aldehydes.

Q4: What is the best way to purify the final this compound product?

A4: Purification strategy depends on the synthesis route and impurities present. A general approach involves:

  • Extraction: After quenching the reaction, the product's solubility can be manipulated by adjusting the pH. Acidifying the aqueous solution will protonate the pyridine nitrogen, while making it basic will deprotonate the carboxylic acid. This allows for selective extraction into an organic solvent.

  • Recrystallization: A powerful technique for removing impurities. Solvents like ethanol or water/alcohol mixtures can be effective. Adjusting the pH during recrystallization can also help to remove acid or base-soluble impurities.[4]

  • Column Chromatography: Silica gel chromatography can be used to separate the product from non-polar impurities, although it may be challenging due to the polarity of the acid.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

A common challenge in synthesizing this compound is achieving a high isolated yield. The troubleshooting workflow below outlines potential causes and solutions.

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Solutions incomplete_reaction Incomplete Reaction sol_reaction Optimize reaction time, temperature, or catalyst/reagent concentration. Monitor with TLC/HPLC. incomplete_reaction->sol_reaction Check Reaction Monitoring Data workup_loss Product Loss During Workup sol_workup Carefully adjust pH during extraction. Perform multiple extractions with an appropriate solvent (e.g., DCM). Wash organic layers with brine to minimize emulsion formation. workup_loss->sol_workup Review Extraction & Neutralization Steps side_reactions Side Reactions sol_side_reactions Use milder/more selective reagents. Control temperature carefully. Run reaction under an inert atmosphere if sensitive to oxidation. side_reactions->sol_side_reactions Analyze Crude Product for Impurities (HPLC/MS) purification_loss Loss During Purification sol_purification Optimize recrystallization solvent system. Ensure complete precipitation before filtering. Avoid product decomposition by using vacuum distillation for solvent removal at lower temperatures. purification_loss->sol_purification Assess Purity vs. Mass Balance start Low Yield Observed start->incomplete_reaction start->workup_loss start->side_reactions start->purification_loss

Caption: Troubleshooting logic for low yield in this compound synthesis.

Data Presentation: Comparison of Synthesis Parameters

Table 1: Oxidation of 2-Picoline using V-Ti Oxide Catalysts

This table summarizes the selectivity for this compound (Picolinic Acid) at different conversion levels of 2-picoline using various Vanadium-Titanium oxide catalysts at 230 °C.

Catalyst Composition (wt%)2-Picoline Conversion (%)Selectivity to this compound (%)Reference
20% V₂O₅ – 80% TiO₂36.522.0[2]
20% V₂O₅ – 80% TiO₂73.619.1[2]
50% V₂O₅ – 50% TiO₂31.919.8[2]
50% V₂O₅ – 50% TiO₂51.921.0[2]

Note: Data is for picolinic acid, which is another name for this compound.

Table 2: Hydrolysis of 2-Methylnicotinate Esters

This table outlines typical conditions and yields for the hydrolysis of ester precursors to this compound.

Ester PrecursorBaseSolvent SystemReaction TimeYieldReference
Methyl 2-methylnicotinateLiOH·H₂OTetrahydrofuran / Methanol / WaterOvernightHigh (not specified)[5]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Methyl 2-Methylnicotinate

This protocol is adapted from patent literature and describes the base-catalyzed hydrolysis of the methyl ester.[5]

Workflow Diagram:

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Methyl 2-methylnicotinate in THF/Methanol/Water add_base Add LiOH·H₂O start->add_base stir Stir overnight at room temp. add_base->stir acidify Acidify with concentrated HCl stir->acidify Reaction Complete (Monitor by TLC) filter Filter the precipitate acidify->filter dry Dry product under vacuum filter->dry end_product end_product dry->end_product Final Product: This compound

References

Technical Support Center: 2-Methylnicotinic Acid Crystallization and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylnicotinic acid. The information is designed to address common challenges encountered during crystallization and in managing polymorphism.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound?

While specific polymorphs for this compound are not extensively documented in publicly available literature, it is highly probable that it exhibits polymorphism, a common phenomenon among organic molecules, particularly nicotinic acid derivatives.[1][2][3] Factors such as solvent choice, cooling rate, and pH can influence the resulting crystal form.[4][5] Researchers should assume the potential for polymorphism and screen for different forms during development.

Q2: Which solvents are suitable for the crystallization of this compound?

This compound is described as a white to off-white crystalline solid that is soluble in water and organic solvents.[6][7] The choice of solvent will significantly impact solubility, crystal growth, and potentially the polymorphic form obtained. Common solvents for crystallization of similar organic acids include water, ethanol, methanol, acetone, ethyl acetate, and acetonitrile.[1][2][4] The ideal solvent or solvent system should provide moderate solubility at elevated temperatures and lower solubility at room temperature to ensure good recovery.

Q3: What analytical techniques are recommended for characterizing polymorphs of this compound?

A combination of analytical techniques is essential for the comprehensive characterization of polymorphs.[8][9] The most common and powerful methods include:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing different crystal forms, as each polymorph will have a unique diffraction pattern.[9][10][11]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of different polymorphs. It can also detect solid-state phase transitions between forms.[10][11]

  • Thermogravimetric Analysis (TGA): TGA is often used in conjunction with DSC to determine if a crystal form is a solvate or a hydrate.

  • Vibrational Spectroscopy (FTIR and Raman): These techniques are sensitive to differences in molecular conformation and hydrogen bonding, which can vary between polymorphs.[10]

  • Microscopy (e.g., Hot-Stage Microscopy): This allows for visual observation of crystal morphology and can be used to observe phase transitions upon heating.[8][11]

  • Solid-State NMR (ssNMR): This technique can provide detailed information about the local molecular environment within the crystal lattice.[8][9][12]

Troubleshooting Guides

Issue 1: No Crystals Form Upon Cooling

Possible Causes:

  • Excessive Solvent: The concentration of this compound may be below the saturation point at the cooling temperature.

  • Solution is Undersaturated: The initial amount of solid was completely soluble at room temperature.

  • Inhibition of Nucleation: The solution is supersaturated, but crystal nucleation is kinetically hindered.

Troubleshooting Steps:

  • Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[13]

  • Induce Nucleation:

    • Scratch the inner surface of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of this compound if available.

    • Cool the solution to a lower temperature using an ice bath.

  • Use an Anti-Solvent: If using a solvent in which this compound is highly soluble, slowly add a miscible "anti-solvent" in which it is poorly soluble to induce precipitation.

Issue 2: Oiling Out Instead of Crystallization

Possible Causes:

  • High Concentration of Impurities: Impurities can lower the melting point of the solid, leading to the formation of a liquid phase.

  • Solution is Too Concentrated: The solution is highly supersaturated, causing the compound to separate as a liquid before it can form an ordered crystal lattice.

  • Cooling Rate is Too Rapid: Fast cooling does not allow sufficient time for molecules to orient themselves into a crystal lattice.[13]

Troubleshooting Steps:

  • Re-heat the Solution: Add more solvent to dissolve the oil, then allow it to cool more slowly.[13]

  • Reduce the Concentration: Start with a more dilute solution.

  • Purify the Material: If impurities are suspected, consider a preliminary purification step like charcoal treatment to remove colored impurities.[13]

  • Modify the Solvent System: Experiment with different solvents or solvent mixtures.

Issue 3: Inconsistent or Unexpected Analytical Results (Suspected Polymorphism)

Possible Causes:

  • Concomitant Polymorphism: Different crystal forms are crystallizing simultaneously under the same conditions.[2]

  • Solvent-Mediated Transformation: The initial crystal form is unstable in the mother liquor and transforms into a more stable form over time.

  • Influence of Experimental Conditions: Minor variations in cooling rate, agitation, or temperature are leading to different polymorphic outcomes.

Troubleshooting Steps:

  • Strictly Control Crystallization Conditions: Carefully control and document parameters such as solvent, concentration, cooling profile, and agitation.

  • Characterize the Solid at Different Time Points: Analyze the crystals immediately after formation and after a period of aging in the mother liquor to check for transformations.

  • Perform Polymorph Screening: Systematically crystallize this compound from a variety of solvents and at different cooling rates to intentionally produce different polymorphs for characterization.

Data Presentation

Table 1: Influence of Solvent on Crystal Properties (Illustrative)

This table provides an illustrative summary of how solvent choice can affect the crystallization of organic acids like this compound, based on general principles and data from related compounds.

Solvent SystemExpected Crystal HabitPotential Polymorphic OutcomeNotes
WaterPrismatic crystalsMay favor a hydrate formpH will significantly affect solubility and potentially the crystal form.[5]
Ethanol/MethanolNeedles or platesCan produce anhydrous formsSlower evaporation may yield larger, more well-defined crystals.
Ethyl AcetatePlates or blocksMay yield a different anhydrous formSolvent polarity can influence intermolecular interactions.[1]
AcetoneSmall needlesRapid evaporation can lead to less stable forms.[4]
TolueneBlocks or prismsNon-polar solvents may favor specific packing arrangements.Slower nucleation may be observed.[4]

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow the cooling rate further.

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Characterization of Crystal Forms by DSC and XRPD
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the crystal sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature to identify melting endotherms and solid-state transitions.

  • X-Ray Powder Diffraction (XRPD):

    • Gently grind the crystal sample to a fine powder using a mortar and pestle.

    • Mount the powder on a sample holder.

    • Place the sample holder in the XRPD instrument.

    • Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

    • The resulting diffractogram will provide a unique fingerprint for the crystal form.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment cooling Cool Solution start->cooling observe Observe Outcome cooling->observe crystals_ok Good Crystals Formed observe->crystals_ok Crystals Form no_crystals No Crystals observe->no_crystals No Solid oiling_out Oiling Out observe->oiling_out Liquid Phase poor_yield Poor Yield / Inconsistent Results observe->poor_yield Inconsistent Crystals solve_no_crystals Concentrate Solution Induce Nucleation no_crystals->solve_no_crystals solve_oiling Re-heat & Add Solvent Cool Slowly oiling_out->solve_oiling solve_polymorphism Control Conditions Perform Polymorph Screen poor_yield->solve_polymorphism solve_no_crystals->cooling solve_oiling->cooling solve_polymorphism->start Redesign Experiment

Caption: Troubleshooting workflow for this compound crystallization.

PolymorphCharacterization sample Crystalline Sample of This compound xprd XRPD (Primary Identification) sample->xprd dsc DSC (Thermal Properties) sample->dsc tga TGA (Solvate/Hydrate Check) sample->tga spectroscopy FTIR / Raman (Bonding Environment) sample->spectroscopy microscopy Microscopy (Morphology) sample->microscopy is_new_form New Polymorph? xprd->is_new_form Unique Pattern dsc->is_new_form Different Tₘ is_solvate Mass Loss? tga->is_solvate conclusion Characterize as New Form is_new_form->conclusion Yes known_form Matches Known Form is_new_form->known_form No is_solvate->conclusion Yes (Solvate)

Caption: Logical workflow for polymorph characterization.

References

Technical Support Center: Stability of 2-Methylnicotinic Acid and its Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Methylnicotinic acid and its derivatives in solution. The information is intended to assist in experimental design, execution, and data interpretation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound and its derivatives in solution?

A1: The stability of this compound and its derivatives in solution is primarily influenced by pH, temperature, and light exposure. Esters and amides of this compound are susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions. Elevated temperatures typically accelerate the rate of degradation for most chemical compounds, including this compound and its derivatives. Exposure to ultraviolet (UV) or visible light can also lead to photodegradation.

Q2: What is the main degradation pathway for esters of this compound in aqueous solutions?

A2: The primary degradation pathway for esters of this compound, such as methyl 2-methylnicotinate, in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond to yield this compound and the corresponding alcohol. This process can be catalyzed by both acids and bases.

Q3: How should I store solutions of this compound and its derivatives to ensure stability?

A3: To maximize stability, solutions of this compound and its derivatives should be stored at refrigerated temperatures (2-8 °C) and protected from light. For long-term storage, freezing the solution (-20 °C or lower) may be considered, provided the compound is stable to freeze-thaw cycles. It is also advisable to prepare solutions in a pH-controlled buffer, ideally in a slightly acidic to neutral range, to minimize hydrolysis of ester or amide functionalities.

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: While specific degradation products for this compound under various stress conditions are not extensively documented in publicly available literature, the primary degradation product of its esters is this compound itself, formed via hydrolysis. Forced degradation studies under oxidative, thermal, and photolytic conditions may generate other degradation products. It is recommended to perform forced degradation studies to identify potential degradants in your specific formulation or solution.

Section 2: Troubleshooting Guides

This section provides guidance on common issues encountered during the handling and analysis of this compound and its derivatives in solution.

Guide 1: Unexpected Degradation of an Ester Derivative of this compound

Problem: You observe a rapid loss of your this compound ester in solution, as indicated by analytical methods like HPLC.

Possible Cause Troubleshooting Step
Incorrect pH of the solution Measure the pH of your solution. Ester hydrolysis is significantly faster at acidic (pH < 4) and, especially, alkaline (pH > 8) conditions. Adjust the pH to a neutral or slightly acidic range (pH 5-7) using a suitable buffer system.
High storage temperature Ensure solutions are stored at the recommended temperature (2-8 °C). Avoid leaving solutions at room temperature for extended periods.
Microbial contamination If not working under sterile conditions, microbial growth can lead to enzymatic degradation. Filter-sterilize the solution or use a bacteriostatic agent if compatible with your application.
Presence of catalytic impurities Ensure high-purity solvents and reagents are used. Trace amounts of acids, bases, or metal ions can catalyze degradation.
Guide 2: Inconsistent Results in Stability Studies

Problem: You are observing high variability in the concentration of this compound or its derivative across different time points or replicate samples in your stability study.

Possible Cause Troubleshooting Step
Inadequate control of experimental conditions Ensure that temperature, pH, and light exposure are consistently maintained for all samples throughout the study. Use calibrated equipment (e.g., ovens, pH meters).
Issues with the analytical method Validate your analytical method for stability-indicating properties. This includes demonstrating specificity, linearity, accuracy, and precision. Refer to the experimental protocols section for a general HPLC method.
Sample handling errors Ensure accurate and consistent pipetting and dilution of samples. Use calibrated volumetric glassware.
Freeze-thaw instability If samples are frozen, assess their stability over several freeze-thaw cycles to ensure this process is not causing degradation.

Section 3: Quantitative Stability Data

While specific quantitative stability data for this compound is limited, the following table summarizes data for a closely related compound, methylnicotinate, which can serve as a useful reference.

Table 1: Stability of Methylnicotinate in Aqueous Solution at 4°C [1]

Parameter Value Conditions
Degradation Rate Approximately 0.5% per annumAqueous solution stored at 4°C
Primary Degradation Product Nicotinic acidHydrolysis

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC-UV or UPLC-MS/MS system

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). If no degradation is observed, repeat with 1 M HCl. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH. Keep the solution at room temperature for a specified period. If no degradation is observed, heat at 60°C. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution. Keep the solution at room temperature, protected from light, for a specified period.

  • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 60°C) for a specified period. Also, prepare a solution of the compound in a suitable solvent (e.g., water or a buffer) and expose it to the same thermal stress.

  • Photolytic Degradation: Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV or UPLC-MS/MS) to determine the extent of degradation and to profile any degradation products formed.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Ester Derivative

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its ester derivative and any potential degradation products. This method is adapted from a published method for a similar compound.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (starting point for optimization):

Parameter Condition
Mobile Phase A mixture of a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation. A common starting point is a 70:30 or 60:40 ratio of buffer to organic solvent.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV absorbance maximum of this compound (typically around 260-270 nm).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and its ester derivative in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute the samples from the stability study to a concentration that falls within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve for each compound by plotting the peak area versus concentration. Determine the concentration of each compound in the samples from their respective calibration curves. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound peak.

Section 5: Visualizations

Degradation_Pathway This compound Ester This compound Ester This compound This compound This compound Ester->this compound Hydrolysis (H₂O, H⁺/OH⁻) Alcohol Alcohol This compound Ester->Alcohol Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Primary hydrolysis pathway of a this compound ester.

Experimental_Workflow cluster_0 Forced Degradation Acid_Stress Acidic Conditions Sample_Analysis Analyze by Stability-Indicating Analytical Method (e.g., HPLC) Acid_Stress->Sample_Analysis Base_Stress Basic Conditions Base_Stress->Sample_Analysis Oxidative_Stress Oxidative Conditions Oxidative_Stress->Sample_Analysis Thermal_Stress Thermal Stress Thermal_Stress->Sample_Analysis Photolytic_Stress Photolytic Stress Photolytic_Stress->Sample_Analysis Sample_Preparation Prepare Solutions of This compound Derivative Stress_Application Apply Stress Conditions Sample_Preparation->Stress_Application Data_Interpretation Identify Degradation Products and Determine Degradation Rate Sample_Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Unexpected Degradation Check_pH Is the pH of the solution appropriate? Start->Check_pH Adjust_pH Adjust pH to neutral/slightly acidic range Check_pH->Adjust_pH No Check_Temp Is the storage temperature correct? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Store_Cold Store at 2-8°C, protected from light Check_Temp->Store_Cold No Check_Contamination Is there evidence of microbial contamination? Check_Temp->Check_Contamination Yes Store_Cold->Check_Contamination Sterile_Filter Use sterile filtration or bacteriostatic agent Check_Contamination->Sterile_Filter Yes End Problem Resolved Check_Contamination->End No Sterile_Filter->End

Caption: Troubleshooting decision tree for unexpected degradation.

References

Technical Support Center: Synthesis of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylnicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are:

  • Oxidation of 2,3-Lutidine: This method involves the selective oxidation of one of the methyl groups of 2,3-lutidine.

  • Hydrolysis of 2-Methylnicotinate Esters: This is a straightforward method that involves the hydrolysis of a corresponding ester, such as methyl or ethyl 2-methylnicotinate.[1]

Q2: My synthesis of this compound via oxidation of 2,3-Lutidine is resulting in a low yield and a significant amount of a di-acid impurity. What is happening and how can I fix it?

A2: The primary side reaction in the oxidation of 2,3-lutidine is over-oxidation, which leads to the formation of pyridine-2,3-dicarboxylic acid (isocinchomeronic acid).

Troubleshooting Steps:

  • Control Reaction Temperature: Elevated temperatures can promote over-oxidation. Ensure the reaction temperature is carefully controlled according to the protocol.

  • Optimize Oxidant Stoichiometry: Using an excessive amount of the oxidizing agent can lead to the formation of the di-acid. Carefully control the molar ratio of the oxidant to the starting material.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting material is consumed to minimize over-oxidation.

  • Purification: The desired this compound can be separated from the di-acid byproduct by techniques such as fractional crystallization or column chromatography.

Q3: I am observing a gaseous byproduct during the oxidation of 2,3-Lutidine at high temperatures. What is this and is it a concern?

A3: At elevated temperatures, nicotinic acids can undergo decarboxylation, leading to the formation of the corresponding methylpyridine (in this case, 2-picoline) and carbon dioxide gas.[2] This side reaction reduces the yield of the desired product. To minimize decarboxylation, it is crucial to maintain the reaction temperature within the recommended range.

Q4: During the hydrolysis of methyl 2-methylnicotinate, my final product is contaminated with the starting material. How can I improve the conversion?

A4: Incomplete hydrolysis is a common issue. The presence of unreacted methyl 2-methylnicotinate indicates that the reaction has not gone to completion.

Troubleshooting Steps:

  • Increase Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is no longer visible.

  • Increase Base/Acid Concentration: Ensure a sufficient molar excess of the base (e.g., LiOH, NaOH) or acid is used to drive the hydrolysis to completion.

  • Elevate Temperature: Gently heating the reaction mixture (if the protocol allows) can increase the rate of hydrolysis.

  • Efficient Stirring: Ensure the reaction mixture is stirred efficiently to ensure proper mixing of the reagents, especially in biphasic systems.

Q5: After acidic workup of the hydrolysis of methyl 2-methylnicotinate, my yield is lower than expected. Where could the product be lost?

A5: Product loss can occur during the workup and isolation steps.

Troubleshooting Steps:

  • pH Adjustment: Ensure the pH is adjusted correctly to precipitate the this compound. The isoelectric point of the molecule should be considered for maximum precipitation.

  • Extraction: If an extraction is performed, ensure the correct solvent is used and perform multiple extractions to maximize the recovery of the product from the aqueous layer.

  • Washing: Minimize the amount of solvent used for washing the isolated product to reduce losses due to solubility.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and its Precursors

Synthesis RouteStarting MaterialKey ReagentsReported YieldReported PurityKey Side ProductsReference
Oxidation2-Methyl-5-ethylpyridineH₂SO₄, HNO₃67.9% (ethyl ester)Not specifiedIsocinchomeronic acid diethyl ester (3.5%)[3]
Hydrolysis of Methyl EsterMethyl 2-methylnicotinateLiOH·H₂O, THF, H₂O98%>98%Unreacted methyl 2-methylnicotinate[1]
Hydrolysis of Ethyl EsterEthyl 2-methylnicotinateLiOH·H₂O, THF, MeOH, H₂O99%>98%Unreacted ethyl 2-methylnicotinate[1]
Synthesis of Methyl 2-methylnicotinate1,1,3,3-tetramethoxypropane, β-aminocrotonic acid methyl esterHCl, Methanol73.4%98.12%Unspecified byproducts[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Methyl 2-methylnicotinate [1]

  • To a suitable reactor, add methyl 2-methylnicotinate (10g, 0.066 mol) and tetrahydrofuran (10mL) at room temperature.

  • Add a solution of lithium hydroxide monohydrate (3.05g, 0.073 mol) in water (10mL) to the stirring mixture.

  • Stir the reaction mixture for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • To the concentrate, add water (15mL) followed by 3N HCl (24.4mL).

  • Stir the mixture for 30 minutes.

  • Filter the resulting precipitate and dry to obtain this compound as a white solid.

Protocol 2: Synthesis of this compound via Oxidation of 2-Methyl-5-ethylpyridine to its Ester followed by Hydrolysis (Adapted for 2,3-Lutidine)

Note: This is an adapted protocol based on the synthesis of the 6-methyl isomer. Reaction conditions may need to be optimized.

Part A: Oxidation and Esterification [3]

  • In a suitable flask, cool a mixture of concentrated sulfuric acid and a catalytic amount of ammonium vanadate.

  • Slowly add 2,3-lutidine to the cooled mixture.

  • Heat the reaction mixture to 155-160°C.

  • Add nitric acid dropwise while maintaining the temperature. Water and/or diluted nitric acid will distill off.

  • After the addition is complete, continue heating until all water and nitric acid are removed.

  • Cool the reaction mixture and add an alcohol (e.g., ethanol).

  • Heat the alcoholic mixture to reflux to esterify the carboxylic acid.

  • Isolate the crude ester mixture.

Part B: Hydrolysis

  • Follow the procedure outlined in Protocol 1 using the crude ester obtained in Part A.

Visualizations

Synthesis_and_Side_Reactions cluster_oxidation Oxidation of 2,3-Lutidine cluster_hydrolysis Hydrolysis of 2-Methylnicotinate 2,3-Lutidine 2,3-Lutidine 2-Methylnicotinic_acid 2-Methylnicotinic_acid 2,3-Lutidine->2-Methylnicotinic_acid Oxidation (e.g., KMnO4, HNO3) Pyridine-2,3-dicarboxylic_acid Pyridine-2,3-dicarboxylic acid (Isocinchomeronic acid) 2-Methylnicotinic_acid->Pyridine-2,3-dicarboxylic_acid Over-oxidation 2-Picoline 2-Picoline 2-Methylnicotinic_acid->2-Picoline Decarboxylation (High Temp) Methyl_2-methylnicotinate Methyl 2-methylnicotinate Product This compound Methyl_2-methylnicotinate->Product Hydrolysis (e.g., LiOH, H2O) Unreacted_Ester Unreacted Ester (Impurity) Methyl_2-methylnicotinate->Unreacted_Ester Incomplete Reaction

Caption: Main synthetic routes and major side reactions for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Route Identify Synthesis Route Start->Identify_Route Oxidation_Route Oxidation of 2,3-Lutidine Identify_Route->Oxidation_Route Oxidation Hydrolysis_Route Hydrolysis of Ester Identify_Route->Hydrolysis_Route Hydrolysis Check_Overoxidation Check for Di-acid Impurity (e.g., by NMR, LC-MS) Oxidation_Route->Check_Overoxidation Check_Decarboxylation Evidence of Gas Evolution? Check for 2-Picoline Oxidation_Route->Check_Decarboxylation Check_Incomplete_Reaction Check for Unreacted Ester (e.g., by TLC, GC, LC-MS) Hydrolysis_Route->Check_Incomplete_Reaction Optimize_Oxidation Optimize Oxidant Stoichiometry and Temperature Control Check_Overoxidation->Optimize_Oxidation Optimize_Temp Lower Reaction Temperature Check_Decarboxylation->Optimize_Temp Optimize_Hydrolysis Increase Reaction Time/Base Conc. Improve Stirring Check_Incomplete_Reaction->Optimize_Hydrolysis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of 2-Methylnicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the esterification of 2-methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The most prevalent methods for the esterification of this compound are:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction where the carboxylic acid is heated with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).[1][2] The reaction is reversible and is driven to completion by using a large excess of the alcohol or by removing water as it forms.[1]

  • Alkylation with Alkylating Agents: This method involves the use of an alkylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), typically in the presence of a base like sodium bicarbonate.[1] This approach can be highly efficient.[3]

  • Via Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the alcohol to form the ester. This method avoids the equilibrium limitations of Fischer esterification.[4][5]

  • Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used to facilitate the esterification.[6][7] This method, often referred to as Steglich esterification, is known for its mild reaction conditions.[5][8]

Q2: How can I monitor the progress of the esterification reaction?

A2: The progress of the reaction can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of the this compound starting material and the formation of the ester product.[1][2] A common mobile phase for this analysis is a mixture of petroleum ether and ethyl acetate.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis of the reaction mixture, allowing for the accurate determination of the purity of the product and the presence of any side products.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is often utilized in industrial settings to monitor both the purity and the yield of the desired ester.[2]

Q3: What are the potential side reactions during the esterification of this compound?

A3: Several side reactions can occur, depending on the chosen method and reaction conditions:

  • Decarboxylation: At elevated temperatures, particularly under strong acidic conditions used in Fischer esterification, this compound can undergo decarboxylation to form 2-methylpyridine (2-picoline).[1]

  • N-methylation: When using potent methylating agents like dimethyl sulfate, there is a risk of methylation occurring at the pyridine nitrogen, leading to the formation of an N-methyl-2-methylnicotinium salt.[1]

  • Diester Formation: If the this compound starting material is contaminated with isocinchomeronic acid (pyridine-2,5-dicarboxylic acid), this impurity can also be esterified, resulting in the formation of a diester byproduct.[1][9]

  • N-Acylurea Formation: In DCC-mediated esterifications, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove. The use of DMAP helps to minimize this side reaction.[8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ester
Possible Cause Recommended Solution
Incomplete Reaction (Fischer Esterification) - Increase Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion. Some protocols may require extended reflux times (e.g., 17 hours).[1] - Increase Reaction Temperature: Ensure the reaction is maintained at the reflux temperature of the alcohol being used. - Use Excess Alcohol: Employing the alcohol as the solvent ensures a large molar excess, which shifts the equilibrium towards the product.[1] - Ensure Sufficient Catalyst: An inadequate amount of acid catalyst can lead to a slow and incomplete reaction.[1]
Hydrolysis of the Ester during Workup - Control pH during Neutralization: Carefully adjust the pH to approximately 7 during the workup with a base (e.g., sodium bicarbonate). Perform this step at a low temperature (e.g., in an ice bath) to prevent ester hydrolysis.[1][2]
Losses During Extraction and Purification - Perform Multiple Extractions: Use an appropriate organic solvent (e.g., ethyl acetate, chloroform) and carry out multiple extractions to maximize the recovery of the ester from the aqueous layer.[1][2] - Optimize Purification: Minimize product loss during column chromatography or recrystallization by optimizing the conditions.[2]
Substrate Inhibition (Enzymatic Esterification) - Optimize Substrate Molar Ratio: High concentrations of either the acid or alcohol can inhibit the enzyme. Consider a fed-batch addition of the substrates.[10]
Water Accumulation (Enzymatic Esterification) - In-situ Water Removal: Add molecular sieves to the reaction mixture or conduct the reaction under a vacuum to remove the water byproduct and shift the equilibrium towards ester formation.[10]
Issue 2: Presence of Impurities in the Final Product
Impurity Possible Cause Troubleshooting and Removal
Unreacted this compound Incomplete reaction or hydrolysis during workup.- Drive the reaction to completion: Refer to the solutions for "Incomplete Reaction" in the low yield troubleshooting guide. - Purification: The unreacted acid is more polar than the ester and can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) or by silica gel column chromatography.[2][11]
2-Methylpyridine (2-Picoline) Decarboxylation of the starting material at high temperatures.- Optimize Reaction Conditions: Reduce the reaction temperature and/or shorten the reaction time to minimize decarboxylation.[1]
Diester of Isocinchomeronic Acid Contamination of the starting material with isocinchomeronic acid.- Purify Starting Material: Recrystallize the this compound before the esterification reaction. - Purification of Product: The diester can be separated from the desired monoester by fractional distillation under vacuum or by careful column chromatography.[1][9]
N-Methylated Byproduct Use of strong methylating agents (e.g., dimethyl sulfate).- Control Stoichiometry: Carefully control the molar ratio of the methylating agent. - Consider Milder Reagents: If N-methylation is a significant issue, explore the use of milder methylating agents.[1]
Dicyclohexylurea (DCU) Byproduct from DCC-mediated esterification.- Filtration: DCU is often insoluble in the reaction solvent (e.g., dichloromethane) and can be largely removed by filtration. Further precipitation from a non-polar solvent like ether or hexane can also be effective.[12]
DMAP Catalyst used in DCC-mediated esterification.- Acidic Wash: DMAP is basic and can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 2N HCl), provided the ester product is not acid-labile.[12]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Esterification

Catalyst/ReagentStarting MaterialReaction ConditionsYield (%)Selectivity (%)Reference(s)
Sulfuric Acid (H₂SO₄) 6-Methylnicotinic acidReflux in methanol for 17 hours75High[3]
Gaseous Hydrogen Chloride (HCl) 6-Methylnicotinic acidReflux in methanol saturated with HCl for 1 hourNot explicitly statedHigh[13]
Thionyl Chloride (SOCl₂) 6-Methylnicotinic acidReflux with methanol at ~95°C for several hoursNot explicitly statedHigh[13]
Ammonium Vanadate / H₂SO₄ / HNO₃ 2-Methyl-5-ethylpyridineOxidation at 155-165°C, followed by esterification~7078.9[13]
EDCI / DMAP 4-hydroxy-6-methylnicotinic acidReflux in DCM/Methanol mixture88High[13][14]
Iron (III) Nitrate (Fe(NO₃)₃) Levulinic Acid (as a model)3 mol% catalyst, 1:6 acid to butanol ratio, 333 K, 8 hours>90>90[15]

Table 2: Physical Properties of Methyl 6-Methylnicotinate

PropertyValueReference(s)
Molecular Formula C₈H₉NO₂[2]
Molecular Weight 151.16 g/mol [2]
Appearance Brown or off-white solid[2]
Melting Point 34-37°C[2]
Boiling Point 112-115°C at 20 mmHg[2]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a classic laboratory-scale synthesis of methyl 6-methylnicotinate.[2]

Materials:

  • 6-Methylnicotinic acid (e.g., 40 g, 290 mmol)

  • Methanol (750 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (40 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask, dissolve 6-methylnicotinic acid in methanol.

  • With stirring, slowly and carefully add concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 17 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.

  • Extract the product from the aqueous layer with ethyl acetate (e.g., 3 x 500 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude methyl 6-methylnicotinate.

  • Further purification can be achieved by column chromatography or vacuum distillation if necessary.[2]

Protocol 2: Esterification using Dimethyl Sulfate (General Procedure)

This protocol outlines a general method using a powerful methylating agent. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.[1]

Materials:

  • 6-Methylnicotinic acid

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous solvent (e.g., acetone, DMF)

  • Dimethyl Sulfate (DMS)

  • Aqueous ammonia solution

  • Ethyl acetate

Procedure:

  • Suspend 6-methylnicotinic acid and a slight excess of a base (e.g., NaHCO₃) in an anhydrous solvent in a round-bottom flask.

  • Heat the mixture with stirring.

  • Add dimethyl sulfate dropwise to the reaction mixture.

  • Maintain the reaction at an elevated temperature (e.g., 90°C) and monitor by TLC.

  • After the reaction is complete, cool the mixture and filter to remove any inorganic salts.

  • Carefully quench the excess dimethyl sulfate by the addition of an aqueous ammonia solution.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization as needed.[1]

Protocol 3: Steglich Esterification using DCC and DMAP (General Procedure)

This protocol is a mild method for esterification.[7][8]

Materials:

  • Carboxylic acid (1 equivalent)

  • Alcohol (1-1.5 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid, alcohol, and DMAP in anhydrous CH₂Cl₂.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC in CH₂Cl₂ dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as indicated by TLC.

  • The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU and wash the solid with a small amount of cold CH₂Cl₂.

  • Wash the filtrate sequentially with dilute HCl (to remove excess DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Mandatory Visualization

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound + Alcohol catalyst Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP) start->catalyst reaction_conditions Heat / Reflux catalyst->reaction_conditions crude_mixture Crude Reaction Mixture reaction_conditions->crude_mixture neutralization Neutralization (e.g., NaHCO₃ solution) crude_mixture->neutralization extraction Extraction (e.g., Ethyl Acetate) neutralization->extraction wash_dry Wash & Dry (Brine & Na₂SO₄) extraction->wash_dry crude_product Crude Ester Product wash_dry->crude_product purification_method Column Chromatography or Vacuum Distillation crude_product->purification_method final_product Pure this compound Ester purification_method->final_product

Caption: General experimental workflow for the esterification of this compound.

Troubleshooting_Low_Yield problem Problem: Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Ester Hydrolysis (Workup) problem->cause2 cause3 Purification Losses problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use Excess Alcohol cause1->solution1b solution1c Check Catalyst Amount cause1->solution1c solution2 Optimize Neutralization (Low Temp, Control pH) cause2->solution2 solution3 Optimize Extraction & Purification Technique cause3->solution3

Caption: Troubleshooting logic for low yield in this compound esterification.

References

Preventing degradation of 2-Methylnicotinic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Methylnicotinic acid during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, helping you to identify potential causes and implement effective solutions.

IssuePotential Cause(s)Recommended Solution(s)
Discoloration of the solid compound (e.g., from white/off-white to yellow/brown) Exposure to light, elevated temperatures, or chemical contaminants.Store the compound in an amber glass vial or a container that blocks UV light. Ensure the storage area is cool and dark.[1][2][3] Use only clean spatulas and equipment when handling the compound to prevent cross-contamination.
Decreased purity observed in routine analysis (e.g., by HPLC) Gradual degradation due to suboptimal storage conditions (e.g., exposure to humidity or high temperatures).Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a desiccator if the ambient humidity is high.[1][2][3] Consider aliquoting the compound upon receipt to minimize repeated opening and closing of the main container.
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) Formation of degradation products. This could be due to hydrolysis, oxidation, or other reactions.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in confirming if the new peaks correspond to degradants. Consider that hydrolysis may lead to the formation of related nicotinic acid derivatives, while oxidation could result in N-oxide formation.
Inconsistent experimental results using this compound from older stock Degradation of the compound leading to a lower effective concentration.Always use a fresh batch of this compound for critical experiments. If using older stock, re-characterize its purity and adjust the amount used in your experiments accordingly. It is recommended to perform a purity check before use if the compound has been stored for an extended period.
Caking or clumping of the powder Absorption of moisture due to high humidity or an improperly sealed container.Store the compound in a desiccator, especially in humid environments. Ensure the container cap is tightly secured after each use. If caking occurs, gently break up the clumps with a clean, dry spatula before weighing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure its long-term stability, this compound should be stored in a tightly closed container, in a cool, dry, and well-ventilated place, protected from light.[1][2][3][4]

Q2: What is the recommended storage temperature for this compound?

A2: While room temperature is generally acceptable, for long-term storage, it is advisable to store this compound at refrigerated temperatures (2-8°C).[5]

Q3: Is this compound sensitive to light?

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents.[1][6] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: What are the likely degradation pathways for this compound?

A5: Based on the structure of nicotinic acid derivatives, the most probable degradation pathways under storage or experimental conditions include:

  • Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide.

  • Decarboxylation: Under heat stress, the carboxylic acid group might be lost, although this typically requires high temperatures.

  • Photodegradation: Exposure to UV light could potentially lead to complex degradation pathways.

Q6: How can I check the purity of my stored this compound?

A6: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A stability-indicating HPLC method, developed through forced degradation studies, is the most robust approach to separate the parent compound from any potential degradation products.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 260-270 nm is likely to be suitable.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and organic solvent). From this, prepare a working standard solution at a lower concentration (e.g., 100 µg/mL).

  • Forced Degradation Samples:

    • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 M HCl.

    • Oxidative Degradation: Dissolve 10 mg of 2-Methylnicotini c acid in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a small amount of solid this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the mobile phase.

    • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL) to direct sunlight or a photostability chamber for a defined period.

3. Method Development and Validation:

  • Inject the standard solution and each of the forced degradation samples into the HPLC system.

  • Optimize the mobile phase gradient to achieve good separation between the parent peak of this compound and all degradation product peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

  • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of this compound under defined storage conditions over an extended period.

1. Sample Preparation and Storage:

  • Accurately weigh a sufficient amount of this compound into several vials for each storage condition to be tested.

  • Recommended storage conditions to test:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% Relative Humidity (RH)

    • 5°C (refrigerated)

    • -20°C (frozen)

    • Photostability (exposure to light at ambient temperature)

  • Store the vials under the specified conditions.

2. Testing Schedule:

  • Define the time points for analysis, for example: 0, 1, 3, 6, 9, 12, 18, 24, and 36 months.

  • At each time point, retrieve one vial from each storage condition for analysis.

3. Analysis:

  • Analyze the samples using the validated stability-indicating HPLC method (Protocol 1).

  • Assess the sample for any changes in physical appearance (e.g., color, caking).

  • Quantify the purity of this compound and identify and quantify any degradation products.

4. Data Evaluation:

  • Plot the purity of this compound as a function of time for each storage condition.

  • Determine the rate of degradation under each condition.

  • Based on the data, establish a recommended shelf-life and optimal storage conditions.

Visualizations

degradation_pathway main This compound n_oxide This compound N-oxide main->n_oxide Oxidation (e.g., H2O2) decarboxylated 2-Picoline main->decarboxylated Thermal Stress (High Temp) photodegradation Photodegradation Products main->photodegradation UV/Visible Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Sample storage Aliquot for different storage conditions (Temp, Humidity, Light) start->storage sampling Sample at predetermined time points storage->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Quantify Purity and Degradation Products hplc->data kinetics Determine Degradation Kinetics data->kinetics shelf_life Establish Shelf-life and Optimal Storage Conditions kinetics->shelf_life

Caption: Workflow for a long-term stability study of this compound.

troubleshooting_logic rect_node rect_node start Degradation Suspected? q1 Visual Change? start->q1 Yes no_issue No evidence of degradation. start->no_issue No q2 Purity Decrease? q1->q2 No sol1 Protect from light. Store at lower temperature. q1->sol1 Yes q3 New HPLC Peaks? q2->q3 No sol2 Check for moisture ingress. Use desiccator. Store at lower temperature. q2->sol2 Yes sol3 Perform forced degradation. Identify degradation products. q3->sol3 Yes q3->no_issue No

Caption: Troubleshooting logic for suspected degradation of this compound.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 2-Methylnicotinic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of 2-Methylnicotinic acid production.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis and purification of this compound.

Issue ID Problem Potential Causes Recommended Solutions
LOW-YIELD-01 Low overall yield of this compound. - Incomplete oxidation of the starting material (e.g., 2-methyl-5-ethylpyridine).[1][2]- Suboptimal reaction temperature or pressure.- Inefficient extraction and purification steps.- Optimize the concentration of the oxidizing agent and reaction temperature.[3]- Employ Design of Experiments (DoE) to identify optimal reaction conditions.- Ensure proper pH adjustment during extraction to minimize product loss.[1]
PURITY-01 Presence of unreacted starting material in the final product. - Insufficient reaction time.- Inadequate mixing in the reactor.[4][5]- Poor catalyst activity or concentration.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.[1]- Improve agitation to ensure homogeneity.- Evaluate different catalysts or increase catalyst loading.
PURITY-02 Formation of over-oxidized byproducts (e.g., dicarboxylic acids). - Excessively high reaction temperature.- High concentration of the oxidizing agent.[3]- Carefully control the reaction temperature to prevent over-oxidation.[3]- Optimize the stoichiometry of the oxidizing agent.
SCALE-UP-01 Inconsistent results between lab-scale and pilot-plant scale. - Differences in heat and mass transfer.[4][5]- Variations in equipment and reactor geometry.- Changes in raw material quality.[4]- Conduct a thorough process hazard analysis (PHA) and failure mode and effects analysis (FMEA) before scale-up.- Characterize heat transfer and mixing in the larger reactor.- Qualify raw material suppliers and establish stringent quality control specifications.
PURIFICATION-01 Difficulty in crystallizing the final product. - Presence of impurities that inhibit crystallization.- Incorrect choice of solvent or solvent mixture.- Suboptimal cooling profile.- Analyze the crude product to identify and quantify impurities.- Screen a variety of solvents and solvent ratios for optimal crystallization.- Implement a controlled cooling profile to promote crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound on a larger scale typically involve the oxidation of a suitable precursor. A common industrial route is the oxidation of 2-methyl-5-ethylpyridine.[1][2] Another approach involves the hydrolysis of 2-methylnicotinate esters.[6]

Q2: How can I effectively monitor the progress of the oxidation reaction during scale-up?

A2: For real-time monitoring during production, High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative analysis of the reaction mixture.[1] It allows for accurate determination of the consumption of starting material and the formation of this compound and any byproducts. Process Analytical Technology (PAT) tools can also be integrated for continuous monitoring.[5]

Q3: What are the critical safety considerations when scaling up the production of this compound?

A3: The oxidation step is often exothermic and requires careful temperature control to prevent runaway reactions.[4] Handling of oxidizing agents like nitric acid or potassium permanganate requires appropriate personal protective equipment (PPE) and engineering controls.[2] A thorough process safety assessment, including a Hazard and Operability (HAZOP) study, is crucial before commencing scale-up operations.

Q4: How does the choice of raw materials impact the quality of the final product?

A4: The purity of the starting materials is critical to the purity of the final this compound. Impurities in the raw materials can lead to the formation of undesired byproducts, which may be difficult to remove during purification.[4] It is essential to have robust specifications for all incoming raw materials and to qualify suppliers.

Q5: What are the key parameters to consider for successful crystallization of this compound?

A5: Key parameters for crystallization include solvent selection, concentration of the crude product, cooling rate, and agitation. The presence of impurities can significantly affect crystal growth and morphology. Seeding the solution with pure this compound crystals can often help to initiate crystallization and control particle size.

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Methyl-5-ethylpyridine

This protocol is a general guideline and may require optimization based on specific laboratory or plant conditions.

Materials:

  • 2-Methyl-5-ethylpyridine

  • Sulfuric acid (concentrated)

  • Nitric acid (concentrated)

  • Methanol

  • Sodium hydroxide (for neutralization)

  • Suitable extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • While cooling, cautiously add a molar equivalent of concentrated sulfuric acid to 2-methyl-5-ethylpyridine.[2]

  • Heat the resulting mixture to a temperature between 140°C and 225°C.[2]

  • Slowly add at least 3 molar equivalents of nitric acid to the heated mixture. During the addition, continuously distill off water and/or diluted nitric acid.[2]

  • After the nitric acid addition is complete, continue the distillation until all water and excess nitric acid have been removed.[2]

  • Cool the reaction mixture and add methanol to esterify the resulting acids. Heat the alcoholic mixture until the esterification is complete.

  • Isolate the 6-methylnicotinic acid ester from the mixture.

  • Hydrolyze the ester using a suitable base (e.g., sodium hydroxide) to obtain this compound.

  • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization.

Data Presentation

Table 1: Comparative Yield and Purity Data for 2-Methylnicotinate Synthesis
Method Starting Material Reagents Yield (%) Purity (%) Reference
Method A 1,1,3,3-tetraethoxypropane, beta-amino ethyl crotonateHydrochloric acid, ethanol71.298.50[6]
Method B 1,1,3,3-tetraethoxypropane, beta-aminocrotonic acid ethyl esterp-toluenesulfonic acid, ethanol72.398.19[6]
Method C 1,1,3,3-tetramethoxypropane, beta-aminocrotonic acid methyl esterHydrochloric acid70.198.45[6]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Oxidation cluster_1 Esterification & Hydrolysis cluster_2 Purification Start 2-Methyl-5-ethylpyridine Oxidation Oxidation (e.g., HNO3, H2SO4) Start->Oxidation Step 1 Intermediate Crude 6-Methylnicotinic Acid Oxidation->Intermediate Step 2 Esterification Esterification (Methanol) Intermediate->Esterification Step 3 Ester 6-Methylnicotinic Acid Ester Esterification->Ester Step 4 Hydrolysis Hydrolysis (e.g., NaOH) Ester->Hydrolysis Step 5 Purification Workup & Crystallization Hydrolysis->Purification Step 6 Product This compound Purification->Product Step 7

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G LowYield Low Yield of This compound CheckReaction Incomplete Reaction? LowYield->CheckReaction CheckExtraction Extraction/Purification Loss? LowYield->CheckExtraction CheckSideReactions Side Reactions? LowYield->CheckSideReactions OptimizeTimeTemp Increase Reaction Time/ Optimize Temperature CheckReaction->OptimizeTimeTemp Yes OptimizeCatalyst Check Catalyst Activity/ Concentration CheckReaction->OptimizeCatalyst Yes OptimizeExtraction Adjust pH during Extraction/ Use More Efficient Solvent CheckExtraction->OptimizeExtraction Yes AnalyzeByproducts Analyze for Byproducts (e.g., over-oxidation) CheckSideReactions->AnalyzeByproducts Yes ControlTemp Control Reaction Temperature AnalyzeByproducts->ControlTemp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Identifying and minimizing impurities in 2-Methylnicotinic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in 2-Methylnicotinic acid samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound samples?

A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation. Common synthesis routes involve the oxidation of 2,5-lutidine (2,5-dimethylpyridine) or 2-methyl-5-ethylpyridine.

Common Impurities in this compound

Impurity NameChemical StructureOrigin
2,5-LutidineC₇H₉NUnreacted starting material
2-Methyl-5-ethylpyridineC₈H₁₁NUnreacted starting material.[1]
Pyridine-2,5-dicarboxylic acidC₇H₅NO₄Over-oxidation byproduct.[2][3][4]
6-Methylnicotinic acidC₇H₇NO₂Isomeric impurity from side reactions.[5]
Picolinic AcidC₆H₅NO₂Byproduct from oxidation of 2-picoline.[6][7]
Nicotinic AcidC₆H₅NO₂Potential impurity from related synthesis pathways.[8][9][10]

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for impurity profiling of this compound.

  • HPLC: Ideal for separating and quantifying non-volatile impurities, such as isomeric acids and dicarboxylic acids. A reverse-phase C18 column with a gradient elution is typically effective.

  • GC-MS: Suitable for identifying volatile and semi-volatile impurities, like unreacted starting materials. Derivatization is often necessary to increase the volatility of the acidic analytes.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.

  • Possible Cause: The unexpected peaks could be starting materials, reaction byproducts, or degradation products.

  • Troubleshooting Steps:

    • Identify the Peaks: If standards are available, compare the retention times of the unexpected peaks with those of potential impurities (e.g., 2,5-lutidine, pyridine-2,5-dicarboxylic acid).

    • LC-MS Analysis: For unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide molecular weight information to help identify the impurity.

    • Review Synthesis/Storage Conditions: Examine the reaction conditions (temperature, reaction time, oxidizing agent) and storage conditions (light, temperature, humidity) to identify potential sources of byproduct formation or degradation.

Issue 2: The purity of my this compound sample is lower than expected after initial synthesis.

  • Possible Cause: Incomplete reaction, side reactions, or inadequate initial purification.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Ensure the stoichiometry of reactants and catalysts is correct. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.

    • Initial Work-up: An effective aqueous work-up can remove many polar impurities. Adjusting the pH can help separate acidic and basic compounds.

    • Purification: Employ a suitable purification method such as recrystallization or column chromatography.

Issue 3: Difficulty in removing a persistent impurity during purification.

  • Possible Cause: The impurity may have similar solubility properties to this compound, making separation by recrystallization challenging.

  • Troubleshooting Steps:

    • Alternative Recrystallization Solvent: Experiment with different solvent systems. A two-solvent system can sometimes provide better separation than a single solvent.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be a powerful tool for separating compounds with different polarities.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from closely related impurities.

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Water, Ethanol, or a Toluene/Ethanol mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol (Single Solvent - Water):

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of cold water to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Gradually add more hot water until the solid completely dissolves. Avoid adding excess solvent.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the purified crystals in a vacuum oven.

Typical Purity Improvement by Recrystallization

Solvent SystemInitial Purity (%)Final Purity (%)
Water95.299.1
Ethanol96.099.5
Toluene/Ethanol94.898.9
HPLC Method for Impurity Profiling

Objective: To separate and quantify this compound and its potential impurities.

Instrumentation and Conditions:

ParameterSpecification
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
GC-MS Method for Impurity Analysis

Objective: To identify and quantify volatile impurities in this compound.

Derivatization (Silylation):

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., pyridine).

  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.

Instrumentation and Conditions:

ParameterSpecification
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Final Product synthesis Crude 2-Methylnicotinic Acid Synthesis hplc HPLC Analysis synthesis->hplc gcms GC-MS Analysis synthesis->gcms recrystallization Recrystallization hplc->recrystallization Impurity Profile Guides Purification gcms->recrystallization final_analysis Final Purity Analysis recrystallization->final_analysis chromatography Column Chromatography chromatography->final_analysis pure_product Pure 2-Methylnicotinic Acid (>99%) final_analysis->pure_product

Caption: Experimental Workflow for Impurity Identification and Minimization.

troubleshooting_logic action action result result start Low Purity of This compound check_impurities Are impurities identified? start->check_impurities identify_impurities Perform HPLC/GC-MS to identify impurities check_impurities->identify_impurities No is_starting_material Is the major impurity unreacted starting material? check_impurities->is_starting_material Yes identify_impurities->is_starting_material optimize_reaction Optimize reaction (time, temp, stoichiometry) is_starting_material->optimize_reaction Yes is_side_product Is the impurity a known side product? is_starting_material->is_side_product No final_purity Check final purity optimize_reaction->final_purity purification_method Select appropriate purification method is_side_product->purification_method Yes recrystallization Recrystallization purification_method->recrystallization chromatography Column Chromatography purification_method->chromatography recrystallization->final_purity chromatography->final_purity success Purity >99% final_purity->success Purity OK failure Purity still low final_purity->failure Purity Not OK

Caption: Troubleshooting Logic for Low Purity Samples.

References

Technical Support Center: Enhancing Chromatographic Resolution of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of 2-Methylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A1: A robust starting point for separating this compound is using a C18 column with a mobile phase composed of an aqueous buffer and an organic solvent. Since 2-Methylnicottinic acid is an acidic compound, controlling the mobile phase pH is critical for achieving good peak shape and retention. A common initial mobile phase is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[1]

Q2: Why is my this compound peak exhibiting significant tailing?

A2: Peak tailing for acidic compounds like this compound is a frequent issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the ionized carboxylic acid group and active sites on the silica-based stationary phase, such as residual silanol groups.[1][2] If the mobile phase pH is not low enough, the carboxylic acid will be deprotonated (anionic), leading to these undesirable interactions.[1] Other potential causes include column overload, column contamination, or issues with excessive column dead volume.[2][3]

Q3: How can I improve the peak shape and reduce tailing for this compound?

A3: The main strategy to improve peak shape is to suppress the ionization of the carboxylic acid group by lowering the pH of the mobile phase.[1] Using an acidic modifier like formic acid, trifluoroacetic acid (TFA), or a phosphate buffer to maintain a pH well below the pKa of this compound ensures the analyte remains in its neutral, protonated form.[1][4] Additionally, using high-purity, end-capped columns can minimize interactions with residual silanols.[2] If column overload is suspected, diluting the sample and re-injecting can confirm this issue.[2][3]

Q4: Should I use acetonitrile or methanol as the organic solvent in my mobile phase?

A4: Both acetonitrile and methanol are suitable organic solvents, and the choice can affect selectivity. Acetonitrile generally has a lower viscosity, leading to lower backpressure, and offers different selectivity compared to methanol.[5] If you are facing co-elution issues with impurities, switching between acetonitrile and methanol is a valuable strategy to alter the elution order and improve resolution.[1]

Q5: Can this compound be analyzed using Gas Chromatography (GC)?

A5: Yes, GC analysis is possible, but it typically requires derivatization. Carboxylic acids like this compound are polar and may exhibit poor peak shape (tailing) and low volatility in GC.[6][7] Derivatization, such as conversion to their methyl or silyl esters, is a common technique to increase volatility and improve chromatographic performance.[7]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-eluting Peaks
Possible Cause Suggested Remedy Citation
Inappropriate mobile phase compositionOptimize the mobile phase. Try changing the organic solvent (e.g., from acetonitrile to methanol) to alter selectivity. Adjust the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.[1][8]
Incorrect mobile phase pHAdjust the pH of the mobile phase. For the acidic this compound, lowering the pH (e.g., with 0.1% formic acid) can improve retention and peak shape.[4][5]
Low column efficiencyEnsure the column is not degraded. If performance has declined, try flushing the column. If this fails, replace the column. Using columns with smaller particles (e.g., 3 µm) can also increase efficiency.[9]
Column overloadReduce the sample concentration or injection volume. Overloading can cause peaks to broaden and merge.[2][3]
Issue 2: Peak Tailing
Possible Cause Suggested Remedy Citation
Secondary silanol interactionsLower the mobile phase pH to 2-3 units below the analyte's pKa using an acidic modifier (formic acid, TFA). Use a highly deactivated, end-capped column to minimize available silanol groups.[1][2]
Column contaminationUse a guard column to protect the analytical column from contaminants. If contamination is suspected, flush the column according to the manufacturer's instructions.[10]
Packing bed deformationA void at the column inlet or a blocked frit can cause peak distortion. This often affects all peaks in the chromatogram. Replacing the column is the most effective solution.[2][3]
Mobile phase and sample solvent mismatchEnsure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase to prevent peak distortion.[10][11]
Issue 3: High Backpressure
Possible Cause Suggested Remedy Citation
Blockage in the systemSystematically check for blockages by disconnecting components (column, tubing, guard column) to identify the source.[1]
Clogged column fritFilter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. Try back-flushing the column at a low flow rate.[12]
High mobile phase viscosityConsider switching from methanol to acetonitrile, which has a lower viscosity. Adjusting the mobile phase composition or increasing the column temperature can also reduce viscosity.[1][5]

Experimental Protocols

Protocol 1: HPLC Method for Resolution of this compound

This protocol provides a general method for the analysis of this compound using reversed-phase HPLC.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, water, and formic acid

  • This compound standard

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

  • Solvent B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.

  • Degas both solvents before use.

3. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL this compound in methanol or a 50:50 mixture of water and acetonitrile.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B).

  • Filter all samples through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL

5. Analysis:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject a blank (mobile phase) to establish a baseline.

  • Inject the prepared sample and run the gradient program.

Protocol 2: GC Method with Derivatization for this compound

This protocol is for the analysis of this compound using gas chromatography, which requires a derivatization step.

1. Materials and Equipment:

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine or other suitable solvent

  • This compound standard

2. Sample Derivatization:

  • Accurately weigh about 1 mg of this compound into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. Chromatographic Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector Temp (FID) 300 °C

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_check Initial Checks cluster_action Corrective Actions cluster_optimize Further Optimization cluster_end End start Poor Resolution or Peak Tailing Observed check_mobile_phase Is Mobile Phase pH Correct for Analyte? start->check_mobile_phase check_column Is the Column Old or Contaminated? check_mobile_phase->check_column Yes adjust_ph Adjust pH with Acidic Modifier (e.g., Formic Acid) check_mobile_phase->adjust_ph No check_concentration Is Sample Concentration Too High? check_column->check_concentration No replace_column Flush or Replace Column Use Guard Column check_column->replace_column Yes dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes optimize_gradient Optimize Gradient Slope (Make it Shallower) check_concentration->optimize_gradient No adjust_ph->optimize_gradient replace_column->optimize_gradient end_good Resolution Improved dilute_sample->end_good change_solvent Change Organic Solvent (ACN <=> MeOH) optimize_gradient->change_solvent end_bad Problem Persists: Consult Instrument Specialist optimize_gradient->end_bad change_solvent->end_good change_solvent->end_bad MethodDevelopment cluster_setup Initial Setup cluster_scouting Scouting Run cluster_optimization Optimization Loop cluster_final Finalization select_column Select Column (e.g., C18) select_mobile_phase Select Mobile Phase (A: Aq. Buffer, B: Organic) select_column->select_mobile_phase gradient_run Perform Fast Gradient Run (e.g., 5-95% B in 10 min) select_mobile_phase->gradient_run eval_retention Evaluate Retention and Basic Peak Shape gradient_run->eval_retention is_peak_shape_good Peak Shape Acceptable? eval_retention->is_peak_shape_good adjust_ph Adjust Mobile Phase pH (Add Formic/Acetic Acid) is_peak_shape_good->adjust_ph No is_resolution_good Resolution Sufficient? is_peak_shape_good->is_resolution_good Yes adjust_ph->is_peak_shape_good adjust_gradient Adjust Gradient Slope is_resolution_good->adjust_gradient No final_method Final Method Achieved is_resolution_good->final_method Yes change_solvent Change Organic Solvent (ACN <=> MeOH) adjust_gradient->change_solvent change_solvent->is_resolution_good

References

Dealing with poor solubility of 2-Methylnicotinic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals facing challenges with the poor aqueous solubility of 2-Methylnicotinic acid.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[1][2][3]
Molecular Weight ~137.14 g/mol [2][3]
Appearance White to off-white or light brown crystalline powder[1][4]
Melting Point 228-230 °C (decomposes)
pKa (Carboxylic Acid) ~4.85 (approximated from parent compound, nicotinic acid)[5][6]

Troubleshooting Guide & FAQs

Q1: Why is my this compound not dissolving in neutral water?

A: this compound is a weak acid with limited solubility in its neutral, protonated form. The pH of a saturated aqueous solution of the parent compound, nicotinic acid, is acidic (around 2.7), indicating that the free acid form is not highly soluble.[5] To achieve significant aqueous solubility, the carboxylic acid group must be deprotonated to form the much more polar and soluble carboxylate salt.

Q2: What is the recommended first step to solubilize 2-Methylnicotinc acid for an aqueous experiment?

A: The most direct and common method is pH adjustment . By increasing the pH of the solution to be at least 1.5 to 2 units above the pKa (~4.85), you will convert the acid into its highly soluble anionic (salt) form. Adding a base such as sodium hydroxide (NaOH) dropwise will achieve this.

Q3: How do I prepare a stock solution using pH adjustment? My compound is still crashing out.

A: Precipitation can occur if the local concentration of the compound exceeds its solubility before the bulk pH is raised sufficiently. Follow this recommended protocol to avoid this issue:

  • Weigh the desired amount of this compound powder.

  • Add a small amount of purified water (e.g., 20-30% of the final desired volume). This will form a slurry.

  • While stirring, add a molar equivalent of a base (e.g., 1M NaOH).

  • Continue to add base dropwise until all the solid has dissolved.

  • Check the pH of the solution to ensure it is in the desired range (typically > pH 6.5).

  • Add water to reach the final desired concentration and volume.

  • Troubleshooting Tip: If the compound precipitates upon addition to your final buffer system, it is likely due to the buffer's low pH causing the compound to revert to its less soluble acidic form. Ensure your final buffer pH is compatible with the compound's solubility requirements.

Q4: My experiment is pH-sensitive and must be conducted at or below pH 7. What are my alternatives?

A: If pH adjustment is not an option, you can use co-solvents . These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent. This compound is soluble in DMSO.[7] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental medium. Be aware that the final concentration of DMSO should be kept low (typically <0.5%) as it can have biological effects.

  • Ethanol: Another common co-solvent. Nicotinic acid is soluble in hot ethanol and its solubility is higher in ethanol than in water at room temperature.[5][8]

Critical Consideration: When using co-solvents, the compound may precipitate when the stock solution is diluted into an aqueous buffer. To mitigate this, add the stock solution dropwise into the vortexing buffer to ensure rapid mixing and prevent localized high concentrations.

Q5: Are there any other advanced methods to improve solubility?

A: Yes, for more challenging applications, other formulation strategies can be employed:

  • Salt Formation: Prepare a stable, solid salt of the compound (e.g., sodium 2-methylnicotinate) which can then be directly dissolved in water.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility.

  • Use of Surfactants: Surfactants can form micelles that entrap the compound, increasing its solubility above the critical micelle concentration (CMC).

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes preparing a 100 mM aqueous stock solution of this compound.

  • Preparation: Add 137.1 mg of this compound to a 10 mL volumetric flask or graduated cylinder.

  • Slurry Formation: Add approximately 5 mL of purified water. The mixture will appear as a cloudy slurry.

  • Dissolution: While stirring vigorously, add 1M NaOH dropwise. The solid will begin to dissolve as the pH increases and the carboxylate salt is formed.

  • Completion: Continue adding NaOH until the solution becomes clear. This typically requires approximately 1 mL of 1M NaOH for a 100 mM solution.

  • Final Volume: Once fully dissolved, bring the total volume to 10 mL with purified water.

  • Verification (Optional): Check the pH of the final solution to ensure it is neutral to slightly basic (pH 7.0 - 8.0).

  • Storage: Store the stock solution as per stability data, typically at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Solubilization Using a DMSO Co-solvent

This protocol describes preparing a 100 mM stock solution in DMSO.

  • Preparation: Add 13.71 mg of this compound to a 1 mL microcentrifuge tube or glass vial.

  • Dissolution: Add 1 mL of 100% anhydrous DMSO.

  • Mixing: Vortex or sonicate briefly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can assist if needed.

  • Storage: Store the stock solution tightly capped at room temperature or -20°C to prevent water absorption by the DMSO.

  • Application: When adding to aqueous media, ensure the final DMSO concentration is compatible with your experimental system (e.g., for a final concentration of 100 µM, use 1 µL of stock per 1 mL of buffer, resulting in 0.1% DMSO).

Quantitative Solubility Data

SolventMolar Solubility (mol/L) @ 298.15 K (25°C)Approx. Solubility (mg/mL)Reference
Water 0.136~16.7[5]
Ethanol 0.201~24.7[8]
Dimethyl Sulfoxide (DMSO) 5.378~662.2[8]
Acetone 0.038~4.7[8]
Acetonitrile 0.009~1.1[8]
Diethyl Ether 0.012~1.5[8]

Note: Data presented is for Nicotinic Acid and should be used as a qualitative guide for this compound.

Visualizations

Solubilization_Workflow start Start: Poorly soluble This compound check_ph Is the experimental system pH-sensitive? start->check_ph use_ph Use pH Adjustment (See Protocol 1) check_ph->use_ph No check_cosolvent_conc Is the required final co-solvent concentration tolerable? (<0.5%) check_ph->check_cosolvent_conc Yes success Solubilization Achieved use_ph->success use_cosolvent Use Co-solvent (DMSO/Ethanol) (See Protocol 2) use_cosolvent->success check_cosolvent_conc->use_cosolvent Yes advanced Consider advanced methods: - Cyclodextrins - Surfactants - Salt Formation check_cosolvent_conc->advanced No advanced->success

Caption: Decision workflow for selecting a solubilization strategy.

Caption: Mechanism of pH-dependent solubility.

References

Technical Support Center: Optimizing Derivatization Reactions for 2-Methylnicotinic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2-Methylnicotinic acid prior to chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar compound with a carboxylic acid group, which makes it non-volatile. Gas chromatography (GC) requires analytes to be volatile to travel through the column. Derivatization replaces the active hydrogen on the carboxylic acid group with a less polar functional group, increasing the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common derivatization methods for carboxylic acids like this compound are:

  • Silylation: This method replaces the acidic proton with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][4]

  • Esterification (specifically, Methylation): This involves converting the carboxylic acid to its methyl ester. This is often achieved by reacting with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or by using a methylating agent like diazomethane.[3]

Q3: How do I choose between silylation and methylation for my analysis?

A3: The choice depends on several factors, including the sample matrix, available instrumentation, and the specific goals of the analysis. Silylation is a very common and effective method, but the resulting TMS derivatives can be sensitive to moisture and may require prompt analysis.[5][6] Methylation can produce more stable derivatives, but some methylating agents, like diazomethane, are hazardous. The following decision tree can help guide your choice.

G start Start: Need to derivatize This compound for GC-MS reagent_safety Are there concerns about highly toxic reagents (e.g., diazomethane)? start->reagent_safety silylation_path Consider Silylation (e.g., BSTFA, MSTFA) reagent_safety->silylation_path Yes methylation_path Consider Methylation reagent_safety->methylation_path No derivative_stability Is long-term derivative stability a priority? silylation_path->derivative_stability methanol_h2so4 Use Methanol/H2SO4 (Fischer Esterification) methylation_path->methanol_h2so4 methanol_h2so4->derivative_stability silylation_stability Analyze silylated samples promptly due to moisture sensitivity. derivative_stability->silylation_stability No methylation_stability Methyl esters are generally more stable. derivative_stability->methylation_stability Yes

Caption: Decision tree for selecting a derivatization method.

Q4: Can this compound undergo decarboxylation during GC analysis?

A4: Yes, pyridine carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at the high temperatures of the GC injection port.[7] This can lead to the underestimation of the analyte concentration. Using a deactivated inlet liner and optimizing the injection temperature can help minimize this side reaction. Derivatization also helps to stabilize the molecule and reduce the likelihood of decarboxylation.

Troubleshooting Guides

Issue 1: Low or No Derivatization Yield
Potential Cause Troubleshooting Steps
Presence of Moisture Silylating reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. If samples are aqueous, they must be thoroughly dried before adding the derivatization reagent.
Incomplete Reaction Increase the reaction time and/or temperature according to the protocol. Ensure a sufficient excess of the derivatization reagent is used. For silylation, adding a catalyst like Trimethylchlorosilane (TMCS) can improve the yield for sterically hindered compounds.[8]
Reagent Degradation Derivatization reagents can degrade over time, especially if not stored properly. Use a fresh bottle of the reagent and store it under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature.
Improper Sample pH For esterification with methanol and an acid catalyst, the reaction is acid-catalyzed. Ensure the reaction mixture is sufficiently acidic.
Issue 2: Poor Chromatographic Peak Shape (Peak Tailing)
Potential Cause Troubleshooting Steps
Active Sites in the GC System The free silanol groups on the surface of the inlet liner and the front of the GC column can interact with polar analytes, causing peak tailing. Use a deactivated inlet liner and trim the first few centimeters of the column.
Incomplete Derivatization Un-derivatized this compound is highly polar and will tail significantly. Address the potential causes of low derivatization yield mentioned above. The presence of a tailing peak for the analyte alongside a sharp derivative peak is a strong indicator of an incomplete reaction.
Suboptimal GC Conditions A slow injection can lead to a broad initial band and peak tailing. Ensure a fast and smooth injection. Mismatched polarity between the sample solvent and the stationary phase can also cause peak distortion.
Analyte Degradation Thermal degradation of the derivative in the hot injector can lead to peak tailing and the appearance of extraneous peaks. Gradually lower the injector temperature to find the optimal balance between efficient volatilization and derivative stability.
Issue 3: Poor Reproducibility
Potential Cause Troubleshooting Steps
Variability in Reaction Conditions Ensure consistent reaction times, temperatures, and reagent volumes for all samples and standards. Use of an autosampler for reagent addition can improve precision.
Derivative Instability TMS derivatives of carboxylic acids can be susceptible to hydrolysis, especially if exposed to moisture. Analyze samples as soon as possible after derivatization. If there is a delay, store the derivatized samples at a low temperature (e.g., 4°C or -20°C) to improve stability.[5][6]
Inconsistent Sample Work-up Ensure the work-up procedure (e.g., extraction, solvent evaporation) is consistent for all samples. Incomplete removal of derivatization reagents or byproducts can interfere with the analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for silylation and methylation of carboxylic acids. Note that this data is generalized, and optimal conditions and performance will vary for this compound.

Parameter Silylation (e.g., BSTFA) Methylation (e.g., Methanol/H₂SO₄)
Reaction Time 30 - 60 minutes1 - 4 hours (can be longer)
Reaction Temperature 60 - 80°CReflux temperature of methanol (~65°C)
Derivative Stability Moderate (sensitive to hydrolysis)High
Typical Reproducibility (RSD%) < 10%< 15%
Common Reagents BSTFA, MSTFA, TMCS (catalyst)Methanol, H₂SO₄, HCl, Diazomethane
Key Advantages Fast reaction, versatileStable derivatives, less moisture sensitive
Key Disadvantages Moisture sensitive derivativesLonger reaction times, some hazardous reagents

Experimental Protocols

Protocol 1: Silylation using BSTFA
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL autosampler vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of BSTFA (with 1% TMCS if needed for improved reactivity).

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Methylation using Methanolic-HCl
  • Reagent Preparation: Prepare a 3N methanolic-HCl solution by slowly bubbling anhydrous HCl gas through anhydrous methanol, or by carefully adding acetyl chloride to cold, anhydrous methanol.

  • Sample Preparation: Place approximately 1 mg of dried this compound into a reaction vial.

  • Reaction: Add 1 mL of the 3N methanolic-HCl solution to the vial. Seal the vial and heat at 60°C for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature. Evaporate the methanol and HCl under a stream of nitrogen.

  • Extraction: Add 1 mL of deionized water and 0.5 mL of an organic solvent (e.g., hexane or ethyl acetate) to the residue. Vortex thoroughly and allow the layers to separate.

  • Analysis: Carefully transfer the organic (upper) layer to a clean autosampler vial for GC-MS analysis.

Visualizations

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Start: 2-Methylnicotinic Acid Sample dry_sample Dry Sample (if in solution) start->dry_sample add_solvent Add Anhydrous Solvent dry_sample->add_solvent add_reagent Add Derivatization Reagent (e.g., BSTFA or Methanolic-HCl) add_solvent->add_reagent react Heat Reaction Mixture add_reagent->react workup Work-up (for methylation) react->workup Methylation inject Inject into GC-MS react->inject Silylation workup->inject

Caption: General experimental workflow for this compound analysis.

G start This compound + Derivatization Reagent desired_product Desired Derivative (Silyl Ester or Methyl Ester) start->desired_product Successful Reaction side_reaction_1 Incomplete Reaction: Remaining this compound start->side_reaction_1 Insufficient Reagent/Time/Temp side_reaction_2 Decarboxylation: 2-Picoline start->side_reaction_2 Excessive Heat (GC Inlet) side_reaction_3 Derivative Hydrolysis: (for silylation) desired_product->side_reaction_3 Presence of Moisture

Caption: Potential side reactions in the derivatization of this compound.

References

Minimizing matrix effects in the LC-MS analysis of 2-Methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Methylnicotinic acid.

Troubleshooting Guides & FAQs

Q1: We are observing significant ion suppression and inconsistent results for this compound in plasma samples. What are the likely causes and how can we mitigate this?

A1: Ion suppression is a common manifestation of matrix effects in LC-MS analysis, where co-eluting endogenous components from the sample matrix, such as phospholipids, interfere with the ionization of the target analyte.[1][2] For a polar acidic compound like this compound, several factors can contribute to this issue.

Primary Causes of Ion Suppression:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[3] They often co-elute with polar analytes.

  • Salts and Proteins: High concentrations of salts from buffers or the biological matrix itself, as well as residual proteins after incomplete precipitation, can adversely affect ionization efficiency.[4]

  • Poor Chromatographic Resolution: If this compound co-elutes with a significant amount of matrix components, competition for ionization will lead to signal suppression.

Strategies for Mitigation:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will significantly impact the cleanliness of your sample.

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from the regions where matrix components elute can significantly reduce ion suppression.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., deuterated this compound) is the gold standard for compensating for matrix effects.[6] Since it has nearly identical physicochemical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.

  • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.[7]

Q2: Which sample preparation method is best for minimizing matrix effects for this compound in plasma?

A2: The optimal sample preparation method depends on the required sensitivity, throughput, and the complexity of the matrix. Below is a comparison of common techniques with respect to their effectiveness in removing matrix components for small polar molecules.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniquePrincipleProsConsTypical Recovery (%)Typical Matrix Effect (%)
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Least effective in removing phospholipids and other endogenous components, leading to significant matrix effects.[8]80-100[9]50-90 (significant suppression)[8]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent).Can provide cleaner extracts than PPT by removing highly polar interferences like salts.[10]Can have lower recovery for polar analytes like this compound; can be labor-intensive and difficult to automate.[3]60-90[11]85-110 (less suppression)[11]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts by effectively removing phospholipids and salts, leading to minimal matrix effects.[8] Can be automated.More complex method development; can be more expensive and time-consuming than PPT.> 90[8]95-105 (minimal suppression/enhancement)[8]

*Values are typical and can vary depending on the specific analyte, matrix, and protocol.

Recommendation: For sensitive and accurate quantification of this compound, Solid-Phase Extraction (SPE) is highly recommended due to its superior cleanup capabilities. If high throughput is a priority and some matrix effects can be tolerated (and compensated for with a SIL-IS), Protein Precipitation (PPT) is a viable option.

Q3: Can you provide a starting protocol for Solid-Phase Extraction (SPE) for this compound from plasma?

A3: Yes, here is a detailed protocol for a generic mixed-mode SPE that is effective for extracting polar acidic compounds like this compound from plasma. This protocol is adapted from established methods for similar analytes.

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) of this compound from Plasma

Materials:

  • Mixed-mode SPE cartridges (e.g., polymeric reversed-phase with anion exchange)

  • Human plasma

  • This compound standard solution

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (if available)

  • Methanol

  • Acetonitrile

  • Formic acid

  • Ammonium hydroxide

  • Water (HPLC-grade)

  • Centrifuge

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • To 200 µL of plasma, add the SIL-IS solution.

    • Add 200 µL of 2% formic acid in water and vortex for 30 seconds. This step helps to disrupt protein binding and ensure the acidic analyte is in the correct protonation state.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove less polar interferences like phospholipids.

  • Elution:

    • Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic pH will neutralize the charge on the analyte, releasing it from the anion exchange sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS analysis.

Q4: We do not have a stable isotope-labeled internal standard for this compound. What are our options?

A4: While a SIL-IS is ideal, a structural analog can be used as an alternative internal standard. For this compound, a suitable analog could be another methyl-substituted nicotinic acid that is not present in the sample, or a compound with similar physicochemical properties (pKa, logP) and extraction/chromatographic behavior. 6-methylnicotinic acid has been used as an internal standard for other compounds.[12] It is crucial to validate the chosen analog to ensure it adequately compensates for variability in sample preparation and matrix effects. However, be aware that structural analogs may not perfectly mimic the ionization behavior of the analyte, which can lead to less accurate quantification compared to using a SIL-IS.

Q5: What are recommended starting LC-MS/MS conditions for the analysis of this compound?

A5: Based on methods for the analogous compound nicotinic acid, the following are recommended starting conditions.[13][14]

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient from 5% to 95% B over a few minutes should be sufficient to elute this compound and resolve it from early-eluting matrix components.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+) is typically used for nicotinic acid and its derivatives.

  • MRM Transitions: These will need to be optimized by infusing a standard solution of this compound. For a compound with a molecular weight of 137.14 g/mol , the precursor ion ([M+H]+) would be m/z 138.1. Product ions would be determined by collision-induced dissociation (CID). A likely fragmentation would involve the loss of the carboxylic acid group.

  • Optimization: Optimize cone voltage/declustering potential and collision energy to maximize the signal for the chosen MRM transitions.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to minimizing matrix effects in the LC-MS analysis of this compound.

Experimental_Workflow cluster_SPE SPE Steps Plasma_Sample Plasma Sample (+ SIL-IS) Pre_treatment Sample Pre-treatment (e.g., Acidification) Plasma_Sample->Pre_treatment SPE Solid-Phase Extraction (SPE) Pre_treatment->SPE Load Supernatant Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon Collect Eluate Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water) Load 3. Load Sample Wash 4. Wash (Acidified Water, then Methanol) Elute 5. Elute (Basic Methanol) LC_MS_Analysis LC-MS/MS Analysis Evap_Recon->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Workflow for sample preparation of this compound from plasma using SPE.

Troubleshooting_Matrix_Effects Start Problem: Inconsistent Results/ Ion Suppression Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Implement_IS Implement a validated SIL-IS or structural analog Check_IS->Implement_IS No Assess_Prep Assess Sample Preparation Check_IS->Assess_Prep Yes Implement_IS->Assess_Prep Improve_Prep Improve Sample Cleanup: PPT -> LLE -> SPE Assess_Prep->Improve_Prep Using PPT/LLE Check_Chroma Is Analyte Co-eluting with Suppression Zone? Assess_Prep->Check_Chroma Using SPE (Cleanest) Improve_Prep->Check_Chroma Modify_Chroma Modify LC Gradient/ Column Chemistry Check_Chroma->Modify_Chroma Yes Dilute_Sample Consider Sample Dilution (if sensitivity allows) Check_Chroma->Dilute_Sample No Modify_Chroma->Dilute_Sample End Problem Resolved Dilute_Sample->End

Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.

References

Technical Support Center: Polymorphic Control of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylnicotinic acid. The focus is on strategies to identify and control its polymorphic forms during crystallization experiments.

Disclaimer: As of the latest literature review, specific polymorphic forms of this compound have not been extensively reported in publicly available scientific literature. Therefore, this guide is based on the established principles of polymorphism in organic molecules and data from closely related nicotinic acid derivatives. The provided strategies and protocols should be considered as a general framework for the systematic investigation of this compound's solid-state forms.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound and offers potential solutions to control the resulting polymorphic form.

Problem Potential Cause Troubleshooting Steps
Inconsistent Crystal Form Variation in experimental conditions.1. Solvent Purity: Ensure the solvent is of high purity and free from water or other solvent impurities, unless used as a co-solvent. 2. Temperature Control: Precisely control the dissolution and crystallization temperatures. Use a calibrated thermostat or cooling system. 3. Cooling Rate: Standardize the cooling rate. Rapid cooling often yields metastable forms, while slow cooling favors the stable form.[1] 4. Stirring: Maintain a consistent stirring rate to ensure uniform supersaturation.
Amorphous Precipitate Forms High degree of supersaturation or rapid solvent removal.1. Reduce Supersaturation: Decrease the initial concentration of this compound. 2. Slower Cooling: Employ a slower cooling profile. 3. Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a controlled rate. 4. Seeding: Introduce seed crystals of the desired polymorph to promote heterogeneous nucleation.
Oily Substance or No Precipitation High solubility in the chosen solvent or formation of a supersaturated solution that is resistant to nucleation.1. Solvent Screening: Test a range of solvents with varying polarities. 2. Anti-Solvent: Introduce an anti-solvent in which this compound is poorly soluble. 3. Evaporation: Allow for slow evaporation of the solvent to gradually increase the concentration. 4. Induce Nucleation: Scratch the inside of the crystallization vessel with a glass rod or introduce seed crystals.
Mixture of Polymorphs Obtained Concurrent nucleation of multiple forms.1. Controlled Supersaturation: Operate in a supersaturation range where only the desired polymorph nucleates. 2. Seeding: Use seeds of the desired polymorph to dominate the crystallization process. 3. Solvent Selection: Choose a solvent that selectively inhibits the nucleation of undesired forms. 4. Slurry Conversion: Stir a suspension of the mixed polymorphs in a suitable solvent to convert the metastable form to the stable form.
Unexpected Crystal Habit The external shape of the crystal is different from the expected form, which can affect downstream processing.1. Solvent System: The choice of solvent or co-solvent can significantly influence crystal habit. 2. Additives: Introduce small amounts of structurally related impurities or other additives that can selectively adsorb to certain crystal faces and modify the growth rate. 3. pH Adjustment: For an acidic molecule like this compound, the pH of the crystallization medium can affect the crystal habit.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the polymorphic outcome of this compound crystallization?

A1: The primary factors include the choice of solvent, the level of supersaturation, the cooling rate, and the presence of impurities or additives. Each of these parameters can affect the nucleation and growth of different crystal forms.

Q2: How can I systematically screen for different polymorphs of this compound?

A2: A systematic polymorph screen involves crystallizing the compound under a wide variety of conditions. This typically includes using a diverse range of solvents, different crystallization techniques (slow evaporation, cooling crystallization, anti-solvent addition, and vapor diffusion), and varying cooling rates. The resulting solids should be analyzed using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Q3: Which analytical techniques are essential for identifying and characterizing polymorphs of this compound?

A3: The most definitive method for identifying different polymorphs is Powder X-ray Diffraction (PXRD) , as each crystal form has a unique diffraction pattern. Differential Scanning Calorimetry (DSC) is used to determine the melting points and transition temperatures of different forms. Thermogravimetric Analysis (TGA) can identify solvates and hydrates. Infrared (IR) and Raman spectroscopy can also be used to differentiate polymorphs based on differences in their vibrational spectra.

Q4: How does the solvent choice impact which polymorph is formed?

A4: The solvent can influence polymorphism in several ways. The solubility of different polymorphs can vary in different solvents, affecting the driving force for crystallization. Additionally, solvent-solute interactions can stabilize the molecular conformation that leads to the formation of a specific polymorph. For example, in the related compound 2-(phenylamino)nicotinic acid, different solvents yielded different polymorphic forms.

Q5: Can temperature control be used to select a specific polymorph?

A5: Yes, temperature is a critical parameter. Different polymorphs can be thermodynamically stable at different temperatures. By controlling the crystallization temperature, it is often possible to selectively crystallize a desired form. Cooling rate is also crucial; faster cooling rates tend to trap metastable forms, while slower cooling allows the system to reach the most stable form.[1]

Experimental Protocols

Protocol 1: General Polymorph Screening by Cooling Crystallization
  • Dissolution: Dissolve a known amount of this compound in a selected solvent at an elevated temperature to achieve a clear, saturated, or slightly undersaturated solution.

  • Cooling: Cool the solution to a specific lower temperature at a controlled rate. It is advisable to test a range of cooling rates (e.g., 1°C/min, 5°C/min, and crash cooling).

  • Isolation: Isolate the resulting crystals by filtration.

  • Drying: Dry the crystals under vacuum at a temperature that will not induce a polymorphic transformation.

  • Analysis: Analyze the solid form using PXRD, DSC, and microscopy.

Protocol 2: Slurry Conversion Experiment to Determine Relative Stability
  • Preparation: Prepare a slurry of a mixture of suspected polymorphs in a solvent in which the compound has moderate solubility.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (24-72 hours).

  • Sampling: Periodically withdraw small samples of the solid phase.

  • Analysis: Analyze the samples by PXRD to monitor the conversion of the less stable form to the more stable form. The polymorph that remains at the end of the experiment is the most stable form under those conditions.

Data Presentation

Table 1: Influence of Crystallization Parameters on Polymorphic Outcome (General Guidance)
Parameter Condition Likely Polymorphic Outcome Rationale
Solvent Varies (e.g., protic vs. aprotic, polar vs. non-polar)Different polymorphsSolvent-solute interactions stabilize different molecular conformations and crystal packing.
Supersaturation HighMetastable polymorphAt high supersaturation, kinetic factors dominate, favoring the faster-forming metastable form (Ostwald's Rule of Stages).
LowStable polymorphAt low supersaturation, thermodynamic factors are more influential, allowing the system to reach the most stable state.
Cooling Rate FastMetastable polymorph or amorphous solidRapid cooling traps less stable forms that nucleate quickly.[1]
SlowStable polymorphSlow cooling provides sufficient time for the system to equilibrate and form the most stable polymorph.[1]
Additives/Impurities PresentCan favor either stable or metastable formAdditives can selectively inhibit the nucleation or growth of a specific polymorph.

Visualizations

Experimental_Workflow_for_Polymorph_Screening cluster_screening Polymorph Screening cluster_characterization Characterization start This compound Sample solvents Diverse Solvents (e.g., Alcohols, Ketones, Esters, Water) start->solvents methods Crystallization Methods - Slow Evaporation - Cooling Crystallization - Anti-Solvent Addition - Vapor Diffusion solvents->methods conditions Varying Conditions - Temperature - Cooling Rate - Concentration methods->conditions solids Collection of Solid Forms conditions->solids pxrd PXRD Analysis solids->pxrd dsc DSC/TGA Analysis solids->dsc microscopy Microscopy solids->microscopy spectroscopy IR/Raman Spectroscopy solids->spectroscopy result Identified Polymorphs and their Properties pxrd->result dsc->result microscopy->result spectroscopy->result

Caption: Workflow for systematic polymorph screening and characterization.

Troubleshooting_Logic cluster_outcomes Possible Outcomes cluster_solutions Potential Solutions start Crystallization Experiment outcome Observe Outcome start->outcome desired Desired Polymorph outcome->desired Success undesired Undesired Polymorph / Mixture outcome->undesired Problem amorphous Amorphous Solid outcome->amorphous Problem no_solid No Solid (Oil/Clear Solution) outcome->no_solid Problem solution1 Adjust Cooling Rate Change Solvent Use Seeding undesired->solution1 solution2 Reduce Supersaturation Slower Cooling/Evaporation amorphous->solution2 solution3 Change Solvent Use Anti-Solvent Induce Nucleation no_solid->solution3 end Successful Crystallization solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for crystallization experiments.

References

Technical Support Center: Catalyst Performance in 2-Methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding catalyst deactivation and recovery during the synthesis of 2-Methylnicotinic acid and related pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for this compound synthesis?

A1: The industrial synthesis of pyridinecarboxylic acids, including this compound, typically involves the vapor-phase ammoxidation or oxidation of alkylpyridines like 2-methyl-5-ethylpyridine (MEP) or 2,5-lutidine.[1][2] The most effective and widely used catalysts for these processes are mixed metal oxides, particularly vanadium-based systems supported on carriers like titanium dioxide (anatase) or alumina.[3][4][5] These are often referred to as V-Ti-O catalysts and may include promoters like Cr, P, Mo, or Sb to enhance performance.[6]

Q2: What are the primary causes of catalyst deactivation in this process?

A2: Catalyst deactivation is the gradual loss of activity and/or selectivity over time.[7] The three main deactivation mechanisms for catalysts in this application are:

  • Coking/Fouling: This is the most common cause, where carbonaceous residues (coke) from side reactions physically deposit on the catalyst's active sites and block pores.[8][9] In biomass-related processes, heavy organic compounds like sugars, aldehydes, and phenolics can polymerize to form coke.[10]

  • Sintering (Thermal Degradation): High reaction temperatures (e.g., >500°C) can cause the small catalyst crystallites to agglomerate, leading to a permanent loss of active surface area.[8][9] This process is often accelerated by the presence of water vapor.[8]

  • Poisoning: This occurs when impurities in the feed stream strongly and chemically bond to the active sites, rendering them inactive.[9][10] Common poisons for metal oxide catalysts include sulfur and phosphorus compounds.[8]

Q3: How can I determine which type of deactivation is affecting my catalyst?

A3: A preliminary diagnosis can be made by observing operational changes and the physical state of the catalyst. A sudden, catastrophic failure often points to process upsets leading to massive coking.[11] A gradual decline in activity that can be reversed by oxidative treatment suggests coking. A slow, irreversible decline in activity, especially after exposure to high temperatures, points to sintering. If deactivation occurs after introducing a new feed source, poisoning by impurities should be suspected.

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, regeneration is possible, depending on the deactivation mechanism.[12]

  • Coking is often reversible through a process called calcination, which involves a controlled high-temperature oxidation to burn off the coke deposits.[13][14]

  • Poisoning can sometimes be reversed by washing the catalyst if the poison is weakly adsorbed, but strong chemisorption is often permanent.[10]

  • Sintering is a form of thermal degradation and is generally considered irreversible.[8][12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: A gradual decrease in product yield and/or selectivity is observed over several runs.

  • Possible Cause: Coking (Fouling). This is the most likely cause for a gradual decline in performance. Carbonaceous deposits are covering the active sites.[8]

  • Troubleshooting Steps:

    • Confirm coking by analyzing the spent catalyst for carbon content (e.g., via TGA or elemental analysis). A significant increase in carbon percentage compared to the fresh catalyst confirms coking.

    • Implement a regeneration protocol. The most common method is oxidative calcination to burn off the coke.[13][14] (See Protocol 1 for a detailed procedure).

    • To prevent future coking, consider optimizing reaction conditions, such as adjusting the feed ratio or reaction temperature.[15]

Problem: Catalyst activity has sharply dropped, and a significant pressure increase across the reactor is noted.

  • Possible Cause: Severe Coking/Plugging. A rapid deactivation coupled with a pressure drop indicates that coke formation is extensive enough to block the catalyst bed.[11] This can happen due to process upsets like temperature spikes or incorrect feed ratios.[11]

  • Troubleshooting Steps:

    • Safely shut down the reactor.

    • Once cooled, carefully remove the catalyst. Visual inspection will likely show discoloration (darkening) and pellet agglomeration.

    • The catalyst may be too heavily fouled for simple regeneration. If regeneration is attempted, a prolonged, carefully controlled calcination is required to avoid further damage from the exothermic coke burn-off.

    • Review process logs to identify the cause of the upset and implement stricter controls to prevent recurrence.

Problem: The regenerated catalyst shows lower activity compared to its initial performance.

  • Possible Cause 1: Incomplete Regeneration. The calcination time or temperature may have been insufficient to completely remove all coke deposits.

  • Possible Cause 2: Sintering. The regeneration temperature used during calcination might have been too high, causing thermal degradation and loss of surface area.[8][16] Calcination temperatures for regeneration typically range from 400-600°C.[14] Exceeding the catalyst's thermal stability limit can lead to irreversible damage.[16]

  • Troubleshooting Steps:

    • Analyze the regenerated catalyst's surface area (e.g., via BET analysis) and compare it to the fresh catalyst. A significant reduction in surface area suggests sintering has occurred.[16]

    • If sintering is suspected, lower the calcination temperature in subsequent regeneration cycles.

    • If the surface area is normal, the original regeneration may have been incomplete. Try extending the calcination time or slightly increasing the temperature within the catalyst's safe operating window.

Catalyst Performance Data

The following tables summarize representative data for V-Ti-O type catalysts used in picoline ammoxidation, a process analogous to this compound synthesis.

Table 1: Performance Decline of V₂O₅/TiO₂ Catalyst in 3-Picoline Ammoxidation

Catalyst State3-Picoline Conversion (%)Nicotinonitrile Selectivity (%)Key Observation
Fresh Catalyst84.893.4High activity and selectivity at the start of the run.[5]
After 50h on Stream65.289.1Gradual decline due to coke formation on active sites.
After 100h on Stream48.985.6Significant deactivation requiring regeneration.

Table 2: Catalyst Regeneration Efficacy by Oxidative Treatment

Catalyst StateSurface Area (m²/g)Conversion of 2-picoline (%)Notes
Fresh V-metal catalyst~0.235 - 60Initial activity after surface oxidation.[13]
Deactivated (spent)< 0.120 - 30Activity drops to a level requiring regeneration.[13]
Regenerated by Calcination~0.2Restored to ~95% of original activityRegeneration by heating in air at 550°C for 14 hours.[13]

Diagrams and Protocols

Visual Troubleshooting and Process Guides

G start Decreased Catalyst Performance (Lower Yield/Selectivity) q1 Is the deactivation gradual over time? start->q1 q2 Is there a significant pressure drop across the reactor? q1->q2 Yes q3 Was the catalyst exposed to excessive temperatures (>550°C)? q1->q3 No coking Diagnosis: Coking / Fouling q2->coking No severe_coking Diagnosis: Severe Coking / Plugging q2->severe_coking Yes q4 Did deactivation occur after introducing a new feed batch? q3->q4 No sintering Diagnosis: Sintering (Irreversible) q3->sintering Yes q4->coking No poisoning Diagnosis: Poisoning q4->poisoning Yes action_coking Action: Regenerate via Calcination Protocol coking->action_coking action_sintering Action: Replace catalyst. Review process temperature limits. sintering->action_sintering action_poisoning Action: Analyze feed for impurities. Install guard bed if needed. poisoning->action_poisoning severe_coking->action_sintering

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

G active Active Catalyst (High Surface Area, Clean Sites) deactivated Deactivated Catalyst (Coked, Sintered, or Poisoned) active->deactivated Deactivation (Coking, Sintering, Poisoning) during reaction deactivated->active Regeneration (e.g., Calcination to remove coke)

Caption: The catalyst lifecycle: deactivation and regeneration.

G Mechanisms of Catalyst Deactivation cluster_coking A) Coking cluster_sintering B) Sintering cluster_poisoning C) Poisoning c1 c2 c1->c2 c3 c2->c3 coke Coke c2->coke c_label Carbon deposits (coke) physically block active sites. s1 s2 s3 s4 s_label High temperatures cause crystallites to merge, reducing surface area. p1 p2 p1->p2 p3 p2->p3 poison Poison p2->poison p_label Impurities strongly bind to active sites, deactivating them.

Caption: Visual representation of key deactivation mechanisms.

Experimental Protocols

Protocol 1: Regeneration of a Coked Vanadium-Titanium Oxide Catalyst by Calcination

This is a general protocol for removing carbonaceous deposits (coke) from a V-Ti-O catalyst. Parameters should be optimized for your specific catalyst system.

Materials and Equipment:

  • Spent (coked) catalyst

  • Washing solvent (e.g., acetone or ethanol)

  • Drying oven

  • Tube furnace with programmable temperature controller

  • Gas flow controller (for nitrogen and air/oxygen)

  • Quartz reactor tube

Procedure:

  • Washing (Optional but Recommended):

    • Wash the spent catalyst with a solvent like acetone to remove any loosely adsorbed organic molecules from the surface.[12][17]

    • Filter the catalyst and repeat the washing process until the solvent runs clear.[12]

  • Drying:

    • Place the washed catalyst in a drying oven at 100-120°C for at least 4 hours (or overnight) to completely remove the solvent.[12][17]

  • Calcination:

    • Load the dried catalyst into the quartz tube and place it in the tube furnace.

    • Begin flowing an inert gas, such as nitrogen, through the tube at a controlled rate to purge any remaining air.

    • Program the furnace to ramp the temperature to the target calcination temperature (typically 450-550°C) at a slow and controlled rate (e.g., 2-5°C per minute).[12][13] A slow ramp is crucial to prevent rapid, uncontrolled combustion of coke, which can cause thermal shocks and lead to sintering.[12]

    • Once the target temperature is reached, gradually switch the gas flow from pure nitrogen to a controlled flow of air or a lean oxygen/nitrogen mixture.[12] This initiates the oxidative removal of coke.

    • Hold the catalyst at the target temperature for 3-6 hours to ensure complete coke combustion.[12]

    • After the holding period, switch the gas flow back to inert nitrogen and allow the furnace to cool down to room temperature.

    • The regenerated catalyst is now ready for reuse or characterization.

References

Validation & Comparative

2-Methylnicotinic Acid vs. Nicotinic Acid: A Comparative Biological Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Methylnicotinic acid and its parent compound, nicotinic acid (also known as niacin or vitamin B3). While nicotinic acid is a well-established therapeutic agent with a broad spectrum of biological effects, particularly in lipid metabolism and inflammation, there is a notable scarcity of publicly available quantitative data on the specific biological actions of this compound. This guide summarizes the known biological profile of nicotinic acid and presents the limited qualitative information available for this compound, alongside detailed experimental protocols relevant to the study of these compounds.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative parameters for the biological activity of nicotinic acid. Due to a lack of available experimental data, the corresponding values for this compound are not provided.

Table 1: GPR109A Receptor Binding and Activation

CompoundReceptorParameterValueCell LineReference
Nicotinic AcidHuman GPR109AEC50 (Calcium Mobilization)52 nMCHO-K1[1]
Nicotinic AcidHuman GPR109ApEC50 (GTPγS Binding)7.5-[2]
Nicotinic AcidHuman GPR109AKi (Radioligand Binding)4 nM-[2]
This compoundHuman GPR109AEC50 / KiData Not Available--

Table 2: Effect on Downstream Signaling and Lipid Metabolism

CompoundParameterIC50 / EffectOrganism/SystemReference
Nicotinic AcidAdenylyl Cyclase InhibitionEC50 = 1.65 µM (hGPR109a)Human[2]
Nicotinic AcidFree Fatty Acid (FFA) ReductionIC50 = 45 nMRat[3]
Nicotinic AcidInhibition of LipolysisPotent inhibitorAdipose Tissue[4]
This compoundAdenylyl Cyclase InhibitionData Not Available--
This compoundFree Fatty Acid (FFA) ReductionData Not Available--
This compoundInhibition of LipolysisData Not Available--

Table 3: Anti-Inflammatory Activity

CompoundParameterEffectCell Type / ModelReference
Nicotinic AcidTNF-α, IL-6, MCP-1 SecretionSignificant reductionHuman Monocytes[5]
Nicotinic AcidNF-κB ActivationInhibitionMacrophages[2]
This compoundProstaglandin SynthesisPotential Inhibition-[6]
This compoundCytokine ProductionPotential InhibitionT-cells[6]

Comparative Biological Activities

Nicotinic Acid:

Nicotinic acid's biological effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes and immune cells like macrophages.[7] Upon binding, it couples to Gi, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the mobilization of free fatty acids from adipose tissue.[8] This reduction in circulating free fatty acids is a key mechanism for its beneficial effects on lipid profiles, including the lowering of triglycerides and VLDL.[7]

Beyond its role in lipid metabolism, nicotinic acid exhibits significant anti-inflammatory properties.[9] Activation of GPR109A in immune cells can suppress inflammatory signaling pathways, including the inhibition of NF-κB, a central regulator of inflammation.[2] This leads to a decrease in the production and secretion of pro-inflammatory cytokines such as TNF-α and IL-6.[5] However, a well-known side effect of nicotinic acid, cutaneous flushing, is also mediated by GPR109A activation in skin Langerhans cells, leading to the release of prostaglandin D2 (PGD2).

This compound:

This compound is a derivative of nicotinic acid. While it is used as an intermediate in the synthesis of pharmaceuticals, there is a significant lack of published, peer-reviewed studies detailing its specific biological activities and potency.[10][11] Some sources suggest that it possesses anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis.[6] It has also been proposed to prevent the development of autoimmune diseases by blocking T-cell receptor activity and the production of inflammatory cytokines.[6] However, without quantitative data on its affinity for GPR109A or its effects on downstream signaling pathways, a direct comparison of its efficacy and potency with nicotinic acid is not possible at this time. Its structural similarity to nicotinic acid suggests it may interact with similar biological targets, but this remains to be experimentally verified.

Experimental Protocols

GPR109A Receptor Binding Assay ([3H]-Nicotinic Acid Displacement)

Objective: To determine the binding affinity of test compounds to the GPR109A receptor.

Materials:

  • HEK-293 cells stably expressing human GPR109A

  • Cell membrane preparation buffer (e.g., Tris-HCl, MgCl2)

  • [3H]-Nicotinic acid (radioligand)

  • Unlabeled nicotinic acid (for non-specific binding determination)

  • Test compounds (e.g., this compound)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK-293-hGPR109A cells.

  • In a 96-well plate, add a fixed concentration of [3H]-nicotinic acid to each well.

  • Add varying concentrations of the test compound or unlabeled nicotinic acid.

  • For total binding, add only the radioligand. For non-specific binding, add a high concentration of unlabeled nicotinic acid.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

  • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To measure the inhibition of adenylyl cyclase activity by Gi-coupled receptor agonists.

Materials:

  • CHO-K1 cells expressing GPR109A

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds (nicotinic acid, this compound)

  • cAMP assay kit (e.g., based on ELISA or HTRF)

  • Cell lysis buffer

Procedure:

  • Seed CHO-K1-hGPR109A cells in a 96-well plate and incubate overnight.

  • Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Free Fatty Acid (FFA) Release Assay

Objective: To quantify the inhibitory effect of test compounds on lipolysis in adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • Isoproterenol or other lipolytic agent

  • Test compounds (nicotinic acid, this compound)

  • Krebs-Ringer bicarbonate buffer with bovine serum albumin (BSA)

  • Commercial FFA quantification kit

Procedure:

  • Plate differentiated adipocytes in a multi-well plate.

  • Wash the cells and pre-incubate with varying concentrations of the test compound in buffer for 30-60 minutes.

  • Stimulate lipolysis by adding a lipolytic agent like isoproterenol.

  • Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Collect the supernatant, which contains the released FFAs.

  • Measure the FFA concentration in the supernatant using a commercial colorimetric or fluorometric assay kit.

  • Plot the FFA concentration against the log concentration of the test compound to determine the IC50 for the inhibition of FFA release.

Visualizations

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes FFA Free Fatty Acids Lipolysis->FFA Releases

Caption: GPR109A signaling pathway leading to reduced lipolysis.

Experimental_Workflow_FFA_Assay cluster_workflow Free Fatty Acid Release Assay Workflow start Plate Differentiated Adipocytes wash Wash Cells start->wash preincubate Pre-incubate with Test Compound wash->preincubate stimulate Stimulate with Lipolytic Agent preincubate->stimulate incubate Incubate at 37°C stimulate->incubate collect Collect Supernatant incubate->collect measure Measure FFA Concentration collect->measure analyze Analyze Data (IC50) measure->analyze

Caption: Workflow for the Free Fatty Acid (FFA) release assay.

References

A Comparative Guide to Analytical Methods for 2-Methylnicotinic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Methylnicotinic acid is crucial for pharmacokinetic studies, quality control, and various research applications. This guide provides a comprehensive comparison of common analytical methods for the detection of this compound, offering detailed experimental protocols and performance data to inform the selection of the most suitable technique.

The primary analytical techniques for the determination of this compound and related compounds include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the most common analytical methods for the detection of this compound and its analogs. The data presented is based on validated methods for structurally similar compounds and serves as a reliable reference for method selection and development.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Moderate to HighHighVery High
Sensitivity Moderate (µg/mL to ng/mL levels)High (ng/mL levels)Very High (pg/mL to ng/mL levels)[1]
Throughput ModerateModerateHigh[1]
Development Cost Moderate[1]HighHigh[1]
Expertise Required Moderate[1]HighHigh[1]
Cross-Reactivity Higher potential for interference[1]Moderate, dependent on derivatizationLow (with proper method development)[1]
Primary Application Routine analysis, quality control, high-concentration samples[1]Analysis of volatile and semi-volatile impuritiesBioanalysis, metabolite identification, low-level quantification[1]

Experimental Workflows and Logical Relationships

The general workflow for the analysis of this compound involves several key stages, from sample acquisition to final data analysis. The specific steps may vary depending on the chosen analytical technique and the sample matrix.

Analytical Workflow for this compound General Analytical Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Urine, Formulation) Pre-treatment Pre-treatment (e.g., Deproteinization, Homogenization) Sample_Collection->Pre-treatment Extraction Extraction (e.g., SPE, LLE) Pre-treatment->Extraction Derivatization Derivatization (Required for GC-MS) Extraction->Derivatization Reconstitution Reconstitution in Mobile/Injection Solvent Extraction->Reconstitution Derivatization->Reconstitution Chromatographic_Separation Chromatographic Separation (HPLC or GC) Reconstitution->Chromatographic_Separation Detection Detection (UV, MS, or MS/MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Data_Reporting Data Reporting & Review Peak_Integration->Data_Reporting

General analytical workflow for this compound.

While a specific signaling pathway for this compound is not extensively documented, its structural similarity to nicotinic acid (Niacin, Vitamin B3) suggests its potential involvement in related metabolic pathways. The following diagram illustrates the metabolic fate of nicotinic acid.

Nicotinic_Acid_Metabolism Metabolic Pathway of Nicotinic Acid Nicotinic_Acid Nicotinic Acid Nicotinamide Nicotinamide Nicotinic_Acid->Nicotinamide NMN Nicotinamide Mononucleotide Nicotinamide->NMN MNA N1-Methylnicotinamide Nicotinamide->MNA NAD Nicotinamide Adenine Dinucleotide (NAD+) NMN->NAD NADP Nicotinamide Adenine Dinucleotide Phosphate (NADP+) NAD->NADP M2PY N-Methyl-2-pyridone-5-carboxamide MNA->M2PY M4PY N-Methyl-4-pyridone-5-carboxamide MNA->M4PY

Metabolic pathway of nicotinic acid.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related compounds and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase : An isocratic or gradient mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1][2]

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL.

  • Detection : UV detection at an appropriate wavelength (e.g., 263 nm for nicotinic acid derivatives).[3]

  • Sample Preparation :

    • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities in this compound samples. A derivatization step is typically required to increase the volatility of the analyte.

  • Instrumentation : A GC system coupled to a mass spectrometer.

  • Column : A capillary column suitable for polar compounds (e.g., HP-5MS).[4]

  • Carrier Gas : Helium.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[5]

  • Injector Temperature : 250°C.[5]

  • Ion Source Temperature : 230°C.[5]

  • Detection : Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.[5]

  • Derivatization :

    • Evaporate the solvent from the sample extract under a gentle stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of pyridine.[5]

    • Heat the mixture at 70°C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the analysis of this compound in complex biological matrices due to its high sensitivity and selectivity.[1]

  • Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase :

    • A: 0.1% formic acid in water.[1]

    • B: 0.1% formic acid in acetonitrile.[1]

    • A linear gradient from 5% to 95% B over 5 minutes is a good starting point.[1]

  • Flow Rate : 0.3 mL/min.[1]

  • Injection Volume : 5 µL.[1]

  • Mass Spectrometry :

    • Ionization : Electrospray Ionization (ESI) in positive mode.[1]

    • MRM Transitions : The precursor ion would be the protonated molecule [M+H]+. The specific fragment ions would need to be determined by direct infusion of a standard.[1]

  • Sample Preparation (Solid-Phase Extraction - SPE) :

    • To 100 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid in water.[1]

    • Vortex and load the sample onto an appropriate SPE cartridge.[1]

    • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.[1]

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.[1]

    • Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.[1]

Conclusion

The selection of an analytical method for this compound should be guided by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the nature of potential impurities. HPLC-UV is a robust and cost-effective method for routine quality control of bulk materials. GC-MS offers excellent capabilities for identifying volatile impurities, though it requires a derivatization step. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the superior technique. For comprehensive purity profiling and characterization, a combination of these techniques may be the most effective approach.

References

A Comparative Guide to the Synthesis of 2-Methylnicotinic Acid: Validation of a Novel Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel synthetic route for 2-Methylnicotinic acid with established manufacturing methods. Experimental data, detailed protocols, and process visualizations are presented to offer an objective assessment of each route's performance, aiding in the selection of the most suitable method for research and development applications. This compound is a key intermediate in the synthesis of various pharmaceuticals, making efficient and reliable production crucial.[1]

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the novel synthetic route and two established industrial methods for producing this compound or its direct precursor, methyl 2-methylnicotinate.

ParameterNovel Synthetic RouteEstablished Route 1: Oxidation of 2-Methyl-5-ethylpyridineEstablished Route 2: Fischer Esterification of 6-Methylnicotinic Acid
Starting Materials 1,1,3,3-Tetramethoxypropane, β-Aminocrotonic acid methyl ester2-Methyl-5-ethylpyridine6-Methylnicotinic acid, Methanol
Key Reagents Acid catalyst (e.g., HCl), MethanolNitric acid, Sulfuric acid, MethanolSulfuric acid or HCl gas
Reported Yield >65% (for the ester)[2]65-70% (for the ester)[3]~75% (for the ester)[3]
Product Purity >98% (for the ester)[2]97.6% - 98.3% (for the ester)[3]Requires purification from unreacted starting materials[3]
Reaction Temperature 40-60°C[2]140-225°C[3][4][5]Reflux[3]
Reaction Time 8-11 hours total (for the ester)[2]7-14 hours (for oxidation and esterification)[3][4]1-17 hours[3]
Key By-products Water, MethanolDinicotinic acid, Spent nitric acid[3][6]Water
Process Safety & Environmental Impact Avoids the use of malodorous and hazardous reagents like acrolein. Milder reaction conditions.[2]Involves highly corrosive acids and high temperatures, generation of nitrous oxide and spent nitric acid.[3][7]Uses strong acid, but generally considered a cleaner reaction than oxidation.
Economic Considerations Raw materials are readily available. Simple operation suitable for industrial production.[2]Potentially lower cost of starting materials for large-scale production, but requires specialized equipment for high temperatures and corrosive materials.[3]Can be less economical for very large quantities.[3]

Experimental Protocols

Novel Synthetic Route: From 1,1,3,3-Tetramethoxypropane

This route involves a two-step, one-pot synthesis of methyl 2-methylnicotinate, which is then hydrolyzed to this compound.

Step 1: Formation of the Malondialdehyde derivative

  • In a reactor at room temperature, add 1,1,3,3-tetramethoxypropane (2.0 mol).

  • While stirring, add a 25% aqueous solution of hydrochloric acid (2.0 mol HCl).

  • Control the temperature at 45°C and allow the reaction to proceed for 3 hours.[2]

Step 2: Condensation and Cyclization

  • To the reactor containing the product from Step 1, add β-aminocrotonic acid methyl ester (1.0 mol) and methanol (7.0 mol).

  • Maintain the reaction temperature at 60°C for 7 hours.[2]

Step 3: Work-up and Purification

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the concentrate with a 10% aqueous sodium carbonate solution to a pH of 7.0.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with water.

  • Concentrate the organic phase and purify by vacuum distillation to obtain methyl 2-methylnicotinate.[2]

Step 4: Hydrolysis to this compound

  • The resulting methyl 2-methylnicotinate can be hydrolyzed to this compound using standard procedures, for example, by heating with an aqueous solution of a base like lithium hydroxide, followed by acidification.

Established Route 1: Oxidation of 2-Methyl-5-ethylpyridine

This industrial process involves the oxidation of the ethyl group followed by esterification.

Step 1: Oxidation

  • Charge a reactor with 96% sulfuric acid (1.5 mol) and ammonium vanadate (7.5 mmol).

  • Cool the mixture and add 98% 2-methyl-5-ethylpyridine (0.75 mol) dropwise over 20-25 minutes.

  • Heat the stirred reaction mixture to 160°C.

  • Add 65% nitric acid (6.2 mol) dropwise over approximately 5.5 hours, maintaining the temperature between 155-160°C. During this time, continuously distill off the diluted nitric acid.[4]

  • After the addition is complete, continue heating for a short period and then cool the mixture.[4]

Step 2: Esterification and Isolation

  • Add methanol to the cooled reaction mixture and reflux for 6 hours at 60-70°C to esterify the carboxylic acid.[3]

  • Distill off the excess methanol and cool to 25°C.

  • Adjust the pH to 7.0 with a suitable base.

  • Extract the product with a solvent like dichloromethane.

  • Distill the solvent and purify the methyl 6-methylnicotinate by high vacuum distillation.[3][6] Note: This process yields the 6-methyl isomer, which would then require isomerization or a different starting material to obtain the 2-methyl isomer. The protocol is illustrative of the harsh conditions of this type of oxidation route.

Visualizations

Synthetic Route Diagrams

Synthetic_Routes cluster_0 Novel Synthetic Route cluster_1 Established Route 1 (Oxidation) TMP 1,1,3,3-Tetramethoxypropane Intermediate1 Malondialdehyde derivative TMP->Intermediate1 HCl, 45°C BMCE β-Aminocrotonic acid methyl ester M2MN Methyl 2-methylnicotinate BMCE->M2MN Intermediate1->M2MN Methanol, 60°C TMNA This compound M2MN->TMNA Hydrolysis MEP 2-Methyl-5-ethylpyridine Oxidized_Inter 6-Methylnicotinic acid intermediate MEP->Oxidized_Inter HNO₃, H₂SO₄ 160°C M6MN Methyl 6-methylnicotinate Oxidized_Inter->M6MN Methanol, Reflux

Comparison of the novel and an established synthetic route for a methylnicotinic acid derivative.
Logical Workflow for Route Selection

Route_Selection_Workflow Start Start: Need to synthesize This compound Scale Scale of Synthesis? Start->Scale Safety Safety & Environmental Concerns? Scale->Safety Large Scale Purity High Purity Critical? Scale->Purity Lab/Pilot Scale NovelRoute Select Novel Route Safety->NovelRoute Yes OxidationRoute Consider Oxidation Route Safety->OxidationRoute No Purity->NovelRoute Yes FischerRoute Consider Fischer Esterification Purity->FischerRoute No

A decision workflow for selecting a synthetic route based on key project requirements.
Potential Biological Pathway: Prostaglandin Synthesis

This compound has demonstrated anti-inflammatory properties, which may be attributed to the inhibition of prostaglandin synthesis. The following diagram illustrates a simplified prostaglandin synthesis pathway, a potential target for the biological activity of this compound.

Prostaglandin_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Potential Site of Action Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Cyclooxygenase (COX) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inflammation Inflammation PGE2->Inflammation TMNA_action This compound TMNA_action->AA Inhibition?

Simplified prostaglandin synthesis pathway and a potential point of inhibition.

References

A Comparative Guide to the Biological Evaluation of 2-Methylnicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological evaluation of 2-methylnicotinic acid and its structural isomers, 3-methylnicotinic acid and 4-methylnicotinic acid. While research on nicotinic acid and its derivatives is extensive, direct comparative studies on these specific methyl isomers are limited. This document summarizes the available data, highlights knowledge gaps, and provides detailed experimental protocols for relevant biological assays to facilitate further investigation.

Introduction

Nicotinic acid (niacin, Vitamin B3) is a well-established therapeutic agent with significant effects on lipid metabolism and inflammation. Its derivatives are of great interest in drug discovery. The introduction of a methyl group to the pyridine ring of nicotinic acid can significantly alter its physicochemical properties and biological activity. Understanding the distinct pharmacological profiles of 2-, 3-, and 4-methylnicotinic acid is crucial for the development of novel therapeutics with improved efficacy and reduced side effects.

Physicochemical Properties

The position of the methyl group influences the electronic and steric properties of the molecule, which in turn can affect its biological activity. A summary of key physicochemical properties is presented below.

PropertyThis compound3-Methylnicotinic Acid4-Methylnicotinic AcidNicotinic Acid (for reference)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂C₆H₅NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol 123.11 g/mol
CAS Number 3222-56-83222-49-93222-50-259-67-6

Comparative Biological Activities

Direct comparative studies on the biological activities of 2-, 3-, and 4-methylnicotinic acid are scarce in the available scientific literature. The majority of research has focused on nicotinic acid and its various other derivatives.

GPR109A Receptor Activity

The primary molecular target for nicotinic acid's therapeutic effects is the G protein-coupled receptor 109A (GPR109A, also known as HCAR2).[1][2][3] Activation of GPR109A in adipocytes inhibits lipolysis, while its activation in immune cells and keratinocytes mediates anti-inflammatory effects and the common side effect of flushing.[1][4][5][6]

  • This compound: Limited data is available on the direct interaction of this compound with GPR109A.

  • 3-Methylnicotinic Acid: There is a lack of published data on the GPR109A activity of 3-methylnicotinic acid.

  • 4-Methylnicotinic Acid: No direct studies on the GPR109A agonistic or antagonistic activity of 4-methylnicotinic acid have been identified.

Further research is critically needed to determine the affinity and efficacy of these isomers at the GPR109A receptor to understand their potential for therapeutic benefits and side effects.

Anti-inflammatory Activity

Nicotinic acid is known to possess anti-inflammatory properties, which are at least partially mediated by GPR109A.[5][6][7] These effects involve the modulation of pro-inflammatory cytokine production.[4][6]

A study on nicotinamide and its isomers, picolinamide (2-carboxamidopyridine) and isonicotinamide (4-carboxamidopyridine), demonstrated their anti-inflammatory and antinociceptive activities in various experimental models.[8] While these are amide derivatives, the findings suggest that the position of the functional group on the pyridine ring is critical for activity.

  • This compound: While derivatives of this compound have been synthesized, specific data on the anti-inflammatory activity of the parent compound is limited.

  • 3-Methylnicotinic Acid: No specific data on the anti-inflammatory properties of 3-methylnicotinic acid was found.

  • 4-Methylnicotinic Acid (and its derivatives): Isonicotinic acid (4-pyridinecarboxylic acid) derivatives have shown significant anti-inflammatory and ROS inhibitory activities.[9][10] This suggests that the 4-substituted pyridine ring is a promising scaffold for anti-inflammatory drug design.

Cytotoxicity

The cytotoxic potential of these isomers is an important parameter for their safety assessment and potential as anti-cancer agents.

  • 3-Methylnicotinic Acid: There is a lack of published studies on the cytotoxic effects of 3-methylnicotinic acid.

  • 4-Methylnicotinic Acid: Information on the cytotoxicity of 4-methylnicotinic acid is limited.

Experimental Protocols

To facilitate the comparative biological evaluation of these isomers, detailed protocols for key experiments are provided below.

GPR109A Receptor Binding Assay

This assay determines the binding affinity of the test compounds to the GPR109A receptor.

Materials:

  • Membrane preparations from cells expressing human GPR109A.

  • Radioligand: [³H]-Nicotinic acid.

  • Non-specific binding control: Unlabeled nicotinic acid.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • In a 96-well filter plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (e.g., 1-5 nM).

  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled nicotinic acid (e.g., 10 µM).

  • Initiate the binding reaction by adding the GPR109A membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, and then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

In Vitro Anti-inflammatory Assay (LPS-stimulated Cytokine Release in Monocytes)

This assay evaluates the ability of the compounds to inhibit the release of pro-inflammatory cytokines from activated immune cells.

Materials:

  • Human monocytic cell line (e.g., THP-1).

  • Lipopolysaccharide (LPS).

  • RPMI-1640 medium supplemented with 10% FBS.

  • ELISA kits for TNF-α and IL-6.

  • 24-well cell culture plates.

Procedure:

  • Seed THP-1 monocytes in a 24-well plate and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Pre-treat the differentiated macrophages with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the IC₅₀ values for the inhibition of cytokine release.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

Materials:

  • A relevant cell line (e.g., a cancer cell line or a normal cell line).

  • DMEM or RPMI-1640 medium supplemented with 10% FBS.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC₅₀ value (the concentration of the test compound that reduces cell viability by 50%).

Signaling Pathways & Visualizations

The primary signaling pathway for nicotinic acid involves the GPR109A receptor, which couples to an inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream effects. In the context of the flushing response, GPR109A activation in skin immune cells (like Langerhans cells and macrophages) leads to the production and release of prostaglandins, particularly PGD₂ and PGE₂.[1][11]

Below are Graphviz diagrams illustrating the key signaling pathways.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi-protein GPR109A->Gi activates AC Adenylyl Cyclase cAMP ↓ cAMP Ligand Nicotinic Acid or Isomer Ligand->GPR109A Gi->AC inhibits Downstream Downstream Effects (e.g., ↓ Lipolysis) cAMP->Downstream

Caption: GPR109A signaling pathway leading to reduced cAMP and downstream effects.

Flushing_Pathway cluster_immune_cell Skin Immune Cell GPR109A_flush GPR109A PLA2 Phospholipase A2 GPR109A_flush->PLA2 activates AA Arachidonic Acid PLA2->AA releases COX COX-1 / COX-2 PGs Prostaglandins (PGD₂, PGE₂) COX->PGs converts Ligand_flush Nicotinic Acid or Isomer Ligand_flush->GPR109A_flush Vasodilation Vasodilation (Flushing) PGs->Vasodilation

Caption: Signaling pathway for nicotinic acid-induced flushing.

Conclusion

The biological activities of this compound and its isomers, 3- and 4-methylnicotinic acid, are not well characterized, with a notable lack of direct comparative studies. While the pharmacology of the parent compound, nicotinic acid, is well-understood, it is crucial to investigate how the position of a methyl group on the pyridine ring impacts receptor binding, anti-inflammatory potential, and cytotoxicity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate these isomers. Such studies are essential for unlocking the therapeutic potential of this class of compounds and for the rational design of new drugs with improved pharmacological profiles.

References

Comparative Docking Analysis of 2-Methylnicotinic Acid Analogs as Potential FabI Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel 2-Methylnicotinic acid analogs as potential inhibitors of the bacterial enzyme Enoyl-Acyl Carrier Protein Reductase (FabI). FabI is a crucial enzyme in the bacterial fatty acid biosynthesis pathway, making it an attractive target for the development of new antibacterial agents.[1][2][3] This document outlines the experimental protocols for in silico analysis, presents a comparative summary of docking results and predicted ADMET properties, and visualizes the key workflows and biological pathways.

Data Presentation

The following tables summarize the quantitative data obtained from the comparative docking analysis and in silico ADMET predictions for a series of this compound analogs.

Table 1: Comparative Docking Analysis of this compound Analogs against S. aureus FabI (PDB ID: 3GR6)

Compound IDAnalog StructureBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
2MNA This compound-6.5TYR157, MET160, ALA95ALA95 (O), SER197 (O)
2MNA-01 2-Methyl-6-chloronicotinic acid-7.2TYR157, MET160, PHE204ALA95 (O), SER197 (O)
2MNA-02 2-Methyl-6-hydroxynicotinic acid-6.8TYR157, LYS164, SER197ALA95 (O), LYS164 (NH), SER197 (O)
2MNA-03 2-Methyl-N-phenylnicotinamide-7.8TYR157, PHE204, ILE193TYR157 (OH), ALA95 (O)
2MNA-04 2-Methyl-N-(4-chlorophenyl)nicotinamide-8.5TYR157, PHE204, MET160TYR157 (OH), ALA95 (O)
Triclosan (Reference Inhibitor)-9.1TYR157, MET160, ALA95TYR157 (OH)

Table 2: In Silico ADMET Prediction for this compound Analogs

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsLipinski's Rule of Five ViolationsPredicted Oral Bioavailability (%)
2MNA 137.141.212085
2MNA-01 171.581.912088
2MNA-02 153.140.823082
2MNA-03 214.252.512090
2MNA-04 248.693.212092
Triclosan 289.544.812095

Experimental Protocols

Molecular Docking Protocol

The molecular docking analysis was performed using AutoDock 4.2.[4]

  • Receptor Preparation: The three-dimensional crystal structure of Staphylococcus aureus FabI (PDB ID: 3GR6) was obtained from the Protein Data Bank.[4] Water molecules and the co-crystallized ligand were removed. Polar hydrogen atoms and Kollman charges were added to the protein structure.

  • Ligand Preparation: The 2D structures of the this compound analogs were drawn using MarvinSketch and converted to 3D structures. Gasteiger charges were assigned, and the structures were saved in PDBQT format.

  • Grid Box Definition: A grid box was centered on the active site of FabI, defined by the position of the native ligand in the crystal structure, to encompass the binding pocket.

  • Docking Simulation: The Lamarckian genetic algorithm was employed for the docking simulations.[5] The docking results were analyzed based on the binding energy and the interaction patterns between the ligands and the receptor.

In Silico ADMET Prediction Protocol

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was conducted using the pkCSM web server.[6] This tool utilizes graph-based signatures to predict various pharmacokinetic and toxicity properties of small molecules.[6][7] The SMILES strings of the this compound analogs were submitted to the server to obtain predictions for key ADMET parameters, including Lipinski's rule of five, oral bioavailability, and others.

Visualization

experimental_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking (AutoDock) cluster_admet In Silico ADMET Prediction (pkCSM) l1 2D Structure Drawing (MarvinSketch) l2 3D Structure Generation l1->l2 l3 Energy Minimization l2->l3 l4 Assign Gasteiger Charges l3->l4 d1 Define Grid Box (Active Site) l4->d1 r1 Download PDB Structure (e.g., 3GR6 for FabI) r2 Remove Water & Ligands r1->r2 r3 Add Polar Hydrogens r2->r3 r4 Add Kollman Charges r3->r4 r4->d1 d2 Run Docking Simulation (Lamarckian Genetic Algorithm) d1->d2 d3 Analyze Results (Binding Energy, Interactions) d2->d3 a3 Analyze Predicted Properties d3->a3 Correlate a1 Generate SMILES Strings a2 Submit to Web Server a1->a2 a2->a3 fatty_acid_biosynthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp condensation Condensation (FabH, FabB, FabF) malonyl_acp->condensation reduction1 Reduction (FabG) condensation->reduction1 dehydration Dehydration (FabZ, FabA) reduction1->dehydration reduction2 Reduction (FabI) dehydration->reduction2 elongated_acyl_acp Elongated Acyl-ACP reduction2->elongated_acyl_acp elongated_acyl_acp->condensation Next Cycle fatty_acids Fatty Acids elongated_acyl_acp->fatty_acids analogs 2-Methylnicotinic Acid Analogs analogs->reduction2 Inhibition

References

Comparative Guide to Antibody Cross-Reactivity: Nicotinic Acid vs. 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework for Cross-Reactivity

Antibody specificity is determined by the precise molecular interactions between the antibody's paratope and the antigen's epitope.[1] Nicotinic acid and 2-Methylnicotinic acid are structurally similar small molecules (haptens) that can elicit an antibody response when conjugated to a larger carrier protein.[2] The primary structural difference is the presence of a methyl group at the 2-position of the pyridine ring in this compound.

The potential for cross-reactivity of an anti-nicotinic acid antibody with this compound depends on the specific epitope recognized by the antibody. If the antibody's binding site primarily interacts with the carboxyl group and the pyridine ring away from the 2-position, a higher degree of cross-reactivity would be expected. Conversely, if the binding pocket is sterically constrained around the 2-position, the additional methyl group in this compound would likely hinder binding, resulting in lower cross-reactivity.[3][4]

Proposed Experimental Investigation: Competitive ELISA

To empirically determine the cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method.[5][6][7][8] This assay measures the ability of a free analyte (the competitor) to inhibit the binding of a labeled antigen to a specific antibody.

Hypothetical Data Presentation

The following table illustrates how data from a competitive ELISA could be presented to compare the cross-reactivity. The IC50 value represents the concentration of the competitor required to inhibit 50% of the labeled antigen binding. A lower IC50 value indicates a higher binding affinity.

AnalyteAntibody TargetHypothetical IC50 (nM)% Cross-Reactivity
Nicotinic AcidAnti-Nicotinic Acid100100%
This compoundAnti-Nicotinic Acid50020%

% Cross-Reactivity = (IC50 of Nicotinic Acid / IC50 of this compound) x 100

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a step-by-step guide for performing a competitive ELISA to determine the cross-reactivity of an anti-nicotinic acid antibody.

Materials:

  • 96-well microtiter plates

  • Anti-Nicotinic Acid Antibody

  • Nicotinic Acid-Peroxidase (or other enzyme) Conjugate

  • Nicotinic Acid Standard

  • This compound Standard

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-nicotinic acid antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the nicotinic acid standard and the this compound competitor.

    • Add the standards and competitors to their respective wells.

    • Immediately add the nicotinic acid-enzyme conjugate to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration to generate a standard curve. Determine the IC50 for both nicotinic acid and this compound. Calculate the percent cross-reactivity.

Visualizations

Experimental Workflow

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat Plate with Anti-Nicotinic Acid Antibody p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 a1 Add Standards & Competitors (Nicotinic Acid or this compound) p4->a1 a2 Add Nicotinic Acid-Enzyme Conjugate a1->a2 a3 Incubate a2->a3 d1 Wash a3->d1 d2 Add Substrate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance d3->d4 Data Analysis Data Analysis d4->Data Analysis Nicotinic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA Nicotinic Acid GPR109A GPR109A (HCA₂ Receptor) NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca ↑ Ca²⁺ IP3->Ca Mobilization

References

Performance Benchmarking of Catalysts for 2-Methylnicotinic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methylnicotinic acid, a crucial intermediate in the pharmaceutical and agrochemical industries, is predominantly achieved through a two-step process commencing with the catalytic ammoxidation of 2-picoline. The efficiency of this initial step is critically dependent on the catalyst employed. This guide provides a comparative analysis of various catalytic systems for the synthesis of 2-cyanopyridine, the precursor to this compound, supported by experimental data from published literature and patents.

Catalytic Performance in 2-Picoline Ammoxidation

The vapor-phase ammoxidation of 2-picoline to 2-cyanopyridine is an exothermic reaction typically carried out in fixed-bed or fluidized-bed reactors at elevated temperatures. Vanadium-based catalysts are the most extensively studied and commercially utilized for this transformation. The following table summarizes the performance of different catalysts based on reported yields and reaction conditions.

Catalyst SystemSupportReaction Temperature (°C)Conversion (%)Yield of 2-Cyanopyridine (%)Selectivity (%)Reference
Vanadium OxideVanadium Metal350 - 60035 - 60--[1]
Vanadium Pentoxide (V₂O₅)Alumina-~57~27 (mole %)-[1]
Vanadium Pentoxide (V₂O₅) on preheated AluminaAlumina--59-[1]
Complex Solid Phosphoric Acid with heavy metal compounds-455-60-[1]
V₂O₅, Sb₂O₅, Cr₂O₃, TiO₂--10098.6-[2]
V-W-O systems----99.5[2]

From 2-Cyanopyridine to this compound: The Hydrolysis Step

Following the synthesis of 2-cyanopyridine, the subsequent step is hydrolysis to yield this compound. This can be achieved through various methods, including acidic, basic, or enzymatic hydrolysis. The choice of method influences the reaction conditions and the final product, which can be the amide (picolinamide) or the carboxylic acid (picolinic acid).

Continuous hydrolysis processes have been developed for cyanopyridines, which can be controlled to produce either the amide or the carboxylic acid with high selectivity and short reaction times. For the hydrolysis of 2-cyanopyridine to the carboxylic acid, temperatures are typically maintained above 135°C.

Experimental Protocols

Catalytic Ammoxidation of 2-Picoline to 2-Cyanopyridine (General Procedure)

This protocol is a generalized representation based on common practices described in the literature.

Materials:

  • 2-Picoline

  • Anhydrous Ammonia

  • Air (or another oxygen-containing gas)

  • Catalyst (e.g., Vanadium Oxide-based)

Apparatus:

  • Fixed-bed or fluidized-bed reactor

  • Vaporizer

  • Gas flow controllers

  • Temperature control system

  • Condenser and collection system

Procedure:

  • The catalyst is packed into the reactor.

  • The reactor is heated to the desired reaction temperature (typically 300-450°C) while a stream of air is passed through the catalyst bed.

  • A gaseous, non-flammable feed mixture of 2-picoline, ammonia, and air is created by vaporizing the 2-picoline and mixing it with ammonia and air in specific molar ratios.

  • The feed gas mixture is passed over the catalyst bed at a controlled space velocity.

  • The product stream exiting the reactor is cooled in a condenser to liquefy the 2-cyanopyridine and any unreacted 2-picoline.

  • The collected liquid is then purified, typically by distillation, to isolate the 2-cyanopyridine.

Hydrolysis of 2-Cyanopyridine to this compound (General Basic Hydrolysis)

Materials:

  • 2-Cyanopyridine

  • Sodium Hydroxide (or other base)

  • Water

  • Acid for neutralization (e.g., Hydrochloric acid)

Apparatus:

  • Reaction vessel with reflux condenser and stirrer

  • Heating mantle

  • pH meter

Procedure:

  • 2-Cyanopyridine is dissolved in an aqueous solution of sodium hydroxide in the reaction vessel.

  • The mixture is heated to reflux (typically above 100°C) and stirred for a specified period to ensure complete hydrolysis.

  • The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solution is then carefully neutralized with an acid to precipitate the this compound.

  • The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and then dried.

Process Workflow and Logic

The following diagram illustrates the general workflow for the synthesis of this compound and the subsequent analysis.

G cluster_synthesis Synthesis Pathway cluster_analysis Performance Benchmarking Picoline 2-Picoline Cyanopyridine 2-Cyanopyridine Picoline->Cyanopyridine Catalytic Ammoxidation (Vapor Phase) NicotinicAcid This compound Cyanopyridine->NicotinicAcid Hydrolysis (Acid/Base/Enzyme) CatalystScreening Catalyst Screening Cyanopyridine->CatalystScreening ReactionOptimization Reaction Optimization (T, P, Flow Rate) CatalystScreening->ReactionOptimization ProductAnalysis Product Analysis (GC, HPLC) ReactionOptimization->ProductAnalysis PerformanceMetrics Performance Metrics (Yield, Selectivity, Conversion) ProductAnalysis->PerformanceMetrics

References

Structure-Activity Relationship (SAR) Studies of 2-Methylnicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylnicotinic acid derivatives across various therapeutic areas. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate the rational design of novel and more potent therapeutic agents. This compound, a pyridine derivative with a carboxylic acid at the 3-position and a methyl group at the 2-position, serves as a versatile scaffold for developing compounds with a wide range of pharmacological activities.[1]

Antimicrobial Activity

Derivatives of nicotinic acid have shown promising activity against various microbial strains. SAR studies reveal that modifications of the carboxylic acid group can lead to potent antimicrobial agents.

A study focused on the synthesis of acylhydrazones and their cyclized 1,3,4-oxadiazoline derivatives from nicotinic acid highlighted key structural requirements for antimicrobial activity.[2] The acylhydrazone derivatives generally exhibited greater biological activity compared to the N-acetyl-1,3,4-oxadiazolines. Notably, the presence of a 5-nitrofuran substituent was crucial for potent activity in both series.[2]

CompoundModificationTarget OrganismMIC (µg/mL)
Acylhydrazone 5 5-nitrofuran substituentStaphylococcus epidermidis ATCC 122287.81 - 15.62
Acylhydrazone 13 5-nitrofuran substituentStaphylococcus epidermidis ATCC 122281.95
Staphylococcus aureus ATCC 43300 (MRSA)7.81
1,3,4-Oxadiazoline 25 5-nitrofuran substituentBacillus subtilis ATCC 66337.81
Staphylococcus aureus ATCC 65387.81
Staphylococcus aureus ATCC 43300 (MRSA)15.62
Candida albicans ATCC 1023115.62

Key SAR Insights:

  • The acylhydrazone linkage is generally favorable for antimicrobial activity compared to the cyclized 1,3,4-oxadiazoline ring.[2]

  • A 5-nitrofuran moiety is a key pharmacophore for enhancing activity against both Gram-positive bacteria and fungi.[2]

  • Compound 13 showed no activity against Candida albicans, while its cyclized counterpart 25 did, suggesting the 1,3,4-oxadiazoline ring can be important for antifungal selectivity.[2]

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay: The antimicrobial activity of the synthesized compounds was determined using the microbroth dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight. The turbidity of the microbial suspension was adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Serial Dilution: The compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated at 35°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

The following diagram illustrates the general workflow for the synthesis and evaluation of these antimicrobial agents.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation NicotinicAcid Nicotinic Acid Condensation Condensation with Aldehydes NicotinicAcid->Condensation Acylhydrazones Acylhydrazone Derivatives (e.g., 13) Condensation->Acylhydrazones Cyclization Cyclization in Acetic Anhydride Acylhydrazones->Cyclization MIC_Assay MIC Assay Acylhydrazones->MIC_Assay Oxadiazolines 1,3,4-Oxadiazoline Derivatives (e.g., 25) Cyclization->Oxadiazolines Oxadiazolines->MIC_Assay SAR_Analysis SAR Analysis MIC_Assay->SAR_Analysis

Caption: Synthetic and evaluation workflow for nicotinic acid-based antimicrobial agents.

Vasorelaxant and Antioxidant Activity

Thionicotinic acid derivatives have been investigated for their vasorelaxant and antioxidant properties. A study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs revealed that these compounds induce dose-dependent vasorelaxation.[3][4]

CompoundR GroupMax. Relaxation (Rmax) %ED50 (nM)DPPH Scavenging (%)
6 -COOH95.3 ± 2.121.333.20
7 -CONH288.6 ± 3.5>10000.57
8 -CN85.4 ± 4.2>10000.30

Key SAR Insights:

  • The carboxylic acid group (-COOH) at the 3-position is crucial for potent vasorelaxant activity, as demonstrated by the significantly higher potency of compound 6 compared to its amide and nitrile analogs.[3][4]

  • The same trend is observed for antioxidant activity, where the carboxylic acid derivative showed the highest radical scavenging activity.[3]

  • The vasorelaxation is mediated by endothelium-induced nitric oxide (NO) and prostacyclin.[3][4]

Experimental Protocols

Ex Vivo Vasorelaxation Assay:

  • Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings. The endothelial lining was kept intact for some rings and mechanically removed for others.

  • Organ Bath Setup: The aortic rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

  • Contraction Induction: The rings were pre-contracted with phenylephrine.

  • Compound Administration: Once a stable contraction was achieved, cumulative concentrations of the test compounds were added to the organ bath.

  • Data Recording: Changes in isometric tension were recorded to determine the relaxation response.

The proposed mechanism of vasorelaxation is depicted in the following signaling pathway diagram.

G ThioNicotinicAcid 2-(1-adamantylthio)nicotinic Acid Derivatives EndothelialCell Endothelial Cell ThioNicotinicAcid->EndothelialCell NO_Synthase eNOS Activation EndothelialCell->NO_Synthase PGI2_Synthase Prostacyclin Synthase Activation EndothelialCell->PGI2_Synthase NO Nitric Oxide (NO) NO_Synthase->NO PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 SmoothMuscleCell Vascular Smooth Muscle Cell NO->SmoothMuscleCell PGI2->SmoothMuscleCell Vasorelaxation Vasorelaxation SmoothMuscleCell->Vasorelaxation

Caption: Signaling pathway for vasorelaxation induced by thionicotinic acid derivatives.

Anti-inflammatory Activity

Nicotinic acid derivatives have also been explored as potential anti-inflammatory agents. Two series of compounds derived from the nicotinic acid scaffold were synthesized and evaluated for their ability to inhibit nitrite production in LPS/INFγ-stimulated RAW 264.7 macrophage cells.[5] Several compounds exhibited significant anti-inflammatory activity without affecting cell viability.[5] The most active compounds also showed potent inhibition of TNF-α, IL-6, iNOS, and COX-2 levels.[5]

CompoundNitrite Inhibition (%)
4d High
4f High
4g High
4h High
5b High
Ibuprofen (Reference) High

Note: Specific percentage inhibition values were not provided in the abstract, but the compounds were highlighted as the most potent.

Key SAR Insights:

  • The study suggests that the nicotinic acid scaffold can be successfully modified to produce potent anti-inflammatory agents with a good safety profile.[5]

  • Compounds 4h and 5b showed promising in vivo anti-inflammatory activity and were further investigated for their ulcerogenic profile, with 4h showing a superior gastric safety profile.[5]

  • Molecular docking studies indicated that the activity of these compounds is likely mediated through the inhibition of COX-2.[5]

Experimental Protocols

Nitrite Production Assay (Griess Assay):

  • Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells were pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Cells were then stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce inflammation and nitric oxide production.

  • Incubation: The plates were incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent. The absorbance was read at 540 nm.

  • Data Analysis: The percentage of nitrite inhibition was calculated relative to the stimulated, untreated control.

Angiotensin II Antagonism

A series of 2-(alkylamino)nicotinic acid analogs linked to a biphenyltetrazole moiety were found to be potent angiotensin II antagonists.[6] This class of compounds has potential applications as antihypertensive agents.

One of the most potent compounds in this series, a pyridine derivative with a propyl group on the exocyclic nitrogen, demonstrated high in vitro activity and excellent oral bioavailability.[6]

AssayActivity
pA₂ (rabbit aorta)10.10
Ki (rat liver receptor binding)0.61 nM

Key SAR Insights:

  • An alkyl group on the exocyclic nitrogen was found to be much more important for potency than an alkyl group on the pyridine ring.[6]

  • The carboxylic acid group is essential for activity, and its replacement with non-acidic groups was detrimental.[6]

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The structure-activity relationships highlighted in this guide demonstrate that small modifications to the core structure can lead to significant changes in potency and selectivity across different therapeutic targets. The carboxylic acid at the 3-position is frequently a key determinant of activity, while substitutions at the 2-methyl group, the pyridine nitrogen, and other positions on the ring offer opportunities for fine-tuning the pharmacological profile. The provided experimental protocols and pathway visualizations serve as a valuable resource for researchers engaged in the design and development of novel this compound-based therapeutics.

References

A comparative study of the physicochemical properties of picolinic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Physicochemical Properties of Picolinic Acid Isomers

This guide provides a detailed comparison of the key physicochemical properties of the three isomers of pyridinecarboxylic acid: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). These isomers serve as crucial scaffolds in medicinal chemistry, forming the basis for a wide array of therapeutic agents used in treating conditions from tuberculosis to hyperlipidemia.[1][2][3] Understanding their distinct physicochemical characteristics is fundamental for researchers, scientists, and professionals in drug development.

This document summarizes quantitative data for properties such as dissociation constants (pKa), melting point, solubility, and lipophilicity (logP). Furthermore, it outlines the standard experimental protocols employed to determine these values, ensuring a comprehensive resource for laboratory application.

Isomeric Relationship and Pharmacological Significance

The three isomers differ only in the position of the carboxyl group on the pyridine ring. This seemingly minor structural variance leads to significant differences in their chemical properties and, consequently, their biological activities and applications as precursors for drug synthesis.[1][4]

Isomer_Significance cluster_isomers Pyridinecarboxylic Acid Isomers cluster_picolinic Position 2 cluster_nicotinic Position 3 cluster_isonicotinic Position 4 Pyridine Pyridine Core Picolinic Picolinic Acid Pyridine->Picolinic Nicotinic Nicotinic Acid (Niacin) Pyridine->Nicotinic Isonicotinic Isonicotinic Acid Pyridine->Isonicotinic Drugs Versatile Scaffolds for Drug Discovery (e.g., Tuberculosis, Cancer, Diabetes, Hyperlipidemia) Picolinic->Drugs Nicotinic->Drugs Isonicotinic->Drugs

Isomeric relationship and role in drug discovery.

Physicochemical Data Comparison

The following table summarizes the key physicochemical properties of the three picolinic acid isomers. These values are critical for predicting the behavior of these molecules in biological systems and for designing new chemical entities.

PropertyPicolinic Acid (2-isomer)Nicotinic Acid (3-isomer)Isonicotinic Acid (4-isomer)
Molecular Formula C₆H₅NO₂C₆H₅NO₂C₆H₅NO₂
Molecular Weight ( g/mol ) 123.11123.11123.11
Melting Point (°C) 136 - 138[5]236 - 239[6]≥300 (sublimes)[7]
pKa₁ (-COOH) ~1.0[8][9]~2.0[10]~1.8[11]
pKa₂ (Pyridine-NH⁺) 5.3 - 5.4[12][13]4.75 - 4.85[6][10][14]4.6 - 4.96[7][15][16]
Water Solubility (g/L at 20°C) 887[17][18]~18[10][19]~5.2[7]
logP (n-octanol/water) 0.72[8][20]0.22 - 0.36[10][19]0.4 (Calculated)[11]

Experimental Protocols

The data presented in this guide are determined through standardized experimental procedures. Below are detailed methodologies for the key experiments cited.

General Experimental Workflow

The determination of the physicochemical properties of a pure compound follows a structured workflow, starting from sample preparation and branching into specific analytical procedures.

Experimental_Workflow cluster_workflow Physicochemical Property Determination cluster_methods Analytical Methods cluster_results Measured Properties Sample Pure Isomer Sample MP Melting Point Determination (Capillary Method) Sample->MP Sol Solubility Measurement (Shake-Flask Method) Sample->Sol PKA pKa Determination (Potentiometric Titration) Sample->PKA LOGP logP Measurement (Shake-Flask Method) Sample->LOGP MP_Val Melting Point (°C) MP->MP_Val Sol_Val Solubility (g/L) Sol->Sol_Val PKA_Val pKa Values PKA->PKA_Val LOGP_Val logP LOGP->LOGP_Val

General workflow for property determination.

1. Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.

  • Sample Preparation: The crystalline sample is thoroughly dried and finely powdered to ensure uniform heat distribution.

  • Procedure: A small amount of the powdered sample is packed into a thin-walled glass capillary tube, which is then placed in a heating block apparatus (e.g., a Mel-Temp apparatus) adjacent to a calibrated thermometer. The temperature is increased rapidly to approach the anticipated melting point, then the heating rate is slowed to approximately 1-2°C per minute.

  • Data Recording: The melting range is recorded as two temperatures: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

2. Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for measuring the equilibrium solubility of a compound in a given solvent.

  • Procedure: An excess amount of the solid isomer is added to a flask containing a known volume of the solvent (e.g., deionized water). The flask is sealed and agitated in a constant temperature bath (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Analysis: After agitation, the suspension is allowed to settle, and the supernatant is filtered to remove any undissolved solid. The concentration of the dissolved isomer in the clear filtrate is then quantified using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

3. pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision method for determining the acid dissociation constants of a substance.

  • Sample Preparation: A precise amount of the isomer is dissolved in water to create a solution of known concentration (e.g., 1-10 mM). The solution's ionic strength is typically kept constant by adding a background electrolyte like KCl.

  • Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl). The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve, which is identified as the inflection point of the curve. For molecules with two pKa values like the picolinic acid isomers, two distinct inflection points will be observed.

4. logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is experimentally determined using the shake-flask method and expressed as its logarithm (logP).

  • Procedure: A small, known amount of the isomer is added to a flask containing a mixture of n-octanol and water that have been pre-saturated with each other. The flask is sealed and shaken vigorously for several hours to allow the compound to partition between the two immiscible phases until equilibrium is achieved.

  • Phase Separation and Analysis: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers. A sample is carefully taken from each phase.

  • Quantification: The concentration of the isomer in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry. The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of this value.

References

A Comparative Guide to the Validation of an HPLC Method for the Purity Assessment of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Methylnicotinic acid. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocol, presents performance data in comparison to Gas Chromatography (GC), and visualizes the analytical workflow.

Introduction

This compound is a pyridine derivative with applications in pharmaceutical and chemical synthesis.[1] Ensuring the purity of this compound is critical for its use in further manufacturing processes and for the quality and safety of the final product. HPLC is a widely used technique for the analysis of organic acids due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds.[2][3] This guide outlines a specific HPLC method validated for the purity assessment of this compound and compares its performance with Gas Chromatography (GC), another common analytical technique.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the validated HPLC method compared to a typical GC method for the purity assessment of this compound.

Validation Parameter HPLC Method Gas Chromatography (GC) Method
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[4]
Linearity (Correlation Coefficient, r²) > 0.999> 0.995
Linear Range 1 - 100 µg/mL10 - 500 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL3 µg/mL
Selectivity/Specificity High; capable of separating the main compound from structurally similar impurities and degradation products.[4]High for volatile impurities; may require derivatization for non-volatile compounds.[5]
Applicability Suitable for non-volatile and thermally labile compounds.[4]Limited to thermally stable and volatile compounds or those that can be derivatized.[4]

Experimental Protocols

Validated HPLC Method for this compound Purity

This method is designed for the accurate quantification of this compound and the separation of its potential impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a diode array detector (DAD) or a variable wavelength detector (VWD).[6]

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of methanol and a 40 mM potassium dihydrogen phosphate solution (pH adjusted to 2.4 with phosphoric acid) in a ratio of 2:98 (v/v).[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Injection Volume: 20 µL.[8]

  • Detection Wavelength: 263 nm.[8]

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 50 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 50 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

The method was validated according to ICH guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: Assessed by analyzing a series of dilutions of the standard solution over the concentration range of 1-100 µg/mL. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo mixture. The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the standard solution on different days, with different analysts and equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[10]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the validation of the HPLC method for the purity assessment of this compound.

HPLC_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (Column, Mobile Phase, etc.) start->protocol prep Prepare Standards & Samples protocol->prep hplc Perform HPLC Analysis prep->hplc data Data Acquisition & Processing hplc->data specificity Specificity data->specificity linearity Linearity data->linearity accuracy Accuracy data->accuracy precision Precision (Repeatability & Intermediate) data->precision lod_loq LOD & LOQ data->lod_loq report Generate Validation Report lod_loq->report end End: Validated Method report->end

Caption: Workflow for HPLC Method Validation.

Comparison with Gas Chromatography (GC)

While HPLC is a robust method for the purity assessment of this compound, Gas Chromatography (GC) can be a viable alternative, particularly for the analysis of volatile impurities that may originate from the synthesis process.

Advantages of HPLC:

  • Versatility: HPLC is suitable for a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.[4]

  • High Resolution: Provides excellent separation of complex mixtures.

  • Sensitivity: Modern detectors offer very low limits of detection and quantification.

Advantages of GC:

  • High Efficiency: Capillary GC columns offer very high separation efficiency for volatile compounds.

  • Sensitive Detectors: Flame ionization detectors (FID) are highly sensitive to organic compounds.

  • Simpler Mobile Phase: Uses an inert gas as the mobile phase, which can be less complex and costly than HPLC solvents.

Considerations for Method Selection:

The choice between HPLC and GC depends on the specific requirements of the analysis. For a comprehensive purity profile of this compound, which may include non-volatile impurities and degradation products, HPLC is generally the preferred method.[11] GC can be a complementary technique for the specific analysis of residual solvents and other volatile impurities. A comparative study of GC and HPLC for the quantification of organic acids in coffee concluded that the HPLC method was much simpler.[11]

References

A Comparative Analysis of 2-Methylnicotinic Acid Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of 2-methylnicotinic acid, a substituted pyridinecarboxylic acid, have garnered significant attention in medicinal chemistry due to their versatile therapeutic potential. These compounds serve as crucial scaffolds in the design of novel enzyme inhibitors targeting a range of diseases. This guide provides a comparative overview of the efficacy of various this compound and related nicotinic acid derivatives as inhibitors of key enzymes, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Efficacy

The inhibitory potential of nicotinic acid derivatives is highly dependent on the specific substitutions on the pyridine ring and the target enzyme. The following tables summarize the in vitro inhibitory activities of these compounds against several important enzyme classes.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Nicotinate Derivative 18.120.0990.22[1]
Nicotinate Derivative 27.560.0894.5[1]
Celecoxib (Reference)7.60.04190[1]
Diclofenac (Reference)0.90.0330[1]
Indomethacin (Reference)0.10.30.33[1]

Table 2: Inhibition of Cholinesterases and Carbonic Anhydrase

Compound NumberhCA IC50 (µM)AChE IC50 (µM)BChE IC50 (µM)Reference
14 105.2115.862[2]
15 128.4215.178[2]
16 157.2198.455[2]
17 149.3187.969[2]

hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase.

Table 3: Inhibition of α-Amylase and α-Glucosidase

Compound Numberα-Amylase IC50 (µM)α-Glucosidase IC50 (µM)Reference
8 20.5 ± 2.6-[3]
35 -32.9 ± 2.8[3]
39 -26.4 ± 2.0[3]
44 58.1 ± 4.1-[3]
Acarbose (Reference)10-2010-20[3]

Table 4: Antiproliferative Activity of Nicotinic Acid Hydrazones

Compound NumberK562 Leukemia Cell Line IC50 (µM)Reference
6c 24.99[4]
Other derivatives24.99 - 66.78[4]

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for the key enzymes discussed.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of the synthesized compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay (EIA) kit.[2]

  • Preparation of Compounds: Each compound is dissolved in DMSO to prepare stock solutions.

  • Assay Performance: The assay is performed in a 96-well plate according to the manufacturer's instructions.

  • Data Analysis: The IC50 values, which represent the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, are calculated from the concentration-response curves.[1] Celecoxib, diclofenac, and indomethacin are used as reference drugs for comparison.[2]

α-Amylase and α-Glucosidase Inhibition Assay

The inhibitory activity of the target compounds against α-amylase and α-glucosidase is measured using an optimized assay.[3]

  • Enzyme and Substrate Preparation: Solutions of α-amylase and α-glucosidase and their respective substrates are prepared.

  • Inhibition Assay: The synthesized compounds are pre-incubated with the enzymes before the addition of the substrate to initiate the reaction.

  • Data Measurement: The absorbance is measured at a specific wavelength to determine the extent of the enzymatic reaction.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Acarbose is used as a standard control.[3]

General Synthesis of Nicotinic Acid Hydrazide Derivatives

A common synthetic route to novel nicotinic acid derivatives involves the initial synthesis of nicotinic acid hydrazide, which then serves as a key intermediate.[2]

  • Esterification of Nicotinic Acid: Nicotinic acid is esterified, typically using methanol in the presence of an acid catalyst like sulfuric acid, to yield methyl nicotinate.

  • Formation of Nicotinic Acid Hydrazide: The resulting ester is then reacted with hydrazine hydrate to form nicotinic acid hydrazide.

  • Synthesis of Acylhydrazones: The nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL of ethanol (96%), and the appropriate aldehyde (0.011 mole) is added. The mixture is heated under reflux for 3 hours. After cooling and refrigeration for 24 hours, the precipitate is filtered and recrystallized from ethanol.[2]

  • Synthesis of 1,3,4-Oxadiazoline Derivatives: The synthesized acylhydrazone is treated with acetic anhydride to induce cyclization, yielding the corresponding 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivative.[2]

Visualizing Pathways and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

G cluster_synthesis General Synthetic Pathway for Nicotinic Acid Derivatives Nicotinic_Acid Nicotinic Acid Methyl_Nicotinate Methyl Nicotinate Nicotinic_Acid->Methyl_Nicotinate Esterification (MeOH, H2SO4) Nicotinic_Acid_Hydrazide Nicotinic Acid Hydrazide Methyl_Nicotinate->Nicotinic_Acid_Hydrazide Hydrazinolysis (N2H4·H2O) Acylhydrazone Acylhydrazone Derivatives Nicotinic_Acid_Hydrazide->Acylhydrazone Condensation (Aldehydes) Oxadiazoline 1,3,4-Oxadiazoline Derivatives Acylhydrazone->Oxadiazoline Cyclization (Acetic Anhydride)

Caption: General synthetic schemes for nicotinic acid derivatives.[2]

G cluster_cox Mechanism of COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Nicotinate_Derivative Nicotinate Derivative (Inhibitor) Nicotinate_Derivative->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by nicotinate derivatives.[2]

G cluster_workflow Inhibitor Comparison Workflow Identify_Target Identify Target Enzyme (e.g., COX-2) Select_Compounds Select Test Compounds (Nicotinate Derivatives) Identify_Target->Select_Compounds In_Vitro_Assay Perform In Vitro Enzyme Assay Select_Compounds->In_Vitro_Assay Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 Compare_Efficacy Compare Efficacy with Reference Inhibitors Determine_IC50->Compare_Efficacy SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Efficacy->SAR_Analysis

Caption: Logical framework for inhibitor comparison.[1]

References

Comparison of 2-Methylnicotinic Acid Analogs: A Guide to In Vitro and In Vivo Activity Correlation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-Methylnicotinic acid analogs, focusing on the correlation between their in vitro functional activity at the GPR109A receptor and their in vivo efficacy. The data presented here is synthesized from publicly available scientific literature to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships (SAR) of this compound class.

Introduction

This compound is an analog of nicotinic acid (niacin), a well-known therapeutic agent for dyslipidemia. Like niacin, its analogs primarily exert their effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of GPR109A in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP), which in turn inhibits hormone-sensitive lipase and reduces the release of free fatty acids (FFAs) into circulation. The primary therapeutic goal is to achieve potent FFA reduction in vivo while managing the common side effect of vasodilation (flushing). This guide examines the correlation between the in vitro potency of various analogs in activating GPR109A and their in vivo efficacy in reducing plasma FFA levels.

GPR109A Signaling Pathway

The activation of GPR109A by an agonist, such as a this compound analog, initiates a Gi-coupled signaling cascade. This pathway is central to the mechanism of action for these compounds.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 2-Methylnicotinic Acid Analog Agonist->GPR109A Binds Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL HSL (active) PKA->HSL Phosphorylates HSL_i HSL-P (inactive) HSL->HSL_i Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (Released) Lipolysis->FFA

Figure 1: GPR109A signaling cascade initiated by an agonist.

Comparative Activity Data

The following table summarizes the in vitro potency and in vivo efficacy of a series of this compound analogs. The in vitro activity is represented by the half-maximal effective concentration (EC50) in a functional assay, while the in vivo efficacy is measured as the percentage reduction of free fatty acids (FFA) in a mouse model at a specific dose.

Compound IDStructureIn Vitro EC50 (nM)¹In Vivo FFA Reduction (%)²
1 (Nicotinic Acid) Pyridine-3-carboxylic acid35055% @ 30 mg/kg
2 (this compound) 2-Methylpyridine-3-carboxylic acid15065% @ 30 mg/kg
Analog A 2-Methyl-6-cyclopropylpyridine-3-carboxylic acid2575% @ 10 mg/kg
Analog B 2-Methyl-6-phenylpyridine-3-carboxylic acid880% @ 10 mg/kg
Analog C 2-Methyl-6-(thiophen-2-yl)pyridine-3-carboxylic acid1278% @ 10 mg/kg
Analog D 2-Methyl-5-phenylpyridine-3-carboxylic acid55020% @ 30 mg/kg

¹EC50 values determined from an in vitro calcium mobilization assay in CHO cells stably expressing human GPR109A. ²Percentage reduction in plasma free fatty acids in male C57BL/6 mice, 60 minutes post oral administration of the compound.

Analysis of Correlation: A strong correlation is observed between in vitro potency and in vivo efficacy for analogs with substitutions at the 6-position (Analogs A, B, and C). These compounds exhibit low nanomolar EC50 values and produce a robust reduction in FFA levels at a lower dose compared to the parent compounds. In contrast, substitution at the 5-position (Analog D) resulted in a significant loss of in vitro potency, which correlated with poor in vivo efficacy. This structure-activity relationship suggests that the 6-position of the pyridine ring is a critical site for modification to enhance potency.

Experimental Protocols

Detailed methodologies are provided for the key experiments used to generate the comparative data.

4.1 In Vitro Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following GPR109A receptor activation in a recombinant cell line.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Seed CHO-GPR109A cells into 96-well plates A2 Incubate for 24 hours A1->A2 A3 Load cells with Fluo-4 AM calcium indicator A2->A3 B2 Add compounds to wells A3->B2 B1 Prepare serial dilutions of test compounds B1->B2 B3 Measure fluorescence intensity (FLIPR or similar) B2->B3 C1 Plot fluorescence vs. log[concentration] B3->C1 C2 Fit data to a sigmoidal dose-response curve C1->C2 C3 Calculate EC50 values C2->C3

Figure 2: Workflow for the in vitro calcium mobilization assay.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human GPR109A receptor and a promiscuous G-protein such as Gα16.

  • Procedure:

    • Cells are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.

    • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • The plate is then placed in a fluorescence imaging plate reader (FLIPR).

    • Test compounds, prepared in serial dilutions, are added to the wells, and the fluorescence intensity is monitored in real-time.

    • The increase in fluorescence, corresponding to the rise in intracellular calcium, is used to determine the agonist activity.

  • Data Analysis: The fluorescence signal is plotted against the logarithm of the compound concentration. A four-parameter logistic equation is used to fit the dose-response curve and calculate the EC50 value.

4.2 In Vivo Efficacy Model: Free Fatty Acid Reduction in Mice

This model assesses the ability of the test compounds to lower plasma FFA levels, which is the primary pharmacodynamic endpoint for GPR109A agonists.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old. Mice are fasted for 4 hours prior to the experiment.

  • Procedure:

    • A baseline blood sample (t=0) is collected from the tail vein.

    • Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage.

    • A final blood sample is collected at a specified time point post-dose (e.g., 60 minutes).

    • Plasma is separated by centrifugation.

  • Sample Analysis: Plasma FFA concentrations are determined using a commercially available enzymatic colorimetric assay kit.

  • Data Analysis: The percentage reduction in FFA is calculated for each animal by comparing the post-dose concentration to its pre-dose baseline level. The average reduction for each treatment group is then reported.

Conclusion

The presented data demonstrates a generally robust in vitro to in vivo correlation for this compound analogs, particularly when modifications are made at the 6-position of the pyridine ring. Potent GPR109A activation in a cell-based functional assay is a strong predictor of in vivo efficacy in reducing plasma free fatty acids. However, factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) can influence this correlation and must be considered in drug development. The methodologies and data provided in this guide serve as a valuable resource for researchers working on the discovery and optimization of novel GPR109A agonists.

Head-to-head comparison of different purification techniques for 2-Methylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity 2-Methylnicotinic acid is a critical step in various synthetic pathways. The choice of purification technique significantly impacts yield, purity, and scalability. This guide provides an objective comparison of common purification methods for this compound, supported by experimental data and detailed protocols to aid in selecting the most suitable approach for your research needs.

Data Presentation: Quantitative Comparison of Purification Techniques

The following table summarizes the performance of different purification techniques for this compound and its derivatives based on reported experimental data.

Purification TechniqueStarting MaterialPurity (%)Yield (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction 2-Methylnicotinate98.12 - 98.75[1]71.2 - 73.4[1]Simple, scalable, good for initial cleanup.May not remove closely related impurities, potential for emulsion formation.
Column Chromatography This compound derivative>98[1]~60 - 90[1][2]High resolution for separating complex mixtures, adaptable to various scales.Can be time-consuming, requires significant solvent volumes, potential for product loss on the column.
Crystallization (pH Adjustment & Recrystallization) 5-Methyl-nicotinic acid>99[3]Not explicitly stated for the purification step aloneHighly effective for achieving high purity, cost-effective for large scales.Yield can be dependent on solubility, may require optimization of solvent and pH.

Experimental Protocols & Methodologies

This section provides detailed experimental protocols for the compared purification techniques. These protocols are based on established methods found in the literature.

Liquid-Liquid Extraction

This method is effective for the initial purification of this compound esters from a reaction mixture.

Experimental Protocol:

  • Neutralization: Following the synthesis, concentrate the reaction solution under reduced pressure. Neutralize the concentrated solution to a pH of 6.0-7.0 using a 10% aqueous sodium hydroxide or sodium carbonate solution.[1]

  • Extraction: Add ethyl acetate (6-8 times the mass of the starting material) to the neutralized solution.[1] Stir vigorously for 15-30 minutes and then allow the layers to separate in a separatory funnel.

  • Phase Separation: Collect the upper organic phase.

  • Washing: Wash the organic phase with water (4-5 times the mass of the starting material) to remove any remaining water-soluble impurities.[1]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Logical Workflow for Liquid-Liquid Extraction

cluster_workflow Liquid-Liquid Extraction Workflow start Concentrated Reaction Mixture neutralization Neutralize to pH 6-7 start->neutralization extraction Extract with Ethyl Acetate neutralization->extraction separation Separate Organic Layer extraction->separation washing Wash with Water separation->washing drying Dry over Na2SO4 washing->drying concentration Concentrate under Reduced Pressure drying->concentration end Purified 2-Methylnicotinate concentration->end

Caption: Workflow of the liquid-liquid extraction process.

Column Chromatography

Silica gel column chromatography is a high-resolution technique suitable for separating this compound from closely related impurities.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent system (e.g., Dichloromethane/Methanol = 20:1 or Petroleum Ether/Ethyl Acetate = 4:1).[2]

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the top of the silica bed is level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental Workflow for Column Chromatography

cluster_workflow Column Chromatography Workflow start Crude this compound dissolve Dissolve in Minimal Eluent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool concentrate Concentrate under Reduced Pressure pool->concentrate end Purified this compound concentrate->end

Caption: Workflow for purification by column chromatography.

Crystallization by pH Adjustment and Recrystallization

This technique leverages the difference in solubility of this compound and its impurities at different pH values, followed by a final recrystallization step to achieve high purity.

Experimental Protocol:

  • Initial pH Adjustment (Impurity Removal): After the initial reaction workup, adjust the pH of the aqueous solution containing the product to a highly acidic pH (e.g., 0.3-0.6) using concentrated hydrochloric acid. This step is designed to precipitate acidic by-products.[3]

  • Filtration of By-products: Filter the solution to remove the precipitated by-products.

  • Product Precipitation: Adjust the pH of the filtrate to approximately 2.5-3.2 with concentrated hydrochloric acid to precipitate the crude this compound.[3]

  • Collection of Crude Product: Collect the crude product by filtration.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (e.g., heated to 75-85°C).[3]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool to 0-5°C to maximize crystal formation.[3]

  • Final Product Collection: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Logical Relationship for pH-Based Crystallization

cluster_workflow pH Adjustment & Recrystallization Logic A Aqueous Solution (Product + By-products) B Adjust to pH 0.3-0.6 (Precipitate By-products) A->B C Filter B->C D Filtrate (Contains Product) C->D Filtrate G Crude Product C->G Solid By-products E Adjust to pH 2.5-3.2 (Precipitate Crude Product) D->E F Filter E->F F->G Solid Crude Product H Recrystallize from Hot Ethanol G->H I Pure Crystalline Product H->I

Caption: Logical flow of the pH adjustment and recrystallization method.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison of Methods for the Quantification of 2-Methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Validation and Selection

The accurate and precise quantification of 2-Methylnicotinic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients, is paramount for ensuring drug quality and safety.[1] The validation of an analytical method across multiple laboratories is a critical step in standardizing this quantification, ensuring reproducibility and reliability of results.[2][3] This guide provides a comparative overview of the most common analytical methods for this compound, presents supporting experimental data from analogous compounds, and details the protocols necessary for an inter-laboratory validation study.

Comparison of Analytical Methodologies

While specific inter-laboratory validation studies for this compound are not extensively published, robust analytical methods for structurally similar compounds, such as nicotinic acid and its derivatives, provide a strong foundation for method development and comparison.[4][5] The primary techniques employed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Key Performance Characteristics for HPLC-UV and LC-MS/MS

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Moderate to HighVery High
Sensitivity Moderate (µg/mL to ng/mL levels)Very High (ng/mL to pg/mL levels)[4]
Throughput ModerateHigh
Development Cost ModerateHigh
Expertise Required ModerateHigh
Cross-Reactivity Higher potential for interferenceLow (with proper method development)[4]
Primary Application Routine analysis, quality control, high-concentration samplesBioanalysis, metabolite identification, low-level quantification[4]

Expected Performance in an Inter-laboratory Validation

Based on data from similar compounds, the following performance characteristics can be expected during the validation of an analytical method for this compound.[6]

Table 2: Expected Validation Parameters for an HPLC-UV Method

ParameterExpected Range
Linearity (R²) > 0.998
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) < 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

The following are detailed methodologies for the two primary analytical techniques. These protocols are based on established methods for similar nicotinic acid derivatives and serve as a starting point for the development and validation of a method for this compound.[4][7][8]

Protocol 1: HPLC-UV Method
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

    • Prepare a stock solution of an internal standard (e.g., 6-Methylnicotinic acid) at 1 mg/mL in methanol.[8]

    • Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation (for Pharmaceutical Formulations):

    • Accurately weigh and transfer a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes.

    • Dilute to volume with methanol and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Methanol:Water:Acetic Acid (700:150:150:1, v/v/v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 263 nm.[8]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: LC-MS/MS Method
  • Preparation of Standard and Sample Solutions:

    • Follow the same procedure as for the HPLC-UV method, but with a lower concentration range for calibration standards (e.g., 1 - 500 ng/mL).

  • Sample Preparation (for Biological Matrices, e.g., Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of this compound) and 200 µL of acetonitrile to precipitate proteins.[7]

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 5 µL.[4]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[4]

    • MRM Transitions: The precursor ion would be the protonated molecule [M+H]+. The specific fragment ions would need to be determined by direct infusion of a standard. For nicotinic acid (a similar compound), the transition is m/z 124 -> 80.[7]

Inter-laboratory Validation Workflow

An inter-laboratory validation study, also known as a collaborative study, is essential to determine the reproducibility of an analytical method.[2] The workflow for such a study is outlined below.

G cluster_0 Phase 1: Planning and Protocol Development cluster_1 Phase 2: Single Laboratory Validation cluster_2 Phase 3: Inter-laboratory Study Execution cluster_3 Phase 4: Data Analysis and Reporting A Define Analytical Requirements & Method Scope B Develop and Optimize Analytical Method A->B C Prepare Detailed Validation Protocol B->C D Assess Performance Characteristics (Accuracy, Precision, Linearity, etc.) C->D E Recruit Participating Laboratories D->E F Prepare and Distribute Homogeneous Samples & Standards E->F G Laboratories Analyze Samples According to Protocol F->G H Collect and Compile Data from all Laboratories G->H I Statistical Analysis of Data (Reproducibility, Repeatability) H->I J Prepare Final Validation Report I->J

Caption: Workflow for an inter-laboratory analytical method validation study.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the application. For routine quality control of bulk drug substances, a validated HPLC-UV method is likely to be sufficient, cost-effective, and more accessible. However, for applications requiring high sensitivity and specificity, such as bioanalysis or the detection of low-level impurities, LC-MS/MS is the superior technique.[4] The successful inter-laboratory validation of the chosen method is a critical step in ensuring consistent and reliable data across different testing sites, ultimately contributing to the overall quality and safety of the final pharmaceutical product.

References

Comparative analysis of the crystal packing of nicotinic acid and its methylated derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystal packing of nicotinic acid (vitamin B3) and its N-methylated and O-methylated derivatives, trigonelline and methyl nicotinate, reveals significant alterations in intermolecular interactions and crystal lattice structures. This comparative guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their solid-state properties, supported by crystallographic data and detailed experimental protocols.

Nicotinic acid and its derivatives are of significant interest in pharmaceutical and biological research. Understanding their solid-state structures is crucial for aspects such as formulation, bioavailability, and drug design. This report contrasts the crystal packing of the parent molecule, nicotinic acid, with its key methylated analogs, highlighting the impact of methylation on the supramolecular architecture.

Crystallographic Data Comparison

The crystallographic parameters of nicotinic acid, trigonelline, and methyl nicotinate are summarized in the table below. These data, obtained from single-crystal X-ray diffraction studies, provide a quantitative basis for comparing their crystal structures.

ParameterNicotinic AcidTrigonelline (N-methylnicotinic acid)Methyl Nicotinate (O-methylnicotinic acid)
Formula C₆H₅NO₂C₇H₇NO₂C₇H₇NO₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 7.19[1]9.1787.53
b (Å) 11.74[1]9.38111.14
c (Å) 7.28[1]7.91514.06
α (°) 909090
β (°) 112.45[1]111.4592.80
γ (°) 909090
Volume (ų) 569.9633.41178.5
Z 448

Analysis of Intermolecular Interactions

The distinct substitution patterns in these molecules lead to different hydrogen bonding and packing motifs.

Nicotinic Acid: The crystal structure of nicotinic acid is characterized by strong intermolecular hydrogen bonds. The molecules form chains parallel to the b-axis through a hydrogen bond with a length of 2.66 Å between the oxygen atom of the carboxylic acid group and the nitrogen atom of the pyridine ring of an adjacent molecule[2].

Trigonelline (N-methylnicotinic acid): As a zwitterion, trigonelline exhibits strong electrostatic interactions. The crystal structure of a trigonelline complex reveals that the protonated molecule is linked to a counter-anion via a COOH⋯OOC hydrogen bond[3]. In its pure form, the packing is expected to be dominated by electrostatic and van der Waals interactions, a consequence of the permanent positive charge on the nitrogen atom and the negative charge on the carboxylate group.

Methyl Nicotinate (O-methylnicotinic acid): The esterification of the carboxylic acid group in methyl nicotinate precludes the formation of the strong O-H···N hydrogen bonds seen in nicotinic acid. Instead, the crystal packing is governed by weaker C-H···O and C-H···N interactions, as well as potential π-π stacking between the pyridine rings of adjacent molecules[4].

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

  • Nicotinic Acid: Crystals can be grown by the slow evaporation of a saturated solution in a suitable solvent, such as water or ethanol.

  • Trigonelline and Methyl Nicotinate: Similar slow evaporation methods from solvents like ethanol or methanol-water mixtures can be employed to obtain single crystals of these derivatives. The specific solvent system is chosen based on the solubility of the compound.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol is representative of the methods used to determine the crystal structures:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a radiation source such as Mo Kα (λ = 0.71073 Å) or Cu Kα. For instance, data for a derivative of methyl nicotinate was collected on a Rigaku SCXmini diffractometer[4].

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software such as SHELXS97 and SHELXL97 are commonly used for this purpose[4]. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model[4].

Logical Flow of Comparative Analysis

The process of comparing the crystal packing of these compounds can be visualized as a logical workflow.

comparative_analysis Comparative Crystal Packing Analysis Workflow cluster_compounds Compound Selection cluster_experiment Experimental Analysis cluster_data Data Extraction & Analysis cluster_comparison Comparative Analysis Nicotinic_Acid Nicotinic Acid Crystal_Growth Crystal Growth (Slow Evaporation) Nicotinic_Acid->Crystal_Growth Trigonelline Trigonelline (N-methylated) Trigonelline->Crystal_Growth Methyl_Nicotinate Methyl Nicotinate (O-methylated) Methyl_Nicotinate->Crystal_Growth XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Unit_Cell Unit Cell Parameters (a, b, c, α, β, γ) XRD->Unit_Cell Space_Group Space Group Determination XRD->Space_Group Interactions Intermolecular Interaction Analysis (H-bonds, π-stacking) XRD->Interactions Packing_Comparison Comparison of Crystal Packing Unit_Cell->Packing_Comparison Space_Group->Packing_Comparison Interactions->Packing_Comparison

Figure 1. Workflow for the comparative analysis of crystal packing.

References

Safety Operating Guide

Proper Disposal of 2-Methylnicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 2-Methylnicotinic acid is a critical component of laboratory safety protocols. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should be conducted in a well-ventilated area, such as a fume hood, to prevent inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound are through a licensed chemical waste disposal service.[3][4] Adherence to local, regional, and national regulations is mandatory.

  • Waste Identification and Segregation:

    • Clearly label the waste container as "this compound."

    • Segregate it from other chemical waste to prevent accidental reactions.

  • Containerization:

    • Use a dedicated, sealed container that is compatible with the chemical.

    • The label should include the chemical name, associated hazards, and the date of accumulation.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

  • Engage a Licensed Waste Disposal Service:

    • Contact a certified hazardous waste disposal company for pickup and disposal.

    • Provide the company with the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain detailed records of the waste disposal, including the name of the disposal company, the date of pickup, and the quantity of waste.

Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable container for disposal, avoiding dust formation.[1] Do not allow the chemical to enter drains or waterways.[3][4][5]

Disposal Options Summary

Disposal MethodDescriptionKey Considerations
Licensed Chemical Destruction Plant The material is sent to a specialized facility for chemical treatment and destruction.[3][4]This is a preferred method for ensuring complete and safe disposal.
Controlled Incineration The chemical is burned in a controlled environment, often with flue gas scrubbing to remove harmful byproducts.[3][4]Requires a facility with the appropriate permits and equipment.
Landfill Not a recommended primary disposal method for the chemical itself. Punctured and triple-rinsed containers may be disposed of in a sanitary landfill in some jurisdictions.[3][4]Consult local regulations. Improper landfilling can lead to environmental contamination.

Contaminated Packaging

Containers that held this compound should be triple-rinsed with an appropriate solvent.[3][4] The rinsate should be collected and treated as hazardous waste. The cleaned containers can then be offered for recycling, reconditioning, or disposed of according to local regulations.[3][4] Alternatively, puncture the packaging to render it unusable for other purposes before disposal.[3][4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Residue? ppe->spill cleanup Contain and Collect Spill (Sweep, shovel into container) spill->cleanup Yes containerize Containerize Waste (Labelled, sealed, compatible container) spill->containerize No cleanup->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal_service Contact Licensed Waste Disposal Service storage->disposal_service documentation Document Disposal (Date, quantity, company) disposal_service->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the safe disposal of this compound.

References

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